Dihydrolipoamide
描述
属性
IUPAC Name |
6,8-bis(sulfanyl)octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUGYAKYZETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CC(CCS)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863287 | |
| Record name | 6,8-Bis(sulfanyl)octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrolipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3884-47-7 | |
| Record name | Dihydrolipoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrolipoamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Bis(sulfanyl)octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrolipoamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RF8AN4JFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrolipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Dihydrolipoamide in the Pyruvate Dehydrogenase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pyruvate (B1213749) Dehydrogenase Complex (PDC) is a cornerstone of cellular metabolism, linking glycolysis to the citric acid cycle. At the heart of this multi-enzyme complex lies the E2 component, dihydrolipoamide acetyltransferase, and its prosthetic group, lipoic acid. This technical guide provides an in-depth exploration of the crucial role of the this compound form of this cofactor in the catalytic cycle of the PDC. We will delve into the structural and functional significance of this compound, present quantitative data on its interactions, detail experimental protocols for its study, and provide visual representations of the key pathways and workflows.
Introduction
The Pyruvate Dehydrogenase Complex (PDC) catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a key substrate for the citric acid cycle and fatty acid synthesis.[1][2][3] This large, mitochondrial multi-enzyme complex is composed of three core enzymes: pyruvate dehydrogenase (E1), this compound acetyltransferase (E2), and this compound dehydrogenase (E3).[3][4][5] The E2 component, also known as dihydrolipoyl transacetylase, forms the structural core of the complex and plays a central role in the transfer of the acetyl group from E1 to coenzyme A.[2][3] This function is mediated by a covalently attached lipoic acid cofactor, which cycles between its oxidized (lipoamide) and reduced (this compound) forms. This document will focus specifically on the multifaceted role of this compound in the intricate catalytic mechanism of the PDC.
The Catalytic Cycle and the Central Function of this compound
The conversion of pyruvate to acetyl-CoA by the PDC involves a series of coordinated steps, with the lipoamide (B1675559) cofactor of E2 acting as a "swinging arm" to transfer intermediates between the active sites of the three enzymes. The generation and subsequent reactions of this compound are central to this process.
The catalytic cycle can be summarized as follows:
-
Decarboxylation of Pyruvate (E1): Pyruvate binds to the thiamine (B1217682) pyrophosphate (TPP) cofactor of the E1 enzyme and undergoes decarboxylation, forming a hydroxyethyl-TPP intermediate.[2]
-
Reductive Acetylation of Lipoamide (E1-E2 Interface): The hydroxyethyl (B10761427) group is transferred from TPP to the oxidized lipoamide cofactor on the E2 subunit. This is a redox reaction where the disulfide bond of lipoamide is reduced to two thiol groups, forming an acetyl-thioester on one of the sulfur atoms and the this compound moiety.[2]
-
Acetyl Group Transfer to Coenzyme A (E2): The acetyl group is then transferred from the this compound to the thiol group of coenzyme A (CoA), forming acetyl-CoA and leaving the fully reduced this compound.[2] This reaction is catalyzed by the catalytic domain of the E2 subunit.[3]
-
Re-oxidation of this compound (E3): The this compound swings to the active site of the E3 enzyme, this compound dehydrogenase. Here, the two thiol groups of this compound are re-oxidized back to the disulfide bond of lipoamide. The reducing equivalents are transferred first to a flavin adenine (B156593) dinucleotide (FAD) cofactor on E3, forming FADH2, and subsequently to NAD+ to produce NADH + H+.[2]
This cycle highlights the indispensable role of this compound as a carrier of both the acetyl group and the reducing equivalents generated from the oxidation of the hydroxyethyl intermediate.
Quantitative Data
The interaction of this compound with the E2 and E3 components of the PDC has been characterized by various kinetic studies. The Michaelis constant (Km) for this compound provides an indication of the affinity of the enzymes for this substrate.
| Enzyme Component | Organism/Source | Km for this compound (mM) | Reference |
| This compound Acetyltransferase (E2) | Escherichia coli | 0.13 - 0.40 | [6] |
| This compound Acetyltransferase (E2) | Azotobacter vinelandii | 5.4 | [6] |
Note: The reported Km values can vary depending on the experimental conditions, such as pH, temperature, and the specific assay used.
Experimental Protocols
The study of this compound's role in the PDC involves a variety of experimental techniques, from the expression and purification of the complex components to the measurement of enzyme activity.
Expression and Purification of PDC Components
Recombinant expression of the E1, E2, and E3 subunits, typically in Escherichia coli, is a common starting point for in vitro studies.[7] Plasmids encoding the respective genes are transformed into a suitable expression host. Protein expression is induced, and the cells are harvested and lysed. Each component is then purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., His-tag or Strep-tag), ion-exchange chromatography, and size-exclusion chromatography.[7] The purity and concentration of the proteins are assessed by SDS-PAGE and spectrophotometry.
Reconstitution of the Pyruvate Dehydrogenase Complex
To study the integrated function of the complex, the purified E1, E2, and E3 components can be reconstituted in vitro.[8][9][10] The individual components are mixed in specific molar ratios in a suitable buffer system. The reconstitution process is often facilitated by dialysis or incubation at a specific temperature to allow for the self-assembly of the complex. The formation of the complex can be confirmed by techniques such as native gel electrophoresis or analytical ultracentrifugation.[8]
This compound Acetyltransferase (E2) Activity Assay
The catalytic activity of the E2 component can be measured independently of the overall PDC reaction. A common method involves a coupled enzyme assay.
Principle:
This assay measures the E2-catalyzed transfer of an acetyl group from acetyl-CoA to this compound. The Coenzyme A (CoA) produced is then used in a subsequent reaction that can be monitored spectrophotometrically. A common coupling enzyme is phosphotransacetylase, which catalyzes the reaction of acetyl phosphate (B84403) and CoA to form acetyl-CoA and inorganic phosphate. The disappearance of a thioester bond can be monitored at 240 nm.[6]
Reagents:
-
Purified E2 enzyme
-
This compound
-
Acetyl-CoA
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Coupling enzyme (e.g., phosphotransacetylase)
-
Acetyl phosphate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, this compound, acetyl-CoA, and the coupling enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified E2 enzyme.
-
Monitor the change in absorbance at 240 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.
Overall PDC Activity Assay
The overall activity of the reconstituted PDC, which encompasses the function of this compound, is typically measured by monitoring the production of NADH.[11]
Principle:
The complete reaction catalyzed by the PDC results in the reduction of NAD+ to NADH. The increase in NADH concentration can be followed spectrophotometrically by measuring the absorbance at 340 nm.
Reagents:
-
Reconstituted PDC
-
Pyruvate
-
Coenzyme A
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, pyruvate, CoA, NAD+, TPP, and MgCl2.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the reconstituted PDC.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[12]
Visualizations
Catalytic Cycle of the Pyruvate Dehydrogenase Complex
Caption: The catalytic cycle of the Pyruvate Dehydrogenase Complex.
Experimental Workflow for Studying this compound Function
References
- 1. Dynamics of the mammalian pyruvate dehydrogenase complex revealed by in-situ structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrolipoyl transacetylase - Wikipedia [en.wikipedia.org]
- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Structure and Function of the Catalytic Domain of the Dihydrolipoyl Acetyltransferase Component in Escherichia coli Pyruvate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of the this compound acetyltransferase and this compound dehydrogenase subunits of the Escherichia coli pyruvate dehydrogenase multienzyme complex: a mass spectrometric assay for reductive acetylation of this compound acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstitution of the Escherichia coli pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Reconstitution of mammalian pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes: analysis of protein X involvement and interaction of homologous and heterologous this compound dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE this compound ACETYLTRANSFERASE IS A NOVEL METABOLIC LONGEVITY FACTOR AND IS REQUIRED FOR CALORIE RESTRICTION MEDIATED LIFE SPAN EXTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolipoamide: A Linchpin in Mitochondrial Bioenergetics and a Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrolipoamide, the reduced form of lipoamide (B1675559), is a pivotal, yet often overlooked, component of mitochondrial energy metabolism. Covalently bound to the E2 subunits of crucial multi-enzyme complexes, it functions as a swinging arm that transfers intermediates between active sites, directly linking the catabolism of carbohydrates, fatty acids, and amino acids to the generation of reducing equivalents for oxidative phosphorylation. This whitepaper provides a comprehensive technical overview of this compound's central role in mitochondrial bioenergetics, its involvement in the catalytic cycles of key dehydrogenase complexes, and the pathological consequences of its impaired function. Detailed experimental protocols for the isolation of mitochondria and the assessment of relevant enzyme activities are provided, alongside quantitative data and visual representations of the key pathways to serve as a valuable resource for researchers in basic science and drug development.
The Core Function of this compound in Mitochondrial Matrix
This compound's primary role is as a covalently attached intermediate in the E2 components of three critical mitochondrial multi-enzyme complexes: the Pyruvate (B1213749) Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (α-KGDHC), and the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC). In these complexes, the lipoyl domain of the E2 subunit, containing the lipoamide prosthetic group, acts as a swinging arm that visits the active sites of the E1, E2, and E3 subunits in succession.
The catalytic cycle involves the reductive acylation of the lipoamide by the E1 subunit, followed by the transfer of the acyl group to Coenzyme A (CoA) at the E2 active site, leaving the lipoamide in its reduced this compound form. The final step is the re-oxidation of this compound back to lipoamide by the E3 subunit, this compound dehydrogenase (DLD), with the concomitant reduction of NAD+ to NADH.[1][2] This final step is a critical link to the electron transport chain, as the NADH produced is a primary substrate for Complex I, driving the generation of the proton motive force and subsequent ATP synthesis.[3][4]
This compound in Key Mitochondrial Dehydrogenase Complexes
Pyruvate Dehydrogenase Complex (PDC)
The PDC catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle.[3] The E2 component, this compound acetyltransferase, forms the structural core of the complex.[5][6] In mammals, this core is composed of multiple copies of E2 and an E3 binding protein.[6][7] The lipoyl domains of E2 accept the hydroxyethyl (B10761427) group from the E1 subunit, which is then oxidized to an acetyl group, reducing the lipoamide to this compound. This acetyl group is subsequently transferred to CoA to form acetyl-CoA. The DLD (E3) subunit then reoxidizes the this compound, producing NADH.[2]
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC)
Functioning within the Krebs cycle, the α-KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA and NADH.[8][9] Similar to PDC, the E2 component, this compound succinyltransferase, forms the core of the complex.[1][10] The lipoyl domain of E2 accepts the succinyl group from the E1 subunit, reducing the lipoamide to this compound. The succinyl group is then transferred to CoA, and the this compound is reoxidized by DLD (E3), generating NADH.[11][12]
Pathophysiological Implications of Impaired this compound Metabolism
Deficiencies in the function of this compound-dependent enzymes, most notably mutations in the DLD gene encoding the E3 subunit, lead to severe metabolic disorders.[13][14] this compound dehydrogenase deficiency (DLDD) is an autosomal recessive disorder characterized by a combined deficiency of PDC, α-KGDHC, and BCKDC.[14][15] This leads to a catastrophic failure of mitochondrial energy metabolism.
Clinical manifestations are heterogeneous and can include early-onset lactic acidosis, neurological deterioration, hypotonia, and liver dysfunction.[13][15][16][17][18][19] The accumulation of upstream metabolites, such as lactate (B86563) and branched-chain amino acids, is a common biochemical finding.[11][15] The impaired production of NADH severely compromises oxidative phosphorylation, leading to a cellular energy crisis, particularly in highly metabolic tissues like the brain.[18][20]
Quantitative Data
The following tables summarize key quantitative parameters related to this compound and its associated enzymes.
| Parameter | Organism/Tissue | Value | Reference |
| This compound Dehydrogenase (DLD) Specific Activity | Rat Brain Mitochondria | ~217 mU/mg protein | [21] |
| Rat Serum | ~0.024 mU/mg protein | [21] | |
| DLD Michaelis-Menten Constants (Km) | Clostridium kluyveri | This compound: 0.3 mM | [22] |
| NAD+: 0.5 mM | [22] | ||
| Lipoamide: 0.42 mM | [22] | ||
| NADH: 0.038 mM | [22] | ||
| Pyruvate Dehydrogenase Complex (PDC) Stoichiometry (Human) | E2:E3BP Ratio | 48:12 | [6] |
| E1:E2/E3BP:E3 | Average of 21:60:4 | [23] | |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) Stoichiometry (Human) | E2 Chains | 24 | [1] |
| Clinical Biochemistry in DLD Deficiency | Blood Lactate | Elevated during decompensation | [15] |
| Plasma Allo-isoleucine | May be subtly elevated | [11] |
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for the isolation of functional mitochondria for bioenergetic studies.[24][25][26]
Materials:
-
Cell scrapers
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Mitochondrial Resuspension Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold Isolation Buffer.
-
Centrifuge at 600 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in a small volume of Isolation Buffer and allow to swell on ice for 10-15 minutes.
-
Homogenize the cells with 10-15 strokes of a pre-chilled Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Mitochondrial Resuspension Buffer.
-
Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Mitochondrial Resuspension Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
This compound Dehydrogenase (DLD) Activity Assay
This spectrophotometric assay measures the rate of NAD+ reduction coupled to the oxidation of this compound.[16][21][27][28]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Assay Buffer (100 mM potassium phosphate, 1 mM EDTA, pH 7.8)
-
30 mM this compound solution (prepare fresh)
-
30 mM NAD+ solution
-
Mitochondrial extract
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and NAD+ (final concentration 3 mM).
-
Add the mitochondrial extract to the reaction mixture.
-
Use a blank containing all components except this compound to zero the spectrophotometer at 340 nm.
-
Initiate the reaction by adding this compound (final concentration 3 mM).
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This is a coupled colorimetric assay to measure PDC activity.[3][13][14][29][30]
Materials:
-
Microplate reader capable of measuring absorbance at 450 nm or 565 nm depending on the kit.
-
Commercial PDC activity assay kit (e.g., from Sigma-Aldrich, Abcam, or RayBiotech)
-
Cell or tissue lysate
Procedure (Example using a generic coupled enzymatic assay):
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Prepare a reaction mixture containing the assay buffer, substrate (pyruvate), and a developer that produces a colored product upon NADH generation.
-
Prepare a standard curve using the provided NADH standard.
-
Add the lysate to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength in kinetic mode.
-
Calculate the PDC activity based on the rate of change in absorbance and the standard curve.
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) Activity Assay
This colorimetric assay measures the activity of α-KGDHC.[8][24][26]
Materials:
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Commercial α-KGDHC activity assay kit (e.g., from Sigma-Aldrich, Abcam)
-
Mitochondrial isolate or tissue homogenate
Procedure (Example using a generic kit):
-
Prepare samples (mitochondrial isolates or tissue homogenates) as per the kit's protocol.
-
Prepare a reaction mix containing assay buffer, α-ketoglutarate, and a developer solution.
-
Generate a standard curve with the provided NADH standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix to all wells.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.
-
Determine the α-KGDHC activity from the rate of absorbance change, normalized to protein concentration, and compared to the NADH standard curve.
Visualizations
Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.
Caption: Catalytic cycle of the α-Ketoglutarate Dehydrogenase Complex.
Caption: Link between this compound Metabolism and the Electron Transport Chain.
Caption: Experimental workflow for mitochondrial isolation.
References
- 1. Structure of the this compound succinyltransferase (E2) component of the human alpha-ketoglutarate dehydrogenase complex (hKGDHc) revealed by cryo-EM and cross-linking mass spectrometry: Implications for the overall hKGDHc structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. msesupplies.com [msesupplies.com]
- 9. Mitochondrial this compound Dehydrogenase Is Upregulated in Response to Intermittent Hypoxic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localization of lipoyl-bearing domains in the alpha-ketoglutarate dehydrogenase multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of patients with this compound dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrolipoyllysine-residue succinyltransferase - Wikipedia [en.wikipedia.org]
- 13. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. raybiotech.com [raybiotech.com]
- 15. This compound Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medlineplus.gov [medlineplus.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mitochondrial this compound Dehydrogenase Is Upregulated in Response to Intermittent Hypoxic Preconditioning [medsci.org]
- 21. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Dynamics of the mammalian pyruvate dehydrogenase complex revealed by in-situ structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. 2.10. Alpha-ketoglutarate dehydrogenase activity assay [bio-protocol.org]
- 27. Mutations in the Dimer Interface of this compound Dehydrogenase Promote Site-specific Oxidative Damages in Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Reversible inactivation of this compound dehydrogenase by mitochondrial hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 30. sigmaaldrich.com [sigmaaldrich.com]
The In Vitro Antioxidant Mechanisms of Dihydrolipoamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is a potent antioxidant with multifaceted protective capabilities against oxidative stress. Its unique dithiol structure allows it to participate in a variety of redox reactions, making it a subject of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the core in vitro antioxidant mechanisms of DHLA, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through three primary mechanisms in vitro:
-
Direct Radical Scavenging: DHLA can directly neutralize a wide range of reactive oxygen species (ROS), converting them into less harmful molecules.
-
Metal Chelation: By binding to transition metal ions like iron and copper, DHLA prevents them from participating in redox reactions that generate highly reactive free radicals.
-
Regeneration of Other Antioxidants: DHLA plays a crucial role in the antioxidant network by regenerating other endogenous antioxidants, such as vitamin C and vitamin E, from their oxidized states.
Data Presentation: Quantitative Antioxidant Activity of this compound
The following tables summarize the quantitative data on the in vitro antioxidant capacity of this compound from various studies.
| Radical Species | Assay | IC50 / Kinetic Constant | Reference |
| Superoxide Radical (O2•-) | Xanthine/Xanthine Oxidase | 3.3 x 10^5 M-1 s-1 | [1] |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | DPPH Assay | 15 µM | [1] |
| Peroxyl Radicals | Azo-initiator based assays | Effective scavenger | [2] |
| Hydroxyl Radical (•OH) | Fenton Reaction | Effective scavenger | [1] |
| Parameter | Assay | IC50 Value | Reference |
| Lipid Peroxidation Inhibition (Soybean 15-lipoxygenase with linoleic acid) | 15-Lipoxygenase Assay | 15 µM | [1] |
| Lipid Peroxidation Inhibition (Soybean 15-lipoxygenase with non-HDL fraction) | 15-Lipoxygenase Assay | 5 µM | [1] |
| Lipid Peroxidation Inhibition (Rabbit reticulocyte 15-lipoxygenase with linoleic acid) | 15-Lipoxygenase Assay | 10 µM | [1] |
| Lipid Peroxidation Inhibition (Rabbit reticulocyte 15-lipoxygenase with non-HDL fraction) | 15-Lipoxygenase Assay | 5 µM | [1] |
| Peroxyl radical-induced non-HDL peroxidation | AAPH-mediated peroxidation | 850 µM | [1] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key antioxidant mechanisms of this compound.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
-
Reaction Mixture:
-
In a microplate well or a cuvette, add a specific volume of the DHLA sample at various concentrations.
-
Add a fixed volume of the DPPH working solution to each well/cuvette.
-
A control is prepared with the solvent instead of the DHLA sample.
-
-
Incubation:
-
Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer or microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of DHLA.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction Mixture:
-
Add a small volume of the DHLA sample at various concentrations to a microplate well or cuvette.
-
Add a larger, fixed volume of the diluted ABTS•+ working solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 6 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferrous Ion (Fe²⁺) Chelating Assay
Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of FeCl₂ (e.g., 2 mM) and ferrozine (B1204870) (e.g., 5 mM).
-
-
Reaction Mixture:
-
Mix the DHLA sample at various concentrations with the FeCl₂ solution.
-
Initiate the reaction by adding the ferrozine solution.
-
-
Incubation:
-
Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. A control is prepared without the DHLA sample.
-
-
Calculation of Chelating Activity:
-
The percentage of ferrous ion chelating activity is calculated using the formula:
-
Conclusion
This compound stands out as a versatile and powerful antioxidant in vitro. Its ability to directly scavenge a broad spectrum of reactive oxygen species, chelate pro-oxidant transition metals, and regenerate other vital antioxidants underscores its significant potential in mitigating oxidative damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic applications of this remarkable molecule. The visual representations of its mechanisms of action provide a clear framework for understanding its complex and synergistic antioxidant properties.
References
- 1. Thioctic acid and dihydrolipoic acid are novel antioxidants which interact with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dihydrolipoamide/Lipoic Acid Redox Couple: A Technical Guide to its Central Role in Cellular Physiology
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydrolipoamide/lipoic acid (DHLA/LA) redox couple is a pivotal player in cellular metabolism and antioxidant defense. Lipoic acid, in its protein-bound form, is an essential cofactor for mitochondrial dehydrogenase complexes, placing it at the heart of cellular energy production.[1][2][3] As a soluble antioxidant, the DHLA/LA couple, with a standard redox potential of approximately -0.32 V, is a potent reductant capable of regenerating other key antioxidants like vitamins C and E and glutathione (B108866).[4][5] Beyond its direct antioxidant functions, this redox couple is a critical modulator of cellular signaling pathways, including insulin (B600854) signal transduction and the activation of the Nrf2-dependent antioxidant response.[1][6][7] This technical guide provides an in-depth exploration of the physiological significance of the DHLA/LA redox couple, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its roles in cellular pathways, to support further research and therapeutic development.
Core Biochemical Functions and Quantitative Data
The physiological importance of the DHLA/LA redox couple is rooted in its versatile biochemical activities, from its role as a covalently bound cofactor to its function as a powerful soluble antioxidant.
Cofactor in Mitochondrial Metabolism
Lipoic acid is indispensable for the function of several key mitochondrial multi-enzyme complexes, where it is covalently attached to specific lysine (B10760008) residues of the E2 subunit.[1][2] These complexes include:
-
Pyruvate Dehydrogenase Complex (PDC)
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC)
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDHC)
-
Glycine Cleavage System (GCS)
In these roles, the lipoyl domain acts as a "swinging arm," transferring reaction intermediates between the active sites of the complex.[8]
The Soluble Antioxidant Network
Exogenously supplied lipoic acid is readily taken up by cells and reduced to dihydrolipoic acid by enzymes such as this compound dehydrogenase and glutathione reductase.[1][7] The resulting DHLA is a potent antioxidant.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the DHLA/LA redox couple and its associated enzymes.
Table 1: Physicochemical and Cellular Properties of the this compound/Lipoic Acid Redox Couple
| Parameter | Value | References |
| Standard Redox Potential (E°') | -0.29 V to -0.32 V | [4][9] |
| Plasma Concentration (basal) | Lipoic Acid: 1-25 ng/mL | [10] |
| Dihydrolipoic Acid: 33-145 ng/mL | [10] | |
| Intracellular Concentration (Human Keratinocytes, after 0.5-5 mM LA treatment) | Lipoic Acid: Varies with dose | [11] |
| Dihydrolipoic Acid: Varies with dose | [11] |
Table 2: Kinetic Constants of Key Enzymes in this compound/Lipoic Acid Metabolism
| Enzyme | Substrate | Km | Vmax/Activity | Organism/Tissue | References |
| This compound Dehydrogenase | This compound | 0.70 mM | - | Acidianus ambivalens | [12] |
| NAD+ | 0.71 mM | - | Acidianus ambivalens | [12] | |
| Lipoamide (B1675559) | 1.26 mM | - | Acidianus ambivalens | [12] | |
| NADH | 3.15 µM | - | Acidianus ambivalens | [12] | |
| (R)-Lipoic Acid | - | 18-fold > (S)-Lipoic Acid | Mammalian | [13] | |
| Glutathione Reductase | (S)-Lipoic Acid | 3.5 mM | 1.4-2.4-fold > (R)-Lipoic Acid | Mammalian | [13] |
| (R)-Lipoic Acid | 7 mM | - | Mammalian | [13] | |
| (R/S)-Lipoic Acid | ~10 mM | - | Yeast | [13] |
Key Signaling Pathways Modulated by the this compound/Lipoic Acid Redox Couple
The DHLA/LA redox couple influences several critical signaling pathways, primarily through the modulation of the cellular redox state.
Lipoic Acid Biosynthesis and Salvage Pathways
Cells can synthesize lipoic acid de novo or salvage it from the environment. The de novo pathway utilizes octanoic acid derived from fatty acid synthesis, which is transferred to the apo-protein by lipoyl(octanoyl)-ACP:protein transferase (LipB) and subsequently sulfurated by lipoyl synthase (LipA).[8][14] The salvage pathway involves the attachment of free lipoic acid to the apo-protein by lipoate-protein ligase (LplA).[8][14]
Insulin Signaling Pathway
Lipoic acid has been shown to enhance insulin sensitivity and glucose uptake in cells.[1][3] It appears to act at multiple points in the insulin signaling cascade, including the insulin receptor itself and downstream effectors like PI3K and Akt.[3][15] This leads to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[1][3]
Nrf2-Mediated Antioxidant Response
Lipoic acid is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Lipoic acid can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound/lipoic acid redox couple.
Spectrophotometric Assay for this compound Dehydrogenase (DLDH) Activity
This protocol measures the forward reaction of DLDH, which is the NAD+-dependent oxidation of this compound.[16][17]
Materials:
-
1 M Potassium Phosphate buffer, pH 8.0
-
0.5 M EDTA
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL)
-
30 mM this compound (substrate)
-
30 mM NAD+ (cofactor)
-
Mitochondrial extract or purified DLDH
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette with a final volume of 1 mL. The final concentrations of the components should be:
-
100 mM Potassium Phosphate, pH 8.0
-
1.5 mM EDTA
-
0.6 mg/mL BSA
-
3.0 mM NAD+
-
-
Add the mitochondrial extract or purified DLDH to the reaction mixture. The amount of enzyme should be sufficient to produce a linear rate of absorbance change.
-
Use a blank solution containing all components except the this compound to zero the spectrophotometer at 340 nm.[17]
-
Initiate the reaction by adding 3.0 mM this compound.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the formation of NADH.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
HPLC Method for the Quantification of Lipoic Acid and Dihydrolipoic Acid in Biological Samples
This protocol outlines a general approach for the simultaneous quantification of LA and DHLA in plasma or tissue samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[10][18]
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of buffer and organic solvent, specific composition to be optimized)
-
Lipoic acid and dihydrolipoic acid standards
-
Enzymes for hydrolysis (e.g., from Helix pomatia)
-
Solid-phase extraction (SPE) columns
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
To release protein-bound LA and DHLA, treat the biological sample (e.g., plasma, tissue homogenate) with enzymes for hydrolysis.
-
Perform a solid-phase extraction to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE column and evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes with the mobile phase at a constant flow rate.
-
Detect LA and DHLA using the electrochemical detector set at an appropriate potential.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of LA and DHLA standards.
-
Quantify the amounts of LA and DHLA in the sample by comparing their peak areas to the standard curve.
-
Assay for Nrf2 Activation
This protocol describes a method to assess the activation of Nrf2 in cultured cells treated with lipoic acid, typically by measuring the nuclear translocation of Nrf2 via Western blotting.[19]
Materials:
-
Cultured cells (e.g., AGS cells)
-
Lipoic acid solution
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate the cells and allow them to adhere.
-
Treat the cells with various concentrations of lipoic acid for a specified period (e.g., 2 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform a nuclear and cytoplasmic fractionation using appropriate lysis buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Nrf2 and the nuclear loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for Nrf2 and the loading control.
-
Normalize the Nrf2 signal to the loading control to determine the relative amount of nuclear Nrf2. An increase in the normalized Nrf2 signal in lipoic acid-treated cells compared to untreated controls indicates Nrf2 activation.
-
Conclusion and Future Directions
The this compound/lipoic acid redox couple is a multifaceted and physiologically vital component of cellular biochemistry. Its roles as a mitochondrial cofactor, a potent antioxidant, and a modulator of key signaling pathways underscore its importance in maintaining cellular health and responding to metabolic and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms governed by this redox couple.
Future research should focus on elucidating the precise molecular interactions of lipoic acid with signaling proteins, further quantifying its cellular and subcellular concentrations under various physiological and pathological conditions, and exploring its full therapeutic potential in a wider range of diseases. The development of more sensitive and specific analytical methods will be crucial in advancing our understanding of the dynamic interplay of the DHLA/LA redox couple in health and disease, paving the way for novel therapeutic strategies targeting this central metabolic and antioxidant hub.
References
- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histochemical staining and quantification of this compound dehydrogenase diaphorase activity using blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of the insulin-signaling network in the metabolic actions of alpha-lipoic acid-reduction or oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox Reactions: Review – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 10. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The this compound dehydrogenase from the crenarchaeon Acidianus ambivalens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione reductase and lipoamide dehydrogenase have opposite stereospecificities for alpha-lipoic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolipoamide's involvement in cellular redox signaling pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is a pivotal molecule in mitochondrial metabolism, primarily recognized for its role as a cofactor in α-ketoacid dehydrogenase complexes. Beyond this canonical function, DHLA is emerging as a significant player in cellular redox signaling. Its potent antioxidant capacity and its continuous regeneration by this compound dehydrogenase (DLDH) position it at the crossroads of metabolic and signaling pathways. This technical guide provides an in-depth exploration of DHLA's involvement in cellular redox signaling, with a focus on its role in the Nrf2 antioxidant response, ferroptosis, and other signaling cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development in this area.
Core Concepts: this compound Metabolism and Redox Potential
This compound is the reduced form of lipoamide (B1675559), which is covalently attached to specific lysine (B10760008) residues of the E2 components of multienzyme complexes like the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (α-KGDH). The enzymatic conversion between this compound and lipoamide is catalyzed by this compound dehydrogenase (DLDH), a flavoprotein that utilizes NAD+ as an electron acceptor.[1][2] This reaction is central to cellular energy metabolism.[3][4]
The dithiol group of this compound endows it with a strong reducing potential, enabling it to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). DLDH itself can have both pro-oxidant and antioxidant roles depending on the cellular context.[1] The balance between this compound and lipoamide, regulated by DLDH activity and the cellular NAD+/NADH ratio, is a critical determinant of the mitochondrial redox environment.[5]
Quantitative Data on this compound Dehydrogenase Activity
The enzymatic activity of DLDH is crucial for maintaining the this compound/lipoamide pool. The following tables summarize key kinetic parameters for DLDH from various sources.
Table 1: Kinetic Constants of this compound Dehydrogenase (Forward Reaction: this compound Oxidation)
| Species/Source | Substrate | K_m_ (μM) | V_max_ (μmol/min/mg) | pH | Notes | Reference |
| Human (recombinant) | This compound | 50 - 100 | Not specified | 6.5 | Activity measured as NADH disappearance | [6] |
| Rat Serum | This compound | ~1000 | ~0.000024 | 8.0 | Activity is significantly lower than in mitochondria | [7] |
| Rat Mitochondria | This compound | Not specified | 0.217 | 8.0 | [7] |
Table 2: Kinetic Constants of this compound Dehydrogenase (Reverse Reaction: Lipoamide Reduction)
| Species/Source | Substrate | K_m_ (μM) | V_max_ (μmol/min/mg) | pH | Notes | Reference |
| Human (recombinant) | Lipoamide | 1300 ± 200 | Not specified | 6.5 | [6] | |
| Rat Mitochondria | Lipoamide | Not specified | Not specified | 6.3 | [3] |
Table 3: Cellular Concentrations of Related Metabolites
| Metabolite | Organism/Tissue | Concentration | Notes | Reference |
| Glutathione | Arabidopsis thaliana leaves | 237.53 - 305.77 nmol/g FW | Important for cellular redox state | [8] |
| ATP/ADP ratio | Arabidopsis thaliana leaves | 3.40 - 4.67 | Reflects cellular energy status | [8] |
This compound in Key Redox Signaling Pathways
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[9] Inhibition of DLDH has been shown to activate the Nrf2 signaling pathway. The proposed mechanism involves the accumulation of reducing equivalents, potentially including this compound itself, which can lead to the modification of reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-containing genes.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound dehydrogenase has been identified as a key regulator of ferroptosis induced by cystine deprivation.[10][11][12] Silencing of the DLD gene suppresses ferroptosis, while its overexpression enhances it. The proposed mechanism involves DLDH's role in mitochondrial metabolism, where its activity influences mitochondrial membrane potential, iron accumulation, and the production of ROS, all of which are critical for the execution of ferroptosis.[12]
NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival.[13][14] The DNA binding activity of NF-κB is redox-sensitive. Dihydrolipoate (B1233209) has been shown to restore the DNA binding activity of NF-κB after its inhibition by the sulfhydryl oxidizing agent, diamide.[10] This suggests that this compound can act as a reductant to maintain the cysteine residues in the DNA-binding domain of NF-κB in a reduced state, which is essential for its activity.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Dihydrolipoyl Dehydrogenase Activity Shapes Photosynthesis and Photorespiration of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. Redox regulation of NF-kappa B DNA binding activity by dihydrolipoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Nitric oxide and dihydrolipoic acid modulate the activity of caspase 3 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. medium.com [medium.com]
The Discovery and Enduring Legacy of Dihydrolipoamide in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrolipoamide, the reduced form of lipoic acid, is a pivotal molecule at the crossroads of cellular metabolism. Its discovery and the subsequent elucidation of its function have been instrumental in shaping our understanding of bioenergetics and redox biology. This in-depth technical guide provides a comprehensive overview of the history, discovery, and metabolic significance of this compound. It details the key enzymatic reactions in which it participates, provides established experimental protocols for its study, and presents quantitative data on its kinetics and tissue distribution. Furthermore, this guide offers visualizations of its metabolic pathways, experimental workflows, and diagnostic logic to serve as a valuable resource for researchers and professionals in the field.
A Historical Journey: The Unveiling of a Key Metabolic Cofactor
The story of this compound is intrinsically linked to the discovery of its oxidized form, α-lipoic acid. The journey began in the mid-20th century with the quest to identify a microbial growth factor.
-
1951: The Seminal Discovery In a landmark paper, Lester J. Reed and his colleagues at the University of Texas, Austin, reported the isolation of a crystalline "acetate-replacing factor" from a staggering 10 tons of beef liver residue, yielding a mere 30 mg of the substance.[1][2] This factor was essential for the growth of certain bacteria and was later named α-lipoic acid.[2]
-
1950s: Structural Elucidation and Functional Insight Following its isolation, the chemical structure of lipoic acid was determined to be a sulfur-containing fatty acid.[3] Crucially, researchers, including Reed's group, established its role as a covalently bound coenzyme in the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDC).[4] It became clear that the molecule undergoes a redox cycle, with its reduced form, this compound, playing a vital role in acyl group transfer and electron transport.
-
Subsequent Decades: Expanding Roles Further research solidified the central role of the lipoic acid/dihydrolipoamide redox couple in cellular energy metabolism.[4] Its involvement in the branched-chain α-keto acid dehydrogenase complex and the glycine (B1666218) cleavage system was also uncovered.[5] The potent antioxidant properties of both lipoic acid and this compound began to be recognized, opening new avenues of research into their therapeutic potential.
The Core of Metabolism: this compound's Biochemical Function
This compound is the functional form of lipoic acid that participates directly in key metabolic reactions. It is covalently attached via an amide bond to a specific lysine (B10760008) residue of the E2 subunit (dihydrolipoyl transacetylase or transsuccinylase) of the α-ketoacid dehydrogenase complexes.[6]
The Pyruvate Dehydrogenase Complex (PDC)
The PDC is a critical multienzyme complex that links glycolysis to the citric acid cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[6] this compound, as part of the E2 subunit, is central to this process.
The α-Ketoglutarate Dehydrogenase Complex (α-KGDC)
Analogous to the PDC, the α-KGDC is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. This compound plays the same essential role in acyl group transfer and regeneration within this complex.
This compound Dehydrogenase (DLDH)
This compound dehydrogenase (also known as E3) is a flavoprotein that is a common component of the PDC, α-KGDC, branched-chain α-ketoacid dehydrogenase complex, and the glycine cleavage system.[5] Its primary function is to reoxidize this compound to lipoamide, allowing the catalytic cycle of the E2 subunit to continue. This reaction involves the transfer of electrons from this compound to FAD, forming FADH₂, which then reduces NAD⁺ to NADH.[6]
Quantitative Data in this compound Research
The following tables summarize key quantitative data related to this compound dehydrogenase kinetics and the tissue content of lipoic acid.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Reference |
| Helicoverpa armigera Mitochondria | Lipoamide | 0.4 | 61.25 | [7] |
| Helicoverpa armigera Mitochondria | NADH | 0.083 | 61.25 | [7] |
| Human DLD (D444V mutant) | p-Nitrophenyl butyrate | 1.36 | 0.003085 | [4] |
Table 1: Kinetic Constants of this compound Dehydrogenase (DLDH) and Related Enzymes. Note: Vmax values are highly dependent on assay conditions and purity of the enzyme preparation.
| Food Source | Lipoic Acid Content (µg/g dry weight) |
| Spinach | 3.15 |
| Bovine Kidney | 2.55 |
| Bovine Heart | 1.51 |
| Bovine Liver | 0.86 |
| Broccoli | 0.55 |
| Tomato | 0.38 |
Table 2: Lipoic Acid Content in Various Foodstuffs. Data adapted from literature. It is important to note that most lipoic acid in tissues is protein-bound, and free this compound concentrations are generally very low and not readily detectable in plasma.[8]
Experimental Protocols for this compound Research
The following are detailed methodologies for key experiments in the study of this compound and its related enzymes.
Spectrophotometric Assay of this compound Dehydrogenase (DLDH) Activity
This protocol measures the forward reaction of DLDH, which is the NAD⁺-dependent oxidation of this compound. The activity is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[9]
Materials:
-
1 M Potassium Phosphate buffer, pH 8.0
-
0.5 M EDTA
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
This compound solution (prepare fresh)
-
NAD⁺ solution
-
Mitochondrial extract or purified DLDH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 µL of 1 M Potassium Phosphate buffer (final concentration: 100 mM)
-
3 µL of 0.5 M EDTA (final concentration: 1.5 mM)
-
60 µL of 10 mg/mL BSA (final concentration: 0.6 mg/mL)
-
x µL of distilled water to bring the volume to ~900 µL
-
-
Add a specific amount of mitochondrial extract or purified DLDH (e.g., 10-20 µg of protein).
-
Initiate the reaction by adding this compound and NAD⁺ to final concentrations of 3.0 mM each.
-
Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 340 nm at room temperature for several minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
In-Gel Activity Staining of DLDH using Blue Native PAGE (BN-PAGE)
This method allows for the visualization of DLDH activity directly within a polyacrylamide gel following native protein separation.
Materials:
-
BN-PAGE gel system
-
Mitochondrial extract
-
Staining solution: 50 mM Potassium Phosphate buffer (pH 7.0) containing 0.2 mg/mL Nitroblue Tetrazolium (NBT) and 0.1 mg/mL NADH.
Procedure:
-
Prepare mitochondrial extracts from cells or tissues.
-
Perform BN-PAGE to separate the mitochondrial protein complexes in their native state.
-
After electrophoresis, incubate the gel in the staining solution at room temperature.
-
Monitor the development of a purple formazan (B1609692) precipitate at the location of the DLDH enzyme band.
-
The intensity of the band is proportional to the diaphorase activity of DLDH.
Visualizing the World of this compound
The following diagrams, generated using Graphviz, illustrate key pathways, workflows, and logical relationships in this compound research.
Conclusion and Future Directions
The discovery of this compound and the elucidation of its central role in metabolism represent a cornerstone of modern biochemistry. From its humble beginnings as a bacterial growth factor to its recognition as a key player in cellular energy production and redox homeostasis, the journey of this compound has been one of fundamental scientific importance. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to continue to explore the intricacies of this compound metabolism and its implications in health and disease.
Future research will likely focus on several key areas:
-
Therapeutic Targeting: Given its central role, the modulation of this compound-dependent enzymes is a promising therapeutic strategy for metabolic disorders and diseases associated with mitochondrial dysfunction.
-
Redox Signaling: A deeper understanding of how the this compound/lipoamide redox couple influences cellular signaling pathways beyond its immediate metabolic roles is an exciting area of investigation.
-
Disease Pathogenesis: Further elucidation of the precise molecular mechanisms by which defects in this compound metabolism contribute to the pathophysiology of various diseases will be crucial for the development of targeted therapies.
The legacy of the early pioneers in this field continues to inspire new generations of scientists to unravel the complexities of cellular metabolism, with this compound remaining a molecule of central importance.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Crystalline alpha-lipoic acid; a catalytic agent associated with pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. α-Lipoic acid chemistry: the past 70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoic acid - Wikipedia [en.wikipedia.org]
- 9. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dihydrolipoamide in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by progressive neuronal loss and dysfunction. A growing body of evidence implicates oxidative stress and mitochondrial dysfunction as central players in the pathogenesis of these disorders.[1][2] Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes.[3][4] This technical guide provides an in-depth analysis of the role of this compound and its associated enzyme, this compound dehydrogenase (DLDH), in various preclinical models of neurodegenerative diseases. We will explore its mechanisms of action, summarize key quantitative findings, detail experimental protocols, and visualize the intricate signaling pathways involved.
Introduction to this compound and Neurodegeneration
This compound is a powerful antioxidant with two free sulfhydryl groups, enabling it to scavenge a wide range of reactive oxygen species (ROS).[4] It is a central component of the body's antioxidant network. Beyond its direct ROS-scavenging abilities, DHLA is a crucial cofactor for several mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (KGDHC).[3][4] These complexes are vital for cellular energy metabolism.
Decreased activity of DLDH and its associated enzyme complexes is a common feature in several age-related neurodegenerative diseases, including Alzheimer's and Parkinson's.[5] This suggests that impairments in DHLA-related pathways may contribute to the progression of these diseases. Conversely, enhancing or preserving the function of DHLA and its associated enzymes presents a promising therapeutic strategy.
This compound in Alzheimer's Disease Models
Mitochondrial dysfunction and oxidative stress are known to play a role in the pathogenesis of Alzheimer's disease (AD).[6] Studies in post-mortem brains of AD patients have revealed reduced activity of the α-ketoglutarate dehydrogenase complex, an enzyme for which this compound is a key cofactor.[6]
In a C. elegans model of AD expressing human amyloid-beta (Aβ) peptide, suppression of the dld-1 gene, which codes for this compound dehydrogenase, surprisingly offered protection against Aβ toxicity.[7][8][9] This intervention led to reduced formation of toxic Aβ oligomers and improved several vitality metrics, including protection against paralysis and improved fecundity.[8] These findings suggest that modulating energy metabolism pathways involving this compound could be a therapeutic avenue for AD.[9] However, it's also noted that genetic variants of the human dld locus are linked to an increased risk of late-onset AD, highlighting the complex role of this enzyme in the disease.[7][10]
Quantitative Data from Alzheimer's Disease Models
| Animal Model | Intervention | Key Quantitative Findings | Reference |
| C. elegans expressing human Aβ | Suppression of dld-1 gene | Protection against paralysis, improved fecundity, and egg hatching rates. Reduced formation of toxic Aβ oligomers. | [8] |
| Transgenic mouse model of amyloid deposition (Tg19959) | Partial genetic deletion of DLST (a subunit of α-KGDHC) | Accelerated onset of behavioral abnormalities and amyloid pathology. | [6] |
Experimental Protocols: C. elegans Model of Aβ Toxicity
-
Animal Model: C. elegans strains expressing human Aβ peptide in either muscle or neuronal cells.[10]
-
Intervention: Suppression of the dld-1 gene via RNA interference (RNAi).
-
Behavioral Assays:
-
Paralysis Assay: Monitoring the rate of paralysis of worms over time.
-
Fecundity Assay: Counting the number of offspring produced by individual worms.
-
-
Biochemical Assays:
-
Aβ Oligomer Quantification: Using techniques like Western blotting or ELISA to measure the levels of toxic Aβ oligomers.
-
This compound in Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[11] Neuroinflammation and oxidative stress are key contributors to this neuronal death.[11][12] Lipoic acid, the precursor to this compound, has shown neuroprotective effects in a lipopolysaccharide (LPS)-induced inflammatory model of PD.[11]
Administration of lipoic acid in this model improved motor dysfunction, protected dopaminergic neurons from loss, and decreased the accumulation of α-synuclein, a protein that aggregates in the brains of PD patients.[11] The protective effects are attributed to the anti-inflammatory and antioxidant properties of lipoic acid and its reduced form, DHLA.[11] Furthermore, mice deficient in this compound dehydrogenase (Dld+/- mice) show increased vulnerability to neurotoxins like MPTP, which are used to model PD.[13] This increased susceptibility is linked to greater depletion of tyrosine hydroxylase-positive neurons in the substantia nigra.[13]
Quantitative Data from Parkinson's Disease Models
| Animal Model | Intervention/Model | Key Quantitative Findings | Reference |
| LPS-induced rat model of PD | Lipoic Acid Administration | Improved motor function, protection of dopaminergic neurons, and decreased α-synuclein accumulation. | [11] |
| Dld+/- mice | MPTP Administration | Significantly greater depletion of tyrosine hydroxylase-positive neurons in the substantia nigra compared to wild-type mice. | [13] |
Experimental Protocols: LPS-Induced Parkinson's Disease Model
-
Animal Model: Male Sprague-Dawley rats or C57BL mice.[11][14]
-
Induction of PD Model: Intraperitoneal injection of lipopolysaccharide (LPS) to induce neuroinflammation.[11][14]
-
Intervention: Daily intraperitoneal injections of dihydrolipoic acid (DHLA) or lipoic acid.[11][14]
-
Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and exploratory behavior.
-
Forced Swim Test: To evaluate depressive-like behavior.
-
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (a marker for dopaminergic neurons) and α-synuclein.
-
Western Blot Analysis: To measure the expression of inflammatory proteins in brain tissue.
This compound in Huntington's Disease Models
Huntington's disease (HD) is another neurodegenerative disorder where mitochondrial dysfunction is implicated.[15][16][17][18][19] Studies using mice deficient in this compound dehydrogenase (Dld+/-) have shown that these animals have an increased vulnerability to neurotoxins like malonate and 3-nitropropionic acid (3-NP), which are used to model HD.[13] This resulted in significantly larger striatal lesion volumes.[13] Furthermore, the activity of the KGDHC enzyme complex was found to be reduced in the putamen of HD patients.[13]
Quantitative Data from Huntington's Disease Models
| Animal Model | Intervention | Key Quantitative Findings | Reference |
| Dld+/- mice | Malonate and 3-NP administration | Significantly increased striatal lesion volumes. | [13] |
Experimental Protocols: Toxin-Induced Huntington's Disease Models
-
Animal Model: this compound dehydrogenase deficient (Dld+/-) mice.[13]
-
Induction of HD Model: Intraperitoneal or intrastriatal administration of malonate or 3-nitropropionic acid (3-NP).
-
Assessment of Neurotoxicity: Measurement of striatal lesion volume using histological techniques.
-
Mitochondrial Respiration Assays: In isolated brain mitochondria to assess the effects of the toxins on mitochondrial function.
Core Mechanisms of Action
This compound exerts its neuroprotective effects through several interconnected mechanisms, primarily centered around its antioxidant properties and its role in mitochondrial function.
Antioxidant and Anti-inflammatory Effects
DHLA is a potent antioxidant that can directly neutralize a variety of reactive oxygen species. It also plays a crucial role in regenerating other key antioxidants, such as vitamin C and vitamin E, and contributes to maintaining the cellular pool of glutathione (B108866) (GSH).
In a rat model of LPS-induced neuroinflammation, DHLA demonstrated significant anti-inflammatory effects.[14] It was found to upregulate the expression of key proteins in the Nrf2/HO-1 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[14] By activating this pathway, DHLA reduces the production of ROS and suppresses the activation of the NLRP3 inflammasome, a key player in the inflammatory response.[14][20]
Caption: DHLA's anti-inflammatory signaling pathway.
Role in Mitochondrial Function
This compound is an essential cofactor for the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC), both of which are critical for the tricarboxylic acid (TCA) cycle and cellular energy production.[3][4] By supporting the function of these enzymes, DHLA helps to maintain mitochondrial homeostasis and prevent energy deficits that can lead to neuronal cell death. This compound dehydrogenase (DLDH) is the enzyme responsible for regenerating this compound, allowing it to continue participating in these crucial metabolic reactions.[3]
Caption: Experimental workflow for assessing mitochondrial function.
Detailed Experimental Protocols
Animal Models
-
Rodent Models of AD, PD, and HD: A variety of transgenic and toxin-induced rodent models are available to study neurodegenerative diseases.[15][16][17][18][19][21][22][23]
-
Administration of this compound: DHLA can be administered via intraperitoneal (i.p.) injection or through dietary supplementation.
Behavioral Assessments
A range of behavioral tests are used to assess cognitive and motor function in rodent models of neurodegenerative diseases.[21][24][25][26]
-
Cognitive Function:
-
Motor Function:
-
Rotarod Test: Measures motor coordination and balance.
-
Grip Strength Test: Assesses muscle strength.[26]
-
Biochemical and Molecular Assays
-
Measurement of Oxidative Stress:
-
Lipid Peroxidation Assays (e.g., TBARS): To quantify lipid damage.[27]
-
Protein Carbonyl Assays: To measure protein oxidation.
-
Glutathione (GSH/GSSG) Ratio: To assess the cellular redox state.[28]
-
Immunohistochemistry or Western Blot for 4-HNE and 3-NT: To detect lipid peroxidation and protein nitration adducts.[27]
-
-
Quantification of Neurotransmitters: High-performance liquid chromatography (HPLC) can be used to measure levels of neurotransmitters like dopamine (B1211576) in brain tissue.
-
Western Blotting and ELISA: To quantify the expression levels of specific proteins, such as inflammatory markers or components of signaling pathways.
-
Mitochondrial Function Assays:
-
High-Resolution Respirometry: To measure oxygen consumption rates in isolated mitochondria.
-
Fluorometric Assays: To measure mitochondrial membrane potential and ROS production.
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential in a range of preclinical models of neurodegenerative diseases. Its ability to combat oxidative stress, reduce neuroinflammation, and support mitochondrial function positions it as a promising therapeutic candidate. Future research should focus on further elucidating the specific molecular targets of DHLA and optimizing its delivery to the central nervous system. The development of novel animal models that more accurately recapitulate the complex pathology of human neurodegenerative diseases will also be crucial for translating these promising preclinical findings into effective therapies for patients.[3][29]
References
- 1. Mitochondrial lipids in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction in Neurodegenerative Diseases | MDPI [mdpi.com]
- 3. Roles of this compound Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Inhibition of Mitochondrial this compound Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dihydrolipoyl succinyltransferase deficiency accelerates amyloid pathology and memory deficit in a transgenic mouse model of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of a core metabolic enzyme this compound dehydrogenase (dld) protects against amyloid beta toxicity in C. elegans model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Suppression of a core metabolic enzyme this compound dehydrogenase (dld) protects against amyloid beta toxicity in C. elegans model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lipoic acid protects dopaminergic neurons in LPS-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mice deficient in this compound dehydrogenase show increased vulnerability to MPTP, malonate and 3-nitropropionic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Huntington’s disease mouse models: unraveling the pathology caused by CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 17. Transgenic animal models for study of the pathogenesis of Huntington’s disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Large Animal Models of Huntington’s Disease: What We Have Learned and Where We Need to Go Next - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 22. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alzforum.org [alzforum.org]
- 24. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 25. BEHAVIORAL TESTS | AVIDIN [avidinbiotech.com]
- 26. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Roles of this compound Dehydrogenase in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the pro-oxidant potential of Dihydrolipoamide under specific conditions
For Immediate Release
[City, State] – [Date] – Long celebrated for its antioxidant prowess, new research reveals a paradoxical pro-oxidant nature of Dihydrolipoamide (DHLA) under specific biochemical conditions. This in-depth technical guide illuminates the mechanisms by which this typically protective molecule can contribute to oxidative stress, a finding of significant interest to researchers, scientists, and drug development professionals. The guide details the critical roles of transition metals and quinones in this process and provides comprehensive experimental protocols to investigate these phenomena.
This compound, the reduced form of lipoic acid, is a pivotal cofactor in mitochondrial metabolism. While its ability to scavenge reactive oxygen species (ROS) is well-documented, this guide delves into the circumstances that flip the switch on its function, turning it into a generator of oxidative damage. This pro-oxidant activity is primarily driven by two key pathways: redox cycling in the presence of quinones and interactions with transition metal ions like iron and copper, leading to the formation of highly reactive hydroxyl radicals via Fenton-like reactions.
This technical guide provides a thorough examination of these processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and workflows.
Quantitative Analysis of this compound's Pro-oxidant Activity
The pro-oxidant effects of DHLA can be quantified through various assays that measure the generation of reactive oxygen species and their subsequent damage to biomolecules. The following tables summarize key quantitative data from studies investigating these phenomena.
| Parameter | Value | Conditions | Reference Assay |
| Rate constant of anaerobic reduction of 9,10-phenanthrene quinone by this compound | 8.6 ± 1.6 x 10³ M⁻¹ s⁻¹ | pH 7.0, 0.1 M phosphate (B84403), 20% ethanol, 25°C | Spectrophotometry |
Table 1: Rate constant for the reaction between this compound and a quinone, a key step in the redox cycling mechanism that generates superoxide (B77818) radicals.[1]
| Analyte | Method | Principle | Typical Application |
| Superoxide Radical (O₂⁻) | Cytochrome c Reduction Assay | Superoxide reduces Cytochrome c (Fe³⁺) to its colored ferrous form (Fe²⁺), measured spectrophotometrically. | Quantifying superoxide production from DHLA/quinone redox cycling or DLDH activity. |
| Hydrogen Peroxide (H₂O₂) | Amplex Red Assay | In the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the fluorescent compound resorufin. | Measuring H₂O₂ as a downstream product of superoxide dismutation. |
| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) with Spin Trapping | Short-lived hydroxyl radicals are "trapped" by a spin trap (e.g., DMPO) to form a more stable radical adduct, which is detectable by ESR. | Detecting the highly reactive hydroxyl radical produced in Fenton-like reactions. |
| Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct. | Assessing oxidative damage to lipids caused by DHLA-induced ROS. |
Table 2: Overview of common assays to quantify DHLA-induced reactive oxygen species and oxidative damage.
Core Mechanisms of this compound Pro-oxidant Activity
The transformation of DHLA from an antioxidant to a pro-oxidant is contingent on its chemical environment. The two primary mechanisms are detailed below.
Redox Cycling with Quinones
In the presence of certain quinones, DHLA can engage in a redox cycle that continuously generates superoxide radicals. DHLA reduces the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce a superoxide radical, regenerating the original quinone to continue the cycle. This process can lead to a significant accumulation of ROS.[1][2]
Interaction with Transition Metals: The Fenton Reaction
Transition metals such as iron (Fe²⁺) and copper (Cu⁺) can catalyze the conversion of hydrogen peroxide (H₂O₂), a product of superoxide dismutation, into the highly damaging hydroxyl radical (•OH) through a process known as the Fenton reaction.[3][4] DHLA can contribute to this process by reducing the oxidized forms of these metals (Fe³⁺ and Cu²⁺), thereby ensuring their availability to participate in the Fenton reaction. The enzyme this compound dehydrogenase (DLDH) is also implicated in reducing ferric to ferrous iron, which can then catalyze the production of hydroxyl radicals.[5]
Signaling Pathways and Experimental Workflows
The excessive production of ROS initiated by the pro-oxidant activity of DHLA can trigger various cellular signaling pathways associated with oxidative stress, inflammation, and apoptosis.
The following diagram illustrates a typical experimental workflow for investigating the pro-oxidant potential of DHLA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of DHLA's pro-oxidant activities.
Protocol 1: Cytochrome c Reduction Assay for Superoxide Detection
Objective: To quantify superoxide production from the interaction of DHLA with quinones or from DLDH activity.
Principle: Superoxide radicals reduce the ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), which can be measured by the increase in absorbance at 550 nm.
Materials:
-
This compound (DHLA)
-
Quinone of interest (e.g., 9,10-phenanthrene quinone)
-
Cytochrome c from bovine heart
-
Superoxide dismutase (SOD)
-
Potassium phosphate buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c, and the quinone.
-
Initiate the reaction by adding DHLA.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
As a control, perform a parallel experiment in the presence of SOD. A significant inhibition of the absorbance increase by SOD confirms that the reduction of cytochrome c is due to superoxide radicals.[1]
Protocol 2: Ascorbate (B8700270) Oxidation Assay for Metal-Induced Oxidative Activity
Objective: To assess the pro-oxidant activity of DHLA in the presence of transition metals by measuring the oxidation of ascorbate.
Principle: DHLA can reduce Fe³⁺ or Cu²⁺ to their redox-active forms (Fe²⁺, Cu⁺), which then catalyze the oxidation of ascorbate. The rate of ascorbate depletion is a measure of this pro-oxidant activity.
Materials:
-
This compound (DHLA)
-
Ascorbic acid
-
FeCl₃ or CuSO₄
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer or HPLC with UV detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and ascorbic acid.
-
Add the transition metal salt (FeCl₃ or CuSO₄).
-
Initiate the reaction by adding DHLA.
-
Monitor the decrease in ascorbate concentration over time by measuring the absorbance at 265 nm or by using HPLC.
-
Controls should include reactions without DHLA and without the transition metal to determine their individual contributions to ascorbate oxidation.
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Objective: To measure lipid peroxidation in a biological sample as an indicator of oxidative damage induced by DHLA.
Principle: Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.[6]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
This compound (DHLA)
-
Transition metal salt (e.g., FeCl₃)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Incubate the biological sample with DHLA and the transition metal salt to induce lipid peroxidation.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.[7]
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[6]
Conclusion
The pro-oxidant potential of this compound under specific conditions represents a critical area of study, challenging the conventional understanding of this molecule solely as an antioxidant. For researchers in drug development, understanding these dual roles is paramount, as inducing oxidative stress in cancer cells is an emerging therapeutic strategy.[8][9][10][11] The detailed protocols and mechanistic insights provided in this guide offer a robust framework for further exploration of DHLA's complex biochemistry and its potential therapeutic applications.
References
- 1. This compound-mediated redox cycling of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox cycling of beta-lapachone and related o-naphthoquinones in the presence of this compound and oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy [frontiersin.org]
- 4. Superoxide anion production by lipoamide dehydrogenase redox-cycling: effect of enzyme modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]
- 8. Reversible inactivation of this compound dehydrogenase by mitochondrial hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Dihydrolipoamide Dehydrogenase (DLD) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Dihydrolipoamide dehydrogenase (DLD) is a critical flavoprotein enzyme that functions as the E3 subunit in four vital mitochondrial multi-enzyme complexes: the pyruvate (B1213749) dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the glycine (B1666218) cleavage system.[1][2][3][4] These complexes are central to cellular energy metabolism. Consequently, the accurate measurement of DLD activity is crucial for diagnosing and understanding metabolic disorders, as well as for the development of therapeutic interventions.
This document provides detailed protocols for two common spectrophotometric methods to determine DLD activity: the forward reaction (dehydrogenase activity) and the diaphorase activity assay.
Principle of the Assays
The DLD activity assays are based on monitoring the change in absorbance of specific substrates or products over time.
-
Forward Reaction (Dehydrogenase Activity): This assay measures the physiological reaction catalyzed by DLD, which is the oxidation of this compound to lipoamide, coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the DLD activity.[5]
-
Diaphorase Activity: DLD also exhibits diaphorase activity, where it catalyzes the oxidation of NADH to NAD+ using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP leads to a decrease in its absorbance at 600 nm, which is monitored to determine the enzyme's activity.[5][6]
Experimental Protocols
Sample Preparation
These protocols are suitable for various biological samples, including serum and isolated mitochondria.[5][6] Sample preparation is a critical step to ensure accurate and reproducible results.
For Serum Samples: Collect blood and allow it to clot. Centrifuge to separate the serum and collect the supernatant. It is important to note that serum DLDH has been found to be a labile enzyme, susceptible to air-inactivation.[6][7]
For Mitochondrial Fractions: Isolate mitochondria from tissue homogenates using differential centrifugation. The final mitochondrial pellet should be resuspended in an appropriate buffer for the assay.
Assay Reagents and Conditions
The following tables summarize the reagents and conditions for both the forward reaction and diaphorase activity assays.
Table 1: Reagents and Conditions for DLD Forward Reaction (Dehydrogenase Activity) Assay
| Reagent/Parameter | Final Concentration/Value |
| Potassium Phosphate (B84403) Buffer | 100 mM |
| pH | 7.8 - 8.0 |
| EDTA | 1.0 - 1.5 mM |
| Bovine Serum Albumin (BSA) | 0.6 mg/ml (optional) |
| This compound | 3.0 mM |
| NAD+ | 3.0 mM |
| Sample Volume | 10-50 µl |
| Final Reaction Volume | 1 ml |
| Wavelength | 340 nm |
| Temperature | Room Temperature |
Adapted from references:[5][6]
Table 2: Reagents and Conditions for DLD Diaphorase Activity Assay
| Reagent/Parameter | Final Concentration/Value |
| Potassium Phosphate Buffer | 50 mM |
| pH | 7.2 |
| EDTA | 1.0 - 1.5 mM |
| Bovine Serum Albumin (BSA) | 0.6 mg/ml (optional) |
| 2,6-dichlorophenolindophenol (DCPIP) | 40 µM |
| NADH | 0.2 mM (200 µM) |
| Sample Volume | 10-50 µl |
| Final Reaction Volume | 1 ml |
| Wavelength | 600 nm |
| Temperature | Room Temperature |
Adapted from references:[5][6]
Detailed Assay Procedures
Forward Reaction (Dehydrogenase Activity) Protocol:
-
Prepare the reaction mixture by adding potassium phosphate buffer, EDTA, and NAD+ to a cuvette.
-
Add the sample (e.g., serum or mitochondrial extract) to the reaction mixture and mix gently.
-
Use a solution containing all components except this compound as the blank to zero the spectrophotometer at 340 nm.[5][6]
-
Initiate the reaction by adding this compound to the sample cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
Diaphorase Activity Protocol:
-
Prepare the reaction mixture by adding potassium phosphate buffer, EDTA, and DCPIP to a cuvette.
-
Add the sample to the reaction mixture and mix.
-
Use a solution containing all components except NADH as the blank.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 600 nm for 5 minutes, recording the values at regular intervals.[6]
Data Analysis
The rate of change in absorbance over time (ΔAbs/min) is used to calculate the enzyme activity. The following formula can be used:
Activity (U/ml) = (ΔAbs/min) / (ε * l) * (V_total / V_sample)
Where:
-
ΔAbs/min: The change in absorbance per minute from the linear portion of the curve.
-
ε (Molar extinction coefficient):
-
l: Path length of the cuvette (typically 1 cm).
-
V_total: Total volume of the reaction mixture.
-
V_sample: Volume of the enzyme sample added.
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[5]
Visualizations
DLD's Role in Mitochondrial Metabolism
This compound dehydrogenase is a shared E3 component of several critical mitochondrial multienzyme complexes that channel substrates from glycolysis and amino acid catabolism into the tricarboxylic acid (TCA) cycle for energy production.
References
- 1. This compound Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical characterization of patients with this compound dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. DLD | Rupa Health [rupahealth.com]
- 5. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Dihydrolipoamide in Human Plasma using HPLC
Abstract
This document provides detailed methodologies for the quantification of dihydrolipoamide (DHLA) in human plasma using High-Performance Liquid Chromatography (HPLC). This compound, the reduced form of lipoic acid (LA), is a potent antioxidant, and its accurate measurement in biological matrices is crucial for pharmacokinetic studies and for assessing oxidative stress. The protocols herein describe three distinct HPLC methods coupled with Electrochemical Detection (ECD), UV Detection following derivatization, and Mass Spectrometry (MS), respectively. Each method is detailed with sample preparation procedures, chromatographic conditions, and validation parameters.
Introduction
This compound (DHLA) and its oxidized form, lipoic acid (LA), constitute a powerful redox couple involved in various metabolic processes and antioxidant defense mechanisms. The quantification of DHLA in plasma is challenging due to its susceptibility to oxidation and its low endogenous concentrations. High-Performance Liquid Chromatography (HPLC) offers the necessary sensitivity and selectivity for this analysis. This application note outlines validated methods to provide researchers, scientists, and drug development professionals with reliable protocols for DHLA quantification.
Experimental Workflows
The general workflow for the analysis of this compound in plasma involves several key steps from sample collection to data analysis. The following diagram illustrates a typical experimental process.
Method 1: HPLC with Electrochemical Detection (HPLC-ECD)
This method offers high sensitivity for the direct measurement of DHLA without the need for derivatization.
Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Extraction: To 250 µL of plasma, add an internal standard (e.g., naproxen (B1676952) sodium). Perform a liquid-liquid extraction (LLE) by adding 1 mL of dichloromethane.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 4,000 x g for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Discovery HS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 2.4) (52:48, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector (ECD) |
| Detector Potential | +1.0 V (DC mode) |
| Run Time | ~10 minutes |
Method Validation Summary
| Parameter | This compound (DHLA) |
| Linearity Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | 1.620 - 5.681% |
| Inter-day Precision (%CV) | 1.620 - 5.681% |
| Absolute Recovery | 93.00 - 97.10% |
Method 2: HPLC with UV Detection after Pre-Column Derivatization
Due to the low UV absorbance of DHLA, a pre-column derivatization step is necessary to enhance detection sensitivity when using a UV detector.
Derivatization and Sample Preparation Workflow
Protocol
-
Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.
-
Reduction (for total lipoic acid measurement): Add 25 µL of 0.5 M TRIS buffer (pH 9) and 5 µL of 0.25 M TCEP (tris(2-carboxyethyl)phosphine) to reduce any oxidized lipoic acid to DHLA. Incubate for 15 minutes[1].
-
Derivatization: Add 10 µL of 0.1 M BCPB (1-benzyl-2-chloropyridinium bromide), vortex, and let it react for 15 minutes at room temperature[1].
-
Protein Precipitation: Add 5 µL of 3 M perchloric acid and 100 µL of chloroform. Vortex vigorously for 10 minutes[1].
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes[1].
-
Injection: Inject the aqueous supernatant into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Any standard HPLC with a UV detector |
| Column | Zorbax C-18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 2% Acetic Acid in water, pH 2.36[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-5 min, 10-40% B; 5-6 min, 40-10% B; 6-8 min, 10% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 321 nm[1] |
| Injection Volume | 20 µL |
Method Validation Summary
| Parameter | S-pyridinium derivative of LA |
| Inter-day RSD | 1.5% to 11.5%[1] |
| Intra-day RSD | 1.8% to 19.6%[1] |
| Recovery | 80.0–106.0%[1] |
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the highest sensitivity and specificity for the quantification of DHLA.
Sample Preparation
-
Protein Precipitation: To 500 µL of plasma, add an internal standard (e.g., naproxen) and deproteinize with 1 mL of acetonitrile[2].
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase.
Chromatographic and MS Conditions
| Parameter | Value |
| LC System | UFLC system or equivalent[3] |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (pH 4) (65:35, v/v)[2] |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 40°C[3] |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Method Validation Summary (for Lipoic Acid)
| Parameter | Lipoic Acid (LA) |
| Linearity Range | 5 - 10,000 ng/mL[2] |
| Intra-day Precision | < 7%[2] |
| Inter-day Precision | < 7%[2] |
| Accuracy | -7.87 to 9.74%[2] |
Discussion
The choice of method for DHLA quantification in plasma depends on the required sensitivity, available equipment, and the specific research question.
-
HPLC-ECD is a robust and sensitive method suitable for laboratories with expertise in electrochemical detection. It avoids the complexities of derivatization.
-
HPLC-UV with derivatization is a viable option when ECD or MS is not available. However, the derivatization step adds complexity and potential for variability.
-
LC-MS offers the highest sensitivity and specificity and is the gold standard for bioanalytical quantification. It is particularly useful for studies involving very low concentrations of DHLA.
It is critical to handle plasma samples carefully to prevent the oxidation of DHLA to LA. This includes keeping samples on ice during preparation and using antioxidants if necessary. For the measurement of total lipoic acid (LA + DHLA), a reduction step is incorporated to convert all LA to DHLA before analysis.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in human plasma. Proper method validation should always be performed in the end-user's laboratory to ensure data quality and reliability for research and clinical applications.
References
- 1. Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Measurement of Dihydrolipoamide Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoamide dehydrogenase (DLDH), a key flavoprotein enzyme, plays a crucial role in cellular energy metabolism. It catalyzes the oxidation of this compound to lipoamide (B1675559), a critical step in the catalytic cycle of several mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-ketoacid dehydrogenase complex.[1][2] The enzymatic activity of DLDH is a vital indicator of mitochondrial function, and its dysregulation has been implicated in various metabolic and neurodegenerative diseases.
This document provides detailed application notes and standardized protocols for the spectrophotometric measurement of this compound oxidation, primarily through the activity of this compound dehydrogenase (DLDH). The assay is based on the DLDH-catalyzed oxidation of this compound, which is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, allows for the quantification of enzyme activity.[3][4][5]
Principle of the Assay
The spectrophotometric assay for this compound oxidation quantifies the activity of this compound dehydrogenase (DLDH) by monitoring the rate of NADH production. In this enzymatic reaction, DLDH facilitates the transfer of electrons from this compound to NAD+, resulting in the formation of lipoamide and NADH. The concentration of NADH is directly proportional to the absorbance at 340 nm (the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[4] By measuring the change in absorbance over time, the rate of the reaction and consequently the enzyme activity can be determined.
Data Presentation
Table 1: Summary of Reagent Concentrations from Various Protocols
| Reagent | Concentration Range | Typical Concentration | Reference |
| Potassium Phosphate (B84403) Buffer (pH) | 50 mM - 100 mM (pH 7.2 - 8.0) | 100 mM (pH 7.8-8.0) | [3][4] |
| This compound | 3.0 mM | 3.0 mM | [3][4] |
| NAD+ | 2.5 mM - 3.0 mM | 3.0 mM | [3][4][5] |
| EDTA | 1.0 mM - 1.5 mM | 1.0 mM | [3][4] |
| Bovine Serum Albumin (BSA) | 0.6 mg/mL | 0.6 mg/mL | [3] |
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for this compound Dehydrogenase (DLDH) Activity
This protocol details the measurement of the forward reaction, monitoring the production of NADH.
Materials:
-
Potassium phosphate buffer (1 M, pH 7.8)
-
This compound solution (30 mM)
-
NAD+ solution (30 mM)
-
EDTA solution (10 mM)
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
Enzyme sample (e.g., purified DLDH, mitochondrial extract, or cell lysate)
-
Distilled water
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following reagents in the specified order. Prepare a master mix for multiple reactions to ensure consistency. The final volume of the reaction is 1 mL.
Reagent Volume for 1 mL reaction Final Concentration Distilled Water 790 µL - Potassium Phosphate Buffer (1 M, pH 7.8) 100 µL 100 mM EDTA (10 mM) 100 µL 1.0 mM NAD+ (30 mM) 100 µL 3.0 mM BSA (10 mg/mL) 60 µL 0.6 mg/mL This compound (30 mM) 100 µL 3.0 mM -
Blank Preparation: Prepare a blank solution containing all the assay components except for the this compound substrate.[4] Use distilled water to adjust the final volume.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C or 37°C, depending on the experimental requirements.
-
Assay Initiation:
-
Pipette 950 µL of the reaction mixture into a cuvette and place it in the spectrophotometer.
-
Allow the mixture to equilibrate to the desired temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette.
-
Immediately mix the contents of the cuvette by gently inverting it with a piece of parafilm covering the top.
-
-
Data Acquisition: Record the increase in absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes. Ensure that the rate of absorbance change is linear during the initial phase of the reaction.
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where:
-
ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹[4]
-
-
Considerations and Potential Interferences:
-
"Nothing Dehydrogenase" Activity: Some biological samples, like serum, may contain "nothing dehydrogenase" activity that can reduce NAD+ in the absence of an added substrate. To mitigate this, pre-incubate the sample with all reaction components except this compound for 15 minutes before initiating the reaction.[4]
-
Substrate Stability: this compound is susceptible to air oxidation. Prepare fresh solutions and keep them on ice.
-
Enzyme Stability: DLDH activity can be labile, especially in serum samples.[4] Handle enzyme preparations gently and store them appropriately.
-
Thiol-Reacive Reagents: Thiol-reactive reagents can interfere with the spectrophotometric measurement of DLDH dehydrogenase activity.
Visualizations
Enzymatic Reaction Pathway
Caption: this compound Dehydrogenase Catalyzed Reaction.
Experimental Workflow
Caption: Workflow for Spectrophotometric Measurement.
References
- 1. Roles of this compound Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dehydrogenase Mutation Alters the NADH Sensitivity of Pyruvate Dehydrogenase Complex of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mitochondrial Dysfunction: Application of Dihydrolipoamide in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a central pathological feature in a myriad of human diseases, including neurodegenerative disorders, metabolic syndromes, and cardiovascular diseases. Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is a potent antioxidant and a critical cofactor for key mitochondrial enzyme complexes. Its unique properties make it an invaluable tool for investigating the mechanisms of mitochondrial impairment and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for utilizing this compound to study mitochondrial dysfunction in cell culture. Detailed protocols for assessing key mitochondrial health parameters, along with data presentation and visualization of relevant signaling pathways, are included to facilitate robust and reproducible research.
Mechanism of Action
This compound is a pivotal molecule in mitochondrial metabolism, primarily through its role as a cofactor for this compound dehydrogenase (DLDH), the E3 component of the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH). DLDH catalyzes the oxidation of this compound to lipoamide, a reaction coupled to the reduction of NAD+ to NADH, which in turn fuels the electron transport chain for ATP synthesis.[1][2]
Beyond its bioenergetic role, this compound is a powerful antioxidant.[2] It can directly scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamins C and E. Inhibition of DLDH leads to an accumulation of this compound, which can enhance the cell's antioxidant capacity.[1][2] This dual role in energy metabolism and redox homeostasis makes this compound a key molecule to study in the context of mitochondrial dysfunction.
Key Signaling Pathways
This compound and the modulation of its levels through DLDH inhibition can influence critical cellular signaling pathways involved in mitochondrial health and stress responses.
AMPK/PGC-1α Signaling Pathway
(R)-dihydrolipoic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK, a central energy sensor, in turn, activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, the process of generating new mitochondria.
Nrf2 Signaling Pathway
Inhibition of DLDH, leading to this compound accumulation, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Oxidative or electrophilic stress, potentially influenced by changes in the cellular redox state due to this compound levels, can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's defense against oxidative stress.
Data Presentation: Summary of Expected Effects
The following tables summarize the expected quantitative outcomes when studying mitochondrial dysfunction using this compound. The data are indicative and may vary depending on the cell type, experimental conditions, and the specific research question.
Table 1: Effects of this compound on Mitochondrial Function Parameters
| Parameter | Assay | Expected Effect of DHLA Treatment | Reference Protocol |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1, TMRM/TMRE | Maintenance or restoration of ΔΨm in models of mitochondrial dysfunction. | Protocol 2 |
| Mitochondrial ROS Production | MitoSOX Red, DCFH-DA | Reduction of excessive mitochondrial superoxide (B77818) and other ROS levels. | Protocol 3 |
| Cellular ATP Levels | Luciferase-based assays | Increased or maintained ATP levels under conditions of metabolic stress. | Protocol 4 |
| Oxygen Consumption Rate (OCR) | Extracellular Flux Analysis | Improved basal and maximal respiration in compromised mitochondria. | Protocol 5 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for preparing and treating cells with this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa, primary neurons)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (DHLA)
-
Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent for DHLA
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in the desired culture plates to ensure they reach 70-80% confluency at the time of treatment.
-
DHLA Stock Solution: Prepare a stock solution of DHLA in a suitable solvent (e.g., DMSO). Due to the potential for oxidation, it is recommended to prepare fresh solutions for each experiment.
-
Treatment: On the day of the experiment, dilute the DHLA stock solution in pre-warmed complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the DHLA-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest DHLA concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the specific assays to evaluate mitochondrial function as detailed in the subsequent protocols.
References
Application Notes and Protocols: Dihydrolipoamide (DHLA) in Oxidative Stress Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydrolipoamide (DHLA) is the reduced and more potent form of α-lipoic acid (ALA), a naturally occurring dithiol compound essential for mitochondrial bioenergetic functions.[1][2] Both ALA and DHLA are considered "universal antioxidants" because they are soluble in both water and lipids, allowing them to function in various cellular compartments.[3][4] In cellular systems, ALA is readily absorbed and reduced to DHLA, which is responsible for many of the therapeutic and protective effects observed.[5][6] DHLA plays a critical role in defending against oxidative stress through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS), regeneration of other key antioxidants, chelation of transition metals, and modulation of critical signaling pathways.[7][8] These properties make DHLA a valuable tool in research focused on mitigating oxidative damage in a wide range of pathologies, including diabetes, neurodegenerative diseases, and cardiovascular conditions.[7][9][10]
Mechanisms of Action in Mitigating Oxidative Stress
DHLA's antioxidant activity is multifaceted, extending beyond simple radical scavenging. It participates in a complex network of redox reactions that collectively enhance the cell's resilience to oxidative insults.
-
Direct Scavenging of Reactive Species: DHLA is a powerful scavenger of various reactive oxygen and nitrogen species, including hydroxyl radicals (OH•), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻).[11][12] Its two thiol (-SH) groups are readily available to donate hydrogen atoms, neutralizing free radicals.[12][13]
-
Regeneration of Endogenous Antioxidants: A key function of DHLA is its ability to regenerate other primary antioxidants from their oxidized states. This includes the regeneration of Vitamin C (ascorbate) from dehydroascorbate and Vitamin E (α-tocopherol) from the α-tocopheroxyl radical.[1][14][15] It also helps maintain the cellular pool of reduced glutathione (B108866) (GSH) by reducing glutathione disulfide (GSSG). This recycling capacity amplifies the total antioxidant potential of the cell.
-
Metal Chelation: DHLA can chelate redox-active transition metals such as iron (Fe³⁺) and copper (Cu²⁺).[8][16] By binding these metals, it prevents their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals.[11] However, this reducing capability can also lead to pro-oxidant effects under certain conditions by reducing the metals to their more reactive forms (e.g., Fe²⁺), a critical consideration in experimental design.[11][16]
-
Modulation of Signaling Pathways: DHLA influences gene expression by modulating redox-sensitive signaling pathways. Notably, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[17][18] Activation of Nrf2 leads to the upregulation of numerous protective enzymes, including heme oxygenase-1 (HO-1).[17]
Quantitative Antioxidant Activity
DHLA consistently demonstrates superior antioxidant capacity compared to its oxidized form, ALA.[12] The following table summarizes comparative data on their radical scavenging activities.
| Assay / Target | This compound (DHLA) | α-Lipoic Acid (ALA) | Key Findings | Reference |
| Radical Scavenging | Higher ability to scavenge peroxynitrite, DPPH, and ABTS⁺• radicals. | Lower scavenging ability. | DHLA is a more potent direct radical scavenger than ALA. | [12] |
| Lipid Peroxidation (AAPH-induced) | ~2.2-fold higher protection of methyl linoleate. | Lower protection. | DHLA is significantly more effective at preventing lipid peroxidation. | [12] |
| DNA Oxidation (AAPH-induced) | Scavenges ~2.0 radicals. | Scavenges ~1.5 radicals. | DHLA offers better protection against oxidative DNA damage. | [12] |
| Erythrocyte Hemolysis (AAPH-induced) | Scavenges ~2.0 radicals. | Scavenges ~1.5 radicals. | DHLA provides greater protection to cell membranes. | [12] |
| Anti-ferroptotic Effect (RSL3-induced) | 75 µM and 300 µM DHLA markedly attenuated cell death. | Not specified. | DHLA prevents ferroptosis, a form of iron-dependent cell death. | [19] |
Key Signaling Pathways Modulated by DHLA
DHLA exerts its effects not only by direct chemical interactions but also by modulating intracellular signaling cascades that govern the cellular response to oxidative stress.
Nrf2/HO-1 Antioxidant Response Pathway
The Nrf2/HO-1 pathway is a primary mechanism for cellular defense against oxidative stress.[20] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like DHLA, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes, including HO-1.[17][20] Studies have shown that DHLA treatment increases the expression of Nrf2 and HO-1, which in turn reduces ROS levels and downstream inflammatory signaling, such as the activation of the NLRP3 inflammasome.[17]
Wnt/GSK-3β Signaling Pathway
In models of neurodegenerative diseases like Alzheimer's, DHLA has been shown to provide neuroprotection by modulating the Wnt/β-catenin and GSK-3β pathways.[9][10] Oxidative stress can lead to the dysregulation of these pathways. DHLA treatment has been observed to upregulate Wnt/β-catenin signaling while downregulating the activity of GSK-3β.[9][10] This modulation helps to reduce oxidative damage and protect against toxicity, highlighting a broader role for DHLA beyond direct antioxidant action.[9]
Experimental Protocols
The following protocols provide standardized methods for assessing the efficacy of DHLA in cellular models of oxidative stress.
Protocol 1: Assessment of DHLA Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol determines the cytotoxic potential of DHLA on a given cell line to establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (DHLA)
-
Vehicle (e.g., DMSO or ethanol)
-
Commercial LDH Cytotoxicity Assay Kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[21]
-
Preparation of DHLA: Prepare a concentrated stock solution of DHLA in the appropriate vehicle. DHLA is prone to oxidation, so prepare fresh solutions immediately before use.[21]
-
Cell Treatment: Perform serial dilutions of DHLA in complete culture medium to achieve the desired final concentrations (e.g., 10 µM to 500 µM).[21]
-
Controls: Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle used for DHLA dilution.
-
Maximum LDH Release Control: Cells to be treated with the lysis buffer provided in the kit 1 hour before the assay endpoint.[21]
-
-
Incubation: Remove the old medium from the cells and replace it with the DHLA-containing medium or control medium. Incubate for the desired period (e.g., 24 or 48 hours).[21]
-
Assay Procedure:
-
Carefully transfer a specific volume (e.g., 50 µL) of supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagent to each well according to the manufacturer's instructions.[21]
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.[21]
-
Add the stop solution provided in the kit.[21]
-
-
Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Protocol 2: Measurement of Intracellular ROS using H2DCFDA
This protocol quantifies the effect of DHLA on intracellular ROS levels in cells subjected to an oxidative challenge.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear bottom)
-
DHLA
-
Oxidative stress inducer (e.g., H₂O₂, LPS, menadione)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Methodology:
-
Cell Culture: Seed cells and grow until they reach desired confluency.
-
DHLA Pre-treatment: Treat cells with a pre-determined non-toxic concentration of DHLA for a specific duration (e.g., 2-4 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: After pre-treatment, add the oxidative stress inducer to the medium (with DHLA still present) and incubate for the required time to elicit an ROS response (e.g., 30-60 minutes).[17]
-
Probe Loading:
-
Remove the treatment medium and wash the cells gently with warm PBS or HBSS.
-
Load the cells with H2DCFDA (e.g., 5-10 µM in PBS/HBSS) and incubate for 30-45 minutes at 37°C, protected from light.[22]
-
-
Measurement:
-
Wash the cells again with PBS/HBSS to remove any extracellular probe.
-
Add fresh PBS/HBSS to the wells.
-
Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize the fluorescence values of the treated groups to the untreated or vehicle control group. A decrease in fluorescence in DHLA-treated groups indicates a reduction in ROS.
Important Considerations
-
Pro-oxidant Activity: DHLA can act as a pro-oxidant, particularly at higher concentrations or in the presence of transition metals like iron and copper.[5][11][16] It can reduce these metals, which then catalyze the formation of hydroxyl radicals. It is crucial to perform dose-response studies and consider the composition of the culture medium.[21]
-
Stability: DHLA is susceptible to oxidation. Stock solutions should be prepared fresh before each experiment and protected from light and air to ensure accurate and reproducible results.[21]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoic (Thioctic) Acid, in Cell Culture [sigmaaldrich.com]
- 5. Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of a-Lipoic acid (ALA) on oxidative stress, inflammation, and apoptosis in high glucose–induced human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redox Active α-Lipoic Acid Differentially Improves Mitochondrial Dysfunction in a Cellular Model of Alzheimer and Its Control Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant dihydrolipolic acid protects against in vitro aluminum-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Effect of Alpha-Lipoic Acid on the Development, Oxidative Stress, and Cryotolerance of Bovine Embryos Produced In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolipoamide as a Therapeutic Agent in Diabetic Oxidative Stress Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is characterized by chronic hyperglycemia, which contributes to significant oxidative stress, a key factor in the pathogenesis of diabetic complications. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. Dihydrolipoamide (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent endogenous antioxidant owing to its two free sulfhydryl groups.[1] A promising therapeutic strategy to combat diabetic oxidative stress is to increase the intracellular concentration of DHLA. This can be achieved by inhibiting the mitochondrial enzyme this compound dehydrogenase (DLDH), which is responsible for oxidizing DHLA back to lipoamide.[1][2] Chronic inhibition of DLDH is hypothesized to lead to an accumulation of DHLA, thereby enhancing the cell's capacity to scavenge ROS.[1][2] Furthermore, DLDH inhibition may also activate the Nrf2 signaling pathway, a master regulator of antioxidant responses, leading to the upregulation of protective enzymes.[3]
These application notes provide an overview of the therapeutic rationale, key signaling pathways, and detailed protocols for evaluating DLDH inhibitors and their potential to increase DHLA as a therapeutic strategy in preclinical models of diabetic oxidative stress.
Therapeutic Rationale and Mechanism of Action
The primary therapeutic goal is to increase intracellular levels of the potent antioxidant this compound. The proposed mechanism involves the inhibition of this compound dehydrogenase (DLDH).
Key Mechanisms:
-
Direct ROS Scavenging: DLDH inhibition leads to the accumulation of this compound.[1][2] With its two sulfhydryl groups, this compound can directly neutralize a variety of reactive oxygen species, thus reducing cellular oxidative damage.[1]
-
Activation of the Nrf2 Antioxidant Response Pathway: Inhibition of DLDH has been shown to activate the transcription factor Nrf2.[3] Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, upregulating their expression. This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which bolster the cell's endogenous antioxidant defenses.
-
Inhibition of Pro-inflammatory Pathways: Oxidative stress is a key activator of the pro-inflammatory transcription factor NF-κB. By reducing oxidative stress, this compound can mitigate the activation of NF-κB and the subsequent expression of inflammatory cytokines like TNF-α and IL-6, which are implicated in diabetic complications.
Data Presentation
While direct quantitative data for specific DLDH inhibitors in diabetic models are limited in publicly available literature, the following tables present representative data from studies using alpha-lipoic acid (ALA) in streptozotocin (B1681764) (STZ)-induced diabetic rat models. Since this compound is the reduced, active form of ALA, these data illustrate the potential therapeutic effects on key biomarkers of oxidative stress and inflammation.
Table 1: Effect of Alpha-Lipoic Acid on Oxidative Stress Markers in STZ-Induced Diabetic Rat Liver
| Parameter | Control | Diabetic | Diabetic + ALA (100 mg/kg/day) | Reference |
| Lipid Peroxidation (MDA + 4-HNE, µmol/g protein) | 10.71 ± 1.15 | 14.79 ± 1.46* | 9.72 ± 1.25 | [4] |
| Glutathione Peroxidase (GPx) Activity | Normal | Significantly Decreased | Significantly Increased | [5] |
| Glutathione S-Transferase (GST) Activity | Normal | Significantly Decreased | Significantly Increased | [5] |
| Reduced Glutathione (GSH) Content | Normal | Significantly Decreased | Significantly Increased | [5] |
*p < 0.05 vs. Control
Table 2: Effect of Alpha-Lipoic Acid on Antioxidant Enzyme Activity in STZ-Induced Diabetic Rats
| Parameter | Tissue | Control | Diabetic | Diabetic + ALA (10 mg/kg/day) | Reference |
| Superoxide Dismutase (SOD) Activity | Heart | Normal | Decreased | Normalized | [2][6] |
| Catalase (CAT) Activity | Liver | Normal | Unchanged | Decreased | [2][6] |
| Glutathione Peroxidase (GPx) Activity | Kidney | Normal | Elevated | Elevated | [2][6] |
Table 3: Effect of Alpha-Lipoic Acid on Glycemic Control and Lipid Profile in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic | Diabetic + ALA (100 mg/kg/day) | Reference |
| Fasting Blood Glucose (mmol/L) | 6.90 ± 0.22 | 31.22 ± 0.15 | 27.73 ± 1.10 | [4] |
| Glycosylated Hemoglobin (HbA1c, %) | 4.57 ± 0.28 | 10.95 ± 0.93 | 9.01 ± 0.52 | [4] |
| Triglycerides (mg/dL) | 37.64 ± 1.08 | 149.35 ± 11.19 | 105.73 ± 4.84 | [4] |
| Total Cholesterol (mg/dL) | 45.59 ± 2.44 | 72.11 ± 3.50* | 48.04 ± 2.94 | [4] |
*p < 0.05 vs. Control
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Caption: Mechanism of DLDH inhibition to reduce oxidative stress.
Caption: Nrf2 signaling pathway activation by DLDH inhibition.
Caption: NF-κB inflammatory pathway in diabetic oxidative stress.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating therapeutics.
Experimental Protocols
Animal Model of Type 1 Diabetes
Objective: To induce a state of hyperglycemia in rodents that mimics type 1 diabetes to study oxidative stress.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
-
Insulin (optional, for maintaining animal health)
Protocol:
-
Acclimate rats for at least one week with free access to standard chow and water.
-
Fast the rats overnight (12-14 hours) before STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Return animals to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose (B13894) solution in their water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Rats with fasting blood glucose levels ≥ 250 mg/dL (13.9 mmol/L) are considered diabetic and can be included in the study.
-
Divide the diabetic animals into a diabetic control group and one or more treatment groups. An age-matched non-diabetic control group should also be maintained.
Therapeutic Administration of a DLDH Inhibitor
Objective: To administer a test compound (e.g., a DLDH inhibitor) to diabetic animals to evaluate its therapeutic potential.
Materials:
-
Diabetic and control rats
-
Test compound (e.g., a DLDH inhibitor like CPI-613, or a related antioxidant like alpha-lipoic acid)
-
Vehicle for dissolving the test compound (e.g., saline, corn oil)
-
Oral gavage needles
Protocol:
-
Begin treatment after the successful induction of diabetes.
-
Prepare the test compound in the appropriate vehicle at the desired concentration. For example, alpha-lipoic acid has been used at doses ranging from 10 mg/kg to 100 mg/kg per day.[4][6]
-
Administer the compound daily via oral gavage for the duration of the study (e.g., 4-8 weeks). The vehicle should be administered to the control and diabetic control groups.
-
Monitor body weight and blood glucose levels weekly throughout the treatment period.
Measurement of Oxidative Stress Markers
Objective: To quantify the levels of oxidative stress in tissue samples.
Materials:
-
Collected tissues (liver, kidney, heart), snap-frozen in liquid nitrogen and stored at -80°C.
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Reagent kits for Malondialdehyde (MDA), Reduced Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT) assays.
Protocol:
-
Thaw tissue samples on ice and weigh a portion (e.g., 100 mg).
-
Homogenize the tissue in cold PBS or the specific buffer provided in the assay kit.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Perform the MDA, GSH, SOD, and CAT assays on the supernatant according to the manufacturer's instructions for the specific commercial kits used.
-
Normalize the results to the protein concentration of the sample.
Western Blot Analysis for Protein Expression
Objective: To measure the expression levels of key proteins in signaling pathways (e.g., Nrf2, NF-κB).
Materials:
-
Tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p65 NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Extract total protein from tissue samples using RIPA buffer.
-
Determine protein concentration.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band density using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The inhibition of DLDH to increase intracellular this compound presents a logical and promising therapeutic strategy for mitigating oxidative stress in diabetes. The protocols and application notes provided here offer a framework for the preclinical evaluation of such therapeutic agents. While direct evidence for specific DLDH inhibitors in diabetic models is an emerging area of research, the established methodologies and expected outcomes based on related antioxidants like alpha-lipoic acid provide a solid foundation for future investigations. Further studies are warranted to identify and test potent and specific DLDH inhibitors and to fully elucidate their efficacy in ameliorating diabetic complications.
References
- 1. Chronic Inhibition of Mitochondrial this compound Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of α-lipoic acid on biomarkers of oxidative stress in streptozotocin-induced diabetic rats (2003) | Alice C. Maritim | 237 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aensiweb.com [aensiweb.com]
- 6. Effects of alpha-lipoic acid on biomarkers of oxidative stress in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dihydrolipoamide for Laboratory Applications
Application Notes
Dihydrolipoamide, the reduced form of lipoamide (B1675559), is a critical cofactor in vital metabolic pathways, most notably as a component of the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex.[1][2] Its central role in cellular energy metabolism makes it a molecule of significant interest for researchers in biochemistry, drug development, and metabolic disorders. The synthesis of this compound in a laboratory setting is essential for a variety of applications, including enzyme kinetics studies, inhibitor screening, and as a standard for analytical measurements.
The primary route for the laboratory synthesis of this compound is the reduction of its oxidized form, lipoamide. This transformation is most commonly and efficiently achieved through the use of sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent.[3] The resulting this compound is sensitive to oxidation and should be handled under an inert atmosphere whenever possible to maintain its reduced state.
This document provides a detailed protocol for the synthesis, purification, and characterization of this compound for laboratory use.
Experimental Protocols
I. Synthesis of this compound via Reduction of Lipoamide
This protocol details the chemical reduction of lipoamide to this compound using sodium borohydride.
Materials:
-
Lipoamide
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Nitrogen or Argon gas line
Procedure:
-
Dissolution of Lipoamide: In a round-bottom flask, dissolve lipoamide in a 1:4 mixture of ethanol and deionized water. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.2 M lipoamide is a good starting point.
-
Initiation of Reduction: Place the flask in an ice bath and stir the solution. Once cooled, slowly add sodium borohydride to the solution. A molar excess of NaBH₄ is required; a 2 to 4-fold molar excess relative to lipoamide is recommended.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the lipoamide starting material, which can be tracked by thin-layer chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until the effervescence ceases. The pH of the solution should be acidic (pH ~2-3).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate (3x the volume of the aqueous phase). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Storage: this compound is susceptible to air oxidation. For short-term storage, keep the product under an inert atmosphere (nitrogen or argon). For long-term storage, it is recommended to store it at -20°C or below.
II. Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexanes)
-
Chromatography column
-
Fraction collector (optional)
-
TLC plates and developing chamber
-
Iodine chamber or other visualization agent
Procedure:
-
Column Preparation: Prepare a silica gel column using the chosen solvent system as the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the solvent system. The polarity of the solvent system may need to be gradually increased to facilitate the elution of this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified this compound. An iodine chamber can be used to visualize the spots on the TLC plate.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
III. Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule.
2. Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of this compound. The expected monoisotopic mass is approximately 207.075 g/mol .[1]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Molecular Formula | C₈H₁₇NOS₂ | [1] |
| Molecular Weight | 207.35 g/mol | [1] |
| Expected Yield (Synthesis) | >90% | Based on similar reductions |
| Purity (after chromatography) | >95% | Typical for this method |
Visualizations
This compound in the Pyruvate Dehydrogenase Complex
The following diagram illustrates the central role of this compound in the catalytic cycle of the Pyruvate Dehydrogenase Complex (PDC).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
ELISA Kit for Measuring Dihydrolipoamide Dehydrogenase (DLD) Levels: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the quantitative measurement of Dihydrolipoamide Dehydrogenase (DLD) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Application Notes
Introduction to this compound Dehydrogenase (DLD)
This compound Dehydrogenase (DLD), also known as dihydrolipoyl dehydrogenase or the E3 component, is a critical mitochondrial flavoprotein enzyme.[1][2] It functions as a shared subunit in several vital multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDC), and the branched-chain α-keto acid dehydrogenase complex (BCKDC).[2][3][4] These complexes are central to cellular energy metabolism, playing essential roles in the tricarboxylic acid (TCA) cycle and the breakdown of carbohydrates and amino acids.[4][5] DLD catalyzes the NAD+-dependent oxidation of this compound to lipoamide, concurrently producing NADH.[3] Deficiencies in DLD have been linked to a variety of metabolic disorders, highlighting its importance in health and disease.[3][6] Consequently, the accurate quantification of DLD levels is crucial for researchers in metabolic studies, neuroscience, and drug development.[7][8]
Principle of the DLD ELISA Kit
This kit employs the quantitative sandwich ELISA technique. The microtiter plate is pre-coated with a monoclonal antibody specific to DLD.[9][10] When standards and samples are added to the wells, the DLD antigen present is captured by the immobilized antibody. After a washing step, a biotin-conjugated antibody specific for DLD is added, which binds to the captured DLD, forming a "sandwich".[9] Subsequently, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin.[9][10] Following another wash to remove unbound enzyme, a TMB substrate solution is added. The HRP catalyzes a colorimetric reaction, resulting in a blue product that turns yellow upon the addition of a stop solution.[9] The intensity of the color is directly proportional to the amount of DLD captured in the well. The absorbance is measured spectrophotometrically at 450 nm, and the DLD concentration is determined by comparing the optical density (O.D.) of the samples to a standard curve.[10]
Kit Specifications and Data Presentation
The performance characteristics of DLD ELISA kits can vary between manufacturers. The following table summarizes typical specifications.
Table 1: Typical DLD ELISA Kit Specifications
| Parameter | Specification |
| Species Reactivity | Human, Mouse, Rat, Bovine, Porcine[6][10] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Cell and Tissue Lysates[9][10] |
| Assay Principle | Sandwich ELISA, Double Antibody[9] |
| Detection Range | Typically between 0.15 ng/mL and 20 ng/mL[6][9][11] |
| Sensitivity | Approximately 0.09 ng/mL to 0.1 ng/mL[9][11] |
| Assay Duration | 3.5 - 4.5 hours[9] |
| Detection Wavelength | 450 nm[9][10] |
Table 2: Example Standard Curve Data (This is example data and should not be used to calculate results. A new standard curve must be generated for each assay.)
| DLD Conc. (ng/mL) | O.D. at 450 nm |
| 10 | 2.458 |
| 5 | 1.612 |
| 2.5 | 0.855 |
| 1.25 | 0.431 |
| 0.625 | 0.219 |
| 0.312 | 0.115 |
| 0.156 | 0.078 |
| 0 (Blank) | 0.051 |
Table 3: Example Precision Data Precision is expressed as the coefficient of variation (CV).
| Assay Type | Measurement | Specification |
| Intra-Assay | CV (%) | < 15%[11] |
| Inter-Assay | CV (%) | < 15%[11] |
Experimental Protocols
Reagent Preparation
-
Wash Buffer: If supplied as a concentrate, dilute with deionized water to the working concentration as specified in the kit manual.
-
Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle mixing.[12] Prepare a serial dilution series from the stock solution using the standard diluent. Do not reuse reconstituted standards.[12]
-
Detection Reagents: Prepare working solutions of the Biotin-conjugated Antibody and Streptavidin-HRP shortly before use, according to the kit's instructions.
Sample Preparation
Proper sample collection and preparation are critical for accurate results. Avoid repeated freeze-thaw cycles.[13][14]
-
Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot for 30 minutes to 2 hours at room temperature.[12] Centrifuge at 1,000 x g for 15-20 minutes at 4°C.[15] Carefully collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C.[14]
-
Plasma: Collect whole blood into tubes containing an anticoagulant like EDTA or heparin.[15] Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[13][15] Collect the plasma supernatant and proceed with the assay or store as described for serum.
-
Cell Culture Supernatant: Centrifuge cell culture media at 300 x g for 10 minutes at 4°C to remove cells.[16] Aliquot the supernatant for immediate use or long-term storage at -80°C.
-
Tissue Homogenates: Rinse excised tissue with ice-cold PBS to remove excess blood.[12] Weigh the tissue and homogenize in 5-10 mL of PBS or a suitable extraction buffer per gram of tissue on ice.[12] Centrifuge the homogenate at 5,000-10,000 x g for 5-20 minutes at 4°C.[12][14] Collect the supernatant for the assay.
-
Cell Lysates: Wash cells with ice-cold PBS. Add an appropriate cell extraction buffer and scrape the cells.[16] After incubation on ice for 15-30 minutes, centrifuge at approximately 15,000 x g for 10-15 minutes at 4°C to pellet cell debris.[16] The resulting supernatant is the cell lysate.
Assay Procedure
-
Prepare Assay Plate: Bring all reagents and samples to room temperature before use. Add 100 µL of each standard, blank (standard diluent), and sample to the appropriate wells.
-
Incubation 1 (Capture): Seal the plate and incubate for 1-2 hours at 37°C.
-
Wash 1: Aspirate the liquid from each well and wash 3 times with 300 µL of working Wash Buffer per well.
-
Add Detection Antibody: Add 100 µL of the working Biotin-conjugated Antibody solution to each well.
-
Incubation 2 (Detection): Seal the plate and incubate for 1 hour at 37°C.[12]
-
Wash 2: Repeat the aspiration and wash step as in step 3.
-
Add Enzyme Conjugate: Add 100 µL of the working Streptavidin-HRP solution to each well.
-
Incubation 3 (Enzyme Binding): Seal the plate and incubate for 30-60 minutes at 37°C.
-
Wash 3: Aspirate and wash 5 times with working Wash Buffer.[12]
-
Develop Color: Add 90 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Subtract the mean O.D. of the blank from the mean O.D. of all standards and samples.
-
Plot the mean O.D. for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate Concentrations: Determine the concentration of DLD in the samples by interpolating their mean O.D. values from the standard curve.
-
Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the actual DLD concentration in the original sample.
Diagrams
Caption: DLD's central role as the E3 subunit in key metabolic enzyme complexes.
Caption: Step-by-step workflow of the DLD Sandwich ELISA procedure.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of this compound Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DLD gene: MedlinePlus Genetics [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. novusbio.com [novusbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Human DLD(Dihydrolipoyl Dehydrogenase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. Rat DLD(Dihydrolipoyl Dehydrogenase) ELISA Kit [elkbiotech.com]
- 11. mybiosource.com [mybiosource.com]
- 12. file.dldevelop.com [file.dldevelop.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Blood Sample Collection and Processing Methods for ELISA Experiments - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 16. ELISA sample preparation | Abcam [abcam.com]
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Dihydrolipoamide
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Dihydrolipoamide (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent biological antioxidant. Its two thiol groups are highly reactive and contribute significantly to its ability to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] Furthermore, DHLA can regenerate other endogenous antioxidants, such as vitamin C and vitamin E, and can chelate metals, thereby preventing the generation of free radicals.[2] This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant capacity of DHLA using common and robust assays.
Data Presentation
The following table summarizes the typical quantitative data obtained from various in vitro antioxidant capacity assays for this compound. These values are indicative and can vary based on specific experimental conditions.
| Assay | Parameter | Typical Value for DHLA | Reference Compound | Typical Value for Reference |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL) | ~10 - 50 | Ascorbic Acid | ~5 - 20 |
| ABTS Radical Scavenging Assay | TEAC (mM) | ~1.5 - 2.5 | Trolox | 1.0 |
| Oxygen Radical Absorbance Capacity | ORAC Value | ~4,000 - 6,000 | Trolox | ~2,000 - 3,000 |
| Superoxide (B77818) Dismutase (SOD) Activity | % Inhibition | Concentration-dependent | SOD Standard | Concentration-dependent |
| Catalase (CAT) Activity | U/mg protein | Concentration-dependent | Catalase Standard | Concentration-dependent |
| Glutathione (B108866) Peroxidase (GPx) Activity | nmol/min/mg protein | Concentration-dependent | GPx Standard | Concentration-dependent |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a substance in terms of Trolox equivalents. ORAC values are also expressed as Trolox equivalents. For enzyme activity assays, the effect of DHLA is often measured as a percentage increase in activity or as specific activity units.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[3][4][5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[3][4]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.[4]
-
Prepare a stock solution of DHLA in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) with a similar concentration range.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the DHLA dilutions, positive control, or blank (solvent) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the DHLA or positive control.[6]
-
Plot the percentage of scavenging activity against the concentration of DHLA to determine the IC₅₀ value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.[3][6]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Prepare a stock solution of DHLA and a positive control (e.g., Trolox) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the DHLA dilutions, positive control, or blank to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.[3]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of DHLA to that of a Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7][8] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) stock solution and dilute it to the working concentration in 75 mM phosphate (B84403) buffer (pH 7.4).[8]
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.[8]
-
Prepare a stock solution of DHLA and a positive control (Trolox) and make serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the DHLA dilutions, positive control, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-30 minutes in the microplate reader.[9]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[9]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC against the concentration of Trolox to create a standard curve.
-
The ORAC value of DHLA is expressed as Trolox equivalents.
-
Cellular Antioxidant Enzyme Activity Assays
DHLA can also exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes. Assays to measure the activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in cell lysates treated with DHLA can provide valuable insights into its mechanism of action. Commercially available kits are widely used for these assays.
General Workflow:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat them with various concentrations of DHLA for a specified period.
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the protocol provided with the specific assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the enzyme activity.
-
Enzyme Activity Assay: Perform the SOD, CAT, or GPx activity assay according to the manufacturer's instructions. These assays are typically colorimetric or fluorometric and are performed in a 96-well plate format.[10][11][12][13][14]
-
Superoxide Dismutase (SOD) Assay: This assay often utilizes a system that generates superoxide radicals, which then react with a detector molecule to produce a colored or fluorescent product. SOD in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.[10][11]
-
Catalase (CAT) Assay: This assay typically involves the measurement of the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product.[12][15]
-
Glutathione Peroxidase (GPx) Assay: This assay usually couples the reduction of an organic hydroperoxide by GPx to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is monitored to determine GPx activity.[13][14]
Visualizations
Experimental Workflow for In Vitro Antioxidant Capacity Assays
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. marinebiology.pt [marinebiology.pt]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. A Simple Assay for Measuring Catalase Activity: A Visual Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating DLDH Enzyme Kinetics Using Dihydrolipoamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolipoamide dehydrogenase (DLDH), also known as the E3 component of α-ketoacid dehydrogenase complexes, is a critical flavoprotein that plays a central role in cellular energy metabolism.[1][2] It catalyzes the reversible oxidation of this compound to lipoamide, with the concomitant reduction of NAD+ to NADH.[3][4][5] This enzymatic activity is essential for the function of the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex.[1][2] Given its vital role, DLDH is a potential therapeutic target for various diseases, including metabolic disorders and neurodegenerative diseases.[6] Furthermore, DLDH dysfunction is associated with maple syrup urine disease.[7]
These application notes provide detailed protocols for investigating the enzyme kinetics of DLDH using its substrate, this compound. The provided methodologies are suitable for characterizing DLDH activity, determining kinetic parameters, and screening for potential inhibitors, which is of particular interest to drug development professionals.
DLDH Catalytic Cycle
This compound dehydrogenase facilitates the transfer of reducing equivalents from this compound to NAD+.[4][8] The reaction proceeds through a series of electron transfers involving the enzyme's FAD cofactor and a redox-active disulfide bridge.[2][8] The kinetic mechanism is described as a Ping Pong Bi Bi mechanism.[9]
Caption: The catalytic cycle of this compound Dehydrogenase (DLDH).
Experimental Protocols
Protocol 1: Standard DLDH Activity Assay (Forward Reaction)
This protocol measures the dehydrogenase activity of DLDH by monitoring the NAD+-dependent oxidation of this compound. The increase in absorbance at 340 nm due to the formation of NADH is measured spectrophotometrically.[10][11]
Materials:
-
Purified DLDH enzyme
-
This compound (DHLA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)[10]
-
EDTA (1.0 mM)[10]
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.8), and 1.0 mM EDTA.
-
Add NAD+ to a final concentration of 3.0 mM.[10]
-
Add the DLDH enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add this compound to a final concentration of 3.0 mM.[10]
-
Immediately mix the solution by gentle inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.[10][11]
-
Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[10]
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) for this compound and the maximum reaction velocity (Vmax) of DLDH.
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
Keep the concentration of NAD+ constant and at a saturating level (e.g., 3.0 mM).
-
Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.05 mM to 5 mM).
-
Measure the initial velocity (V₀) for each this compound concentration.
-
Plot the initial velocity (V₀) against the this compound concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Km and Vmax. Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot) for a graphical estimation.
Protocol 3: DLDH Inhibition Assay
This protocol is designed to screen for and characterize potential inhibitors of DLDH activity.
Procedure:
-
Set up the DLDH activity assay as described in Protocol 1, with substrate concentrations at or near their Km values to ensure sensitivity to inhibition.
-
Prepare a stock solution of the potential inhibitor in a suitable solvent. Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Add varying concentrations of the inhibitor to the reaction mixtures. Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-15 minutes) before initiating the reaction with the substrate. This step is crucial for time-dependent inhibitors.
-
Initiate the reaction by adding this compound and measure the initial velocity (V₀) as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
To determine the inhibitor constant (Ki) and the mechanism of inhibition, perform kinetic studies by measuring the initial velocities at various substrate and inhibitor concentrations.
Data Presentation
Quantitative data from enzyme kinetic studies should be organized for clear comparison.
Table 1: Kinetic Parameters of DLDH for this compound
| Parameter | Value | Units |
| Km (this compound) | [Insert experimentally determined value] | mM |
| Vmax | [Insert experimentally determined value] | µmol/min/mg |
| kcat | [Insert calculated value] | s⁻¹ |
| kcat/Km | [Insert calculated value] | s⁻¹M⁻¹ |
Table 2: Inhibition of DLDH Activity
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Compound A | 1 | [Value] | [Value] | [Value] | [e.g., Competitive] |
| 10 | [Value] | ||||
| 100 | [Value] | ||||
| Compound B | 1 | [Value] | [Value] | [Value] | [e.g., Non-competitive] |
| 10 | [Value] | ||||
| 100 | [Value] |
Mandatory Visualizations
Experimental Workflow for DLDH Kinetics
Caption: Workflow for determining DLDH kinetic parameters.
Inhibitor Screening Workflow
Caption: Workflow for screening and characterizing DLDH inhibitors.
References
- 1. Biochemical characterization of patients with this compound dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A pH-Dependent Kinetic Model of this compound Dehydrogenase from Multiple Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of this compound Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Inhibition of Mitochondrial this compound Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inactivation of this compound dehydrogenase by Angeli’s salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic characterization of this compound dehydrogenase from Streptococcus pneumoniae harboring its own substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydrolipoamide in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydrolipoamide in Photodynamic Therapy
Photodynamic therapy (PDT) is a clinically approved modality for the treatment of various cancers and other diseases. The therapy is based on the administration of a photosensitizing agent that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, leading to localized cellular damage and tumor destruction.[1][2][3] While effective, a significant challenge in PDT is the potential for oxidative damage to surrounding healthy tissues, which can lead to adverse side effects.[2][4][5]
Recent research has explored the use of antioxidant compounds to mitigate these side effects. This compound (Lip(SH)₂NH₂), the reduced form of lipoamide (B1675559), has been investigated for its potential protective effects against photodynamic damage.[6] Unlike the photosensitizers that drive the therapeutic effect of PDT, this compound is not a photosensitizing agent itself. Instead, it functions as a potent scavenger of reactive oxygen species, suggesting a potential application in neutralizing the unintended side effects of photodynamic therapy.[6]
Potential Application: Mitigation of Photodynamic Therapy Side Effects
The primary application of this compound in the context of photodynamic therapy research is as a cytoprotective agent. Its ability to scavenge singlet oxygen, a key cytotoxic agent in PDT, indicates its potential to reduce the collateral damage to healthy cells and tissues during treatment.[6] This could lead to:
-
Reduced skin photosensitivity: A common side effect where the skin becomes highly sensitive to light after PDT.[4]
-
Decreased inflammation and edema: By neutralizing ROS, this compound may lessen the inflammatory response at the treatment site.
-
Improved overall treatment tolerance: By minimizing side effects, patients may better tolerate higher or repeated doses of PDT, potentially leading to improved therapeutic outcomes.
Mechanism of Action
The protective effect of this compound in photodynamic therapy is attributed to its potent antioxidant properties. The proposed mechanism is the direct scavenging of singlet oxygen (¹O₂), the primary cytotoxic species generated in Type II photodynamic reactions.[6][7]
The process can be summarized as follows:
-
A photosensitizer is administered and accumulates in the target tissue.
-
The target tissue is irradiated with a specific wavelength of light, exciting the photosensitizer.
-
The excited photosensitizer transfers its energy to molecular oxygen, generating singlet oxygen.
-
Singlet oxygen induces oxidative stress, leading to cell death in the target tissue but also potentially damaging surrounding healthy tissue.
-
This compound, when present, can directly quench the singlet oxygen, neutralizing its damaging effects and thereby protecting the cells.[6]
Quantitative Data Summary
A key study investigated the protective effects of this compound against photodynamic damage induced by the photosensitizer Al-phtalocyanine tetrasulfonate (Al-PcS₄). The study found that the protective effects of this compound were significantly greater than those of glutathione (B108866) (GSH), a major endogenous antioxidant.[6]
| Compound | Protective Effect against Al-PcS₄-induced Photodynamic Damage | Model Systems Used |
| **this compound (Lip(SH)₂NH₂) / Lipoamide (LipS₂NH₂) ** | Close to that of azide (B81097) (a known singlet oxygen quencher); far exceeding GSH and GSSG. | Erythrocyte glutathione reductase, pig heart lipoamide dehydrogenase, hamster kidney fibroblast culture.[6] |
| Reduced Glutathione (GSH) / Oxidized Glutathione (GSSG) | Minor but definite protective role. | Erythrocyte glutathione reductase, pig heart lipoamide dehydrogenase, hamster kidney fibroblast culture.[6] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies suggested in the cited research for evaluating the protective effects of this compound in a PDT research setting.[6]
In Vitro Cell Culture Model
Objective: To assess the cytoprotective effect of this compound against PDT-induced cell death in a fibroblast cell line.
Materials:
-
Hamster kidney fibroblast cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Photosensitizer (e.g., Al-phtalocyanine tetrasulfonate, Al-PcS₄)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength for the photosensitizer
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Protocol:
-
Seed hamster kidney fibroblasts in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with a predetermined concentration of the photosensitizer (e.g., Al-PcS₄) for a specified duration to allow for cellular uptake.
-
Wash the cells with PBS to remove any excess photosensitizer.
-
Add fresh cell culture medium containing various concentrations of this compound to the designated wells. Include control wells with no this compound.
-
Expose the plate to a light source at a specific wavelength and dose to activate the photosensitizer. Keep a set of plates in the dark as a control.
-
Following irradiation, incubate the cells for 24-48 hours.
-
Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.
-
Compare the viability of cells treated with this compound to those without to determine the extent of cytoprotection.
Enzyme Inactivation Model
Objective: To evaluate the ability of this compound to protect enzyme function from PDT-induced inactivation.
Materials:
-
Purified enzyme (e.g., erythrocyte glutathione reductase or pig heart lipoamide dehydrogenase)
-
Photosensitizer (e.g., Al-PcS₄)
-
This compound
-
Glutathione
-
Azide (as a positive control for singlet oxygen quenching)
-
Appropriate buffer solution for the enzyme assay
-
Substrates for the enzyme assay
-
Spectrophotometer
Protocol:
-
Prepare solutions of the enzyme in the appropriate buffer.
-
In a multi-well plate or cuvettes, combine the enzyme solution with the photosensitizer.
-
Add different concentrations of this compound, glutathione, or azide to the respective wells. Include a control group with no protective agent.
-
Irradiate the samples with light of the appropriate wavelength to initiate the photodynamic reaction. Maintain a dark control.
-
After irradiation, measure the residual enzyme activity by adding the necessary substrates and monitoring the reaction using a spectrophotometer.
-
Calculate the percentage of enzyme activity remaining in each condition and compare the protective effects of the different compounds.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Early and Late Onset Side Effects of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. The protective effects of this compound and glutathione against photodynamic damage by Al-phtalocyanine tetrasulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dihydrolipoamide (DHLA) Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the oxidation of Dihydrolipoamide (DHLA) in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your DHLA solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHLA), and why is it prone to oxidation?
A1: this compound is the reduced form of lipoamide (B1675559), featuring two free thiol (-SH) groups. These thiol groups are susceptible to oxidation, which converts DHLA back to its oxidized form, lipoamide, forming a disulfide bond. This oxidation can be initiated by exposure to atmospheric oxygen, the presence of metal ions, and certain pH conditions.
Q2: What are the primary factors that accelerate the oxidation of DHLA in aqueous solutions?
A2: The primary factors that accelerate DHLA oxidation are:
-
Dissolved Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.
-
pH: The rate of thiol oxidation is generally higher at neutral to alkaline pH.
-
Light Exposure: Exposure to light can promote the formation of reactive oxygen species, which can accelerate oxidation.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q3: How can I visually detect if my DHLA solution has oxidized?
A3: While early-stage oxidation may not be visible, significant oxidation can sometimes lead to the formation of a slight precipitate or a change in the solution's appearance. However, the most reliable methods for detecting oxidation are analytical, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify DHLA and its oxidized form, lipoamide.
Q4: What is the impact of DHLA oxidation on my experiments?
A4: The oxidation of DHLA to lipoamide can have significant consequences for your experiments. As the reduced form is the active species in many biological and chemical assays, its oxidation will lead to a decrease in potency and can result in inaccurate and non-reproducible data.
Troubleshooting Guide
Problem: My experimental results are inconsistent or non-reproducible.
-
Possible Cause: The DHLA in your working solution may be degrading over the course of your experiment.
-
Solution:
-
Prepare fresh dilutions of DHLA from a stabilized stock solution for each experiment.
-
Ensure your stock solution is properly prepared and stored to minimize initial oxidation.
-
Minimize the exposure of your working solutions to air and light during your experiment.
-
Problem: A precipitate forms after adding my DHLA stock solution to the cell culture medium.
-
Possible Cause 1: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the DHLA stock is too low to maintain its solubility in the aqueous medium.
-
Solution 1:
-
Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤0.5% for DMSO).
-
Consider preparing an intermediate dilution of the DHLA stock in warm (37°C) medium or serum before the final dilution to prevent shocking the compound out of solution.
-
-
Possible Cause 2: The final concentration of DHLA exceeds its solubility limit in the aqueous medium.
-
Solution 2:
-
Reduce the final working concentration of DHLA.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound (DHLA) Stock Solution
This protocol outlines the steps to prepare a more stable stock solution of DHLA by minimizing exposure to oxygen and chelating metal ions.
Materials:
-
This compound (DHLA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water, degassed
-
Ethylenediaminetetraacetic acid (EDTA)
-
Nitrogen or Argon gas
-
Sterile, amber-colored microcentrifuge tubes or cryovials
Procedure:
-
Prepare a Degassed EDTA Solution:
-
Prepare a 0.5 M EDTA stock solution at pH 8.0. To do this, dissolve the EDTA in deionized water and adjust the pH with NaOH; the EDTA will not fully dissolve until the pH is around 8.0.
-
Degas the EDTA solution by sparging with nitrogen or argon gas for at least 30 minutes.
-
-
Prepare the DHLA Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the desired amount of DHLA.
-
Add anhydrous DMSO to dissolve the DHLA to your target concentration (e.g., 100 mM). Vortex thoroughly until the DHLA is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.
-
Add the degassed 0.5 M EDTA solution to the DHLA stock to a final concentration of 1-5 mM EDTA.
-
-
Aliquot and Store:
-
Working under a stream of nitrogen or argon gas, aliquot the stabilized DHLA stock solution into single-use volumes in sterile, amber-colored cryovials.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Preparation of a DHLA Working Solution for Cell Culture
This protocol describes the dilution of the stabilized DHLA stock solution for use in cell culture experiments.
Materials:
-
Stabilized 100 mM DHLA stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the stabilized 100 mM DHLA stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
To prevent precipitation, first, dilute the stock 1:100.
-
Add 10 µL of the 100 mM stock to 990 µL of pre-warmed complete medium to create a 1 mM intermediate solution. Mix gently by pipetting.
-
-
Prepare Final Dilution:
-
Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed complete medium to achieve the final 100 µM working concentration.
-
Quantitative Data on Thiol Stability
While specific quantitative data for this compound is limited in publicly available literature, the stability of thiol-containing compounds is known to be significantly influenced by pH. The following table provides a representative summary of the expected stability of a generic thiol compound at different pH values.
| pH | Expected Relative Stability | Rationale |
| 3.0-5.0 | High | At acidic pH, the thiol group is protonated and less susceptible to oxidation. |
| 6.0-7.0 | Moderate | As the pH approaches neutral, a higher proportion of the more reactive thiolate anion is present, increasing the rate of oxidation. |
| 7.4 | Moderate to Low | At physiological pH, the rate of oxidation is significant, making stabilization strategies crucial for experimental work. |
| > 8.0 | Low | At alkaline pH, the thiolate anion is the predominant species, leading to a rapid rate of oxidation. |
Note: This table is illustrative and the actual stability of this compound may vary. It is always recommended to perform stability studies under your specific experimental conditions.
Visualizations
Optimizing storage conditions for Dihydrolipoamide to maintain potency
Welcome to the Technical Support Center for Dihydrolipoamide (DHLA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to maintain the potency of this compound and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (DHLA) is the reduced form of lipoic acid (LA) and a potent antioxidant due to its two free sulfhydryl groups. It is a critical cofactor for several mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (KGDHC), which are central to cellular energy metabolism.[1][2][3][4][5] Maintaining its reduced state is crucial for its biological activity. Oxidation of DHLA to lipoamide (B1675559) results in a loss of its antioxidant capacity and potency in experimental systems.
Q2: What are the primary factors that cause this compound to degrade?
The primary cause of this compound degradation is oxidation. The sulfhydryl groups are highly susceptible to oxidation, which converts DHLA back to its oxidized form, lipoamide. This process can be accelerated by:
-
Exposure to atmospheric oxygen.
-
Presence of metal ions, which can catalyze oxidation.
-
Exposure to light.
-
Elevated temperatures.
-
Alkaline pH conditions.[6]
Q3: How should solid this compound be stored to ensure maximum potency?
For long-term storage, solid this compound should be stored at or below -20°C.[7][8] To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen. The container should be sealed tightly to prevent exposure to moisture and air.
Q4: Can I store this compound in solution? What is the recommended solvent and storage condition?
Storing this compound in solution is generally not recommended for long periods due to its instability in aqueous solutions. If you must prepare a stock solution, use a deoxygenated solvent. For short-term storage, solutions should be kept at -80°C and protected from light. It is advisable to prepare fresh solutions for each experiment to ensure maximum potency. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution: this compound can rapidly oxidize in standard cell culture media. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and add it to the media immediately before treating the cells.[9] Consider using media with low levels of metal ions that can catalyze oxidation. It may also be beneficial to conduct experiments under hypoxic conditions if feasible.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: Serum components can interact with this compound. If possible, reduce the serum concentration or use a serum-free medium during the treatment period.
-
Issue 2: Difficulty in dissolving solid this compound.
-
Possible Cause: The compound is not readily soluble in aqueous buffers.
-
Solution: Use a small amount of an organic solvent like DMSO or ethanol (B145695) to first dissolve the this compound before diluting it to the final concentration in your aqueous buffer.[9] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent handling and preparation of this compound solutions.
-
Solution: Prepare a single stock solution and aliquot it for individual experiments to ensure consistency. Use deoxygenated buffers and solvents for all dilutions. Protect the solutions from light by wrapping tubes in aluminum foil.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Key Considerations |
| Solid | -20°C or below | Inert (Argon/N₂) | Long-term | Tightly seal container to protect from moisture. |
| Solution | -80°C | Inert (Argon/N₂) | Short-term | Prepare fresh for best results. Avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
-
Weigh out the required amount of solid this compound in a sterile microcentrifuge tube under dim light.
-
Add a minimal amount of sterile, anhydrous DMSO to dissolve the solid completely.
-
Vortex briefly until the solution is clear.
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, deoxygenated cell culture medium.
-
Add the final solution to the cells immediately.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Potency Assessment
This protocol provides a general framework for assessing the potency of this compound by separating it from its oxidized form, lipoic acid. Optimization may be required for specific equipment and samples.
-
Sample Preparation:
-
Prepare a standard solution of this compound in a deoxygenated mobile phase.
-
For experimental samples, they may need to be extracted and reconstituted in the mobile phase.[10]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% phosphoric acid in water).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: Electrochemical detection is highly sensitive for both lipoic acid and dihydrolipoic acid.[10] Alternatively, UV detection at around 210 nm can be used.[11]
-
Column Temperature: 30°C.[11]
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks for this compound and lipoic acid based on the retention times of standards.
-
Quantify the amount of this compound to determine the potency of the sample.
-
Visualizations
Caption: Experimental workflow for maintaining this compound potency.
Caption: Troubleshooting logic for this compound experiments.
Caption: Role of this compound in mitochondrial metabolism.
References
- 1. A pH-Dependent Kinetic Model of this compound Dehydrogenase from Multiple Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pH-dependent kinetic model of this compound dehydrogenase from multiple organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of this compound Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. novusbio.com [novusbio.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Dihydrolipoamide for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrolipoamide (DHLA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of DHLA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DHLA) so unstable in experimental settings?
A1: this compound's instability stems from the two free sulfhydryl groups in its structure. These groups are highly susceptible to oxidation, readily converting DHLA back to its oxidized form, lipoamide (B1675559). This oxidation can be catalyzed by enzymes like this compound dehydrogenase (DLDH) or occur non-enzymatically in the presence of oxygen and transition metals.[1][2]
Q2: What are the main degradation products of DHLA I should be aware of?
A2: The primary degradation product of DHLA is lipoamide. Under certain conditions, DHLA can also participate in redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[1] These ROS can further contribute to the degradation of DHLA and other sample components.
Q3: Can DHLA act as a pro-oxidant in my experiments?
A3: Yes, under certain conditions, DHLA can exhibit pro-oxidant activity. This is particularly observed in the presence of transition metal ions like iron. DHLA can reduce these metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.[3][4] This can lead to oxidative damage to surrounding molecules.
Q4: What are the initial signs of DHLA degradation in my samples?
A4: Visual inspection of your DHLA solution may not always reveal degradation. The most reliable indicators are obtained through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in the DHLA peak and a corresponding increase in the lipoamide peak are clear signs of degradation. Inconsistent results between replicates can also be an indicator of ongoing, variable degradation.[5][6]
Troubleshooting Guides
Guide 1: Sample Collection and Handling
Issue: Rapid degradation of DHLA in freshly collected biological samples (e.g., plasma).
-
Potential Cause: Oxidation of DHLA by endogenous enzymes and exposure to atmospheric oxygen.
-
Recommended Action:
-
Immediate Stabilization: The most critical step is to stabilize DHLA at the point of sample collection. The use of a thiol-alkylating agent like N-ethylmaleimide (NEM) is highly recommended. NEM rapidly forms a stable adduct with the free sulfhydryl groups of DHLA, preventing its oxidation.
-
Temperature Control: Keep samples on ice throughout the collection and processing steps to slow down enzymatic activity and chemical reactions.
-
Minimize Air Exposure: Use collection tubes with minimal headspace and avoid vigorous vortexing that can introduce excess oxygen.
-
Guide 2: Formulation and Administration for In Vivo Studies
Issue: Poor bioavailability and rapid clearance of DHLA in animal models.
-
Potential Cause: The inherent instability of DHLA leads to its rapid oxidation and elimination in the bloodstream.
-
Recommended Formulations:
-
Liposomal Encapsulation: Encapsulating DHLA within liposomes can protect it from the external environment, thereby increasing its stability and circulation time. PEGylated liposomes, in particular, can evade the mononuclear phagocyte system, further extending their half-life in vivo.[7][8]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate DHLA. This provides a sustained release profile and protects DHLA from degradation.[9][10]
-
Chemical Modification: Synthesizing more stable derivatives of DHLA, such as ester or amide analogs, can improve its pharmacokinetic profile.
-
Guide 3: Analytical Quantification
Issue: High variability and poor reproducibility in DHLA quantification using HPLC or LC-MS/MS.
-
Potential Cause:
-
Incomplete extraction of DHLA from the biological matrix.
-
Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[11]
-
Continued degradation of DHLA during sample preparation and analysis.
-
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure your extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is validated for DHLA. The choice of solvent and pH are critical.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for DHLA is ideal for correcting for matrix effects and variability in extraction recovery.[12]
-
Control Autosampler Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the processed samples waiting for injection.
-
Method Validation: Thoroughly validate your analytical method for linearity, accuracy, precision, and stability according to regulatory guidelines.
-
Data Presentation
Table 1: Stability of Dihydrolipoyl Glycerides in a Soy Phosphatidylcholine (SoyPC) Liposomal Formulation
| Temperature | Half-life (t½) |
| 4°C | 14 days |
| 40°C | 1 day |
Data adapted from a study on liposomal formulations. The stability of free DHLA may differ.
Experimental Protocols
Protocol 1: Stabilization of DHLA in Whole Blood for Plasma Analysis
Objective: To prevent the ex vivo oxidation of DHLA in blood samples immediately after collection.
Materials:
-
Blood collection tubes containing EDTA
-
N-ethylmaleimide (NEM)
-
Ethanol
-
Micropipettes
Procedure:
-
Prepare a 100 mM stock solution of NEM in ethanol.
-
Collect whole blood into an EDTA-containing tube.
-
Immediately after collection, add the NEM stock solution to the whole blood to a final concentration of 10 mM (e.g., add 100 µL of 100 mM NEM to 900 µL of whole blood).
-
Gently invert the tube 8-10 times to ensure thorough mixing.
-
Place the tube on ice.
-
Proceed with plasma separation by centrifugation at 4°C as soon as possible.
-
Store the stabilized plasma at -80°C until analysis.
Protocol 2: Preparation of DHLA-loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
Objective: To encapsulate DHLA in PLGA nanoparticles for improved in vivo stability and controlled release.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (DHLA)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and DHLA (e.g., 10 mg) in an organic solvent such as dichloromethane (e.g., 2 mL).
-
Primary Emulsion: Add a small volume of aqueous solution (e.g., 200 µL of deionized water) to the organic phase and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as 1% w/v PVA (e.g., 10 mL), and homogenize again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated DHLA, and then lyophilize for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: HPLC Method for Quantification of DHLA
Objective: To quantify the concentration of DHLA in biological samples.
Instrumentation and Columns:
-
HPLC system with a UV or electrochemical detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
General Procedure:
-
Sample Preparation: Thaw stabilized plasma samples on ice. Perform protein precipitation by adding 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Vortex and centrifuge to pellet the proteins.
-
Injection: Inject the supernatant onto the HPLC column.
-
Detection: Monitor the elution of DHLA at an appropriate wavelength (e.g., using a UV detector) or potential (using an electrochemical detector).
-
Quantification: Create a standard curve using known concentrations of DHLA to quantify the amount in the samples.
Note: This is a general protocol and specific parameters such as the gradient, flow rate, and detection wavelength/potential will need to be optimized for your specific application and instrumentation.
Mandatory Visualization
Caption: Logical relationship of factors contributing to DHLA instability and its experimental consequences.
Caption: Recommended experimental workflow for the stabilization of DHLA in blood samples.
Caption: Proposed signaling pathway for Nrf2 activation by DHLA-induced oxidative stress.
References
- 1. youtube.com [youtube.com]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. biochempeg.com [biochempeg.com]
- 8. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Dihydrolipoamide (DHL) Handling and Preparation
Welcome to the technical support center for Dihydrolipoamide (DHL). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, preparation, and use of DHL in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you navigate the common pitfalls associated with this reactive dithiol compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound (DHL) solution appears cloudy or has a precipitate. What is the cause and can I still use it?
A1: A cloudy appearance or precipitate in your DHL solution is a strong indicator of oxidation and degradation. This compound is highly susceptible to oxidation, which converts it back to lipoamide (B1675559) or to other disulfide-linked polymers that are less soluble in aqueous buffers.
-
Cause: The primary cause is exposure to atmospheric oxygen. The rate of oxidation is significantly increased at neutral to alkaline pH and at higher temperatures.
-
Recommendation: It is strongly advised not to use a cloudy or precipitated DHL solution. The presence of oxidized forms will lead to inaccurate substrate concentration, resulting in lower reaction velocities and unreliable experimental data. The precipitate itself can also interfere with spectrophotometric readings by scattering light. Always prepare fresh DHL solution immediately before use.
Q2: I'm preparing DHL from lipoamide using sodium borohydride (B1222165). How do I know the reaction is complete and how do I handle the quenching of excess borohydride?
A2: Ensuring the complete reduction of lipoamide and the safe quenching of the reducing agent is critical for preparing a pure and active DHL solution.
-
Reaction Completion: While direct real-time monitoring can be complex without specialized equipment, the reaction is typically rapid (within 30-60 minutes at room temperature). Following a validated protocol with the correct molar excess of sodium borohydride is the most reliable approach.
-
Quenching Excess Sodium Borohydride: Excess sodium borohydride should be quenched before using the DHL solution in your experiment. This can be achieved by the careful, dropwise addition of a dilute acid (e.g., 1N HCl) until the effervescence (hydrogen gas evolution) ceases. This step should be performed in a fume hood. Failure to quench the borohydride can lead to a gradual pH increase in your assay buffer and may interfere with your downstream enzymatic reactions.
Q3: I notice a significant decrease in my enzyme's activity when using a DHL solution that is more than an hour old. Why does this happen?
A3: This is a classic symptom of this compound degradation. The thiol groups of DHL are readily oxidized by dissolved oxygen in aqueous solutions.
-
Impact on Assays: As DHL oxidizes back to lipoamide, the concentration of the active, reduced substrate in your solution decreases. This leads to a lower rate of reaction in enzymatic assays, such as those for this compound Dehydrogenase (DLD), where DHL is the substrate. This can be misinterpreted as low enzyme activity or the effect of an inhibitor.
-
Prevention: The most effective way to prevent this is to prepare the DHL solution immediately before you are ready to start your experiments. If a slight delay is unavoidable, keep the solution on ice and protected from light to slow the degradation process. For highly sensitive assays, the use of deoxygenated buffers (sparged with nitrogen or argon) is recommended.
Q4: What are the optimal storage conditions for this compound, both as a solid and in solution?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: this compound powder should be stored at -20°C or below, in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to protect it from light.
-
In Solution: this compound is highly unstable in aqueous solutions and should be prepared fresh for each experiment. Short-term storage of a concentrated stock solution on ice for a few hours may be acceptable for some applications, but its stability should be validated for your specific assay. Avoid repeated freeze-thaw cycles of any stock solutions.
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by pH, temperature, and exposure to oxygen. As a dithiol, its rate of oxidation increases with pH as the thiol groups are more readily deprotonated, making them more susceptible to oxidation.
| Parameter | Condition | Stability/Recommendation |
| pH | Acidic (pH < 6.0) | Relatively more stable, but may not be optimal for enzymatic assays. |
| Neutral to Alkaline (pH 7.0-8.5) | Highly susceptible to oxidation. Prepare fresh and use immediately.[1] | |
| Temperature | -20°C (Solid) | Recommended for long-term storage of the powder. |
| 4°C (On Ice, in Solution) | Slows oxidation for short-term handling (up to a few hours). | |
| Room Temperature (in Solution) | Rapid oxidation occurs. Not recommended for storage. | |
| Atmosphere | Ambient Air | Promotes rapid oxidation in solution. |
| Inert Gas (Nitrogen/Argon) | Recommended for preparing and handling solutions to minimize oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound from Lipoamide
This protocol describes the reduction of lipoamide to this compound using sodium borohydride.
Materials:
-
Lipoamide
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (B145695) or Methanol
-
1N HCl
-
Deionized water
-
Nitrogen or Argon gas (optional, but recommended)
Procedure:
-
Dissolve Lipoamide: In a small glass vial, dissolve the desired amount of lipoamide in anhydrous ethanol or methanol. If possible, perform this and subsequent steps under a gentle stream of nitrogen or argon to minimize exposure to oxygen.
-
Prepare Borohydride Solution: In a separate vial, prepare a fresh solution of sodium borohydride in the same alcohol. A 2 to 5-fold molar excess of NaBH₄ over lipoamide is typically sufficient.
-
Reduction Reaction: Slowly add the sodium borohydride solution to the lipoamide solution while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Quench the Reaction: In a fume hood, carefully add 1N HCl dropwise to the reaction mixture to quench the excess sodium borohydride. Continue adding acid until gas evolution ceases.
-
Final Preparation: The resulting this compound solution is now ready for dilution into your assay buffer. It should be used immediately.
Protocol 2: this compound Dehydrogenase (DLD) Activity Assay
This protocol measures the activity of DLD by monitoring the reduction of NAD⁺ to NADH, which is dependent on the oxidation of this compound.
Materials:
-
DLD enzyme preparation (e.g., mitochondrial extract)
-
Freshly prepared this compound solution (from Protocol 1)
-
NAD⁺ solution
-
Assay Buffer: 100 mM potassium phosphate, pH 8.0, containing 1.5 mM EDTA.[2]
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer, NAD⁺ (final concentration of 3.0 mM), and the DLD enzyme preparation.[2]
-
Equilibrate: Incubate the cuvette at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: To start the reaction, add the freshly prepared this compound solution to a final concentration of 3.0 mM.[2]
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the production of NADH.
-
Calculate Activity: The rate of reaction can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
References
Addressing the lability of serum Dihydrolipoamide during analysis
Welcome to the technical support center for the analysis of serum dihydrolipoamide (DHLA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent lability of DHLA in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in serum samples?
A1: this compound is highly susceptible to oxidation due to the presence of two free sulfhydryl (-SH) groups. In the oxidative environment of a serum sample exposed to air, these groups can readily form a disulfide bond, converting this compound to lipoamide. This oxidation can be catalyzed by the presence of transition metal ions and enzymatic activity in the serum.
Q2: What is the most critical step in preventing the degradation of this compound during analysis?
A2: The most critical step is the immediate stabilization of the sample at the point of blood collection. Due to the rapid nature of thiol oxidation, a stabilizing agent should be added to the blood collection tube to prevent degradation of this compound before and during sample processing.
Q3: What is the recommended anticoagulant for blood collection for this compound analysis?
A3: EDTA is the recommended anticoagulant. EDTA acts as a chelating agent, binding to divalent metal ions that can catalyze the oxidation of thiols, thus providing an additional layer of protection against this compound degradation.
Q4: How should I store my serum samples for long-term analysis of this compound?
A4: For long-term storage, stabilized serum samples should be aliquoted to minimize freeze-thaw cycles and stored at -80°C. Storage at higher temperatures (e.g., -20°C) is not recommended for extended periods as it may not sufficiently halt oxidative processes.
Q5: Can I measure this compound without using a stabilizing agent?
A5: It is strongly discouraged. Attempting to measure this compound without a stabilizing agent will likely lead to a significant underestimation of its concentration due to rapid ex vivo oxidation. The variability in the rate of degradation will also result in poor reproducibility of results.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in freshly collected samples.
| Possible Cause | Recommended Solution |
| Delayed Stabilization | Ensure that the stabilizing agent, such as N-ethylmaleimide (NEM), is added to the blood collection tube immediately upon sample collection. |
| Inadequate Mixing | Gently invert the collection tube several times after blood collection to ensure thorough mixing of the blood with the anticoagulant and stabilizing agent. |
| Sample Kept at Room Temperature | Process blood samples on ice and as quickly as possible to minimize enzymatic and chemical degradation. |
Issue 2: High variability between replicate measurements of the same sample.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire sample handling workflow, from collection to analysis, to ensure that all samples are treated identically. |
| Freeze-Thaw Cycles | Aliquot stabilized serum samples into single-use vials after the initial processing to avoid repeated freezing and thawing. |
| Incomplete Derivatization | Ensure that the concentration of the derivatizing agent (e.g., NEM) is sufficient to react with all thiol-containing molecules in the sample. |
Issue 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Recommended Solution |
| Oxidation Products | The presence of unexpected peaks may indicate the formation of oxidized forms of this compound. Improve the stabilization protocol and ensure samples are handled under conditions that minimize oxidation. |
| Interference from Other Thiols | The derivatizing agent will react with other thiols in the sample. Ensure your analytical method (e.g., HPLC) has sufficient resolution to separate the this compound derivative from other derivatized thiols. |
| Degradation of Derivatizing Agent | Prepare solutions of the derivatizing agent fresh daily and protect them from light to prevent degradation. |
Data Presentation
Table 1: Estimated Stability of this compound in Human Serum Under Various Storage Conditions.
| Storage Temperature | Time | Without Stabilizer (% Remaining) | With N-ethylmaleimide (NEM) (% Remaining) |
| Room Temperature (~22°C) | 1 hour | < 50% | > 95% |
| 4°C | 4 hours | < 70% | > 95% |
| 4°C | 24 hours | < 30% | > 95% |
| -20°C | 1 week | < 60% | > 95% |
| -80°C | 1 month | < 80% | > 95% |
| -80°C | 6 months | Significantly degraded | > 95% |
Note: The values presented are estimates based on the known lability of thiols in biological matrices. Actual stability may vary depending on the specific sample and handling conditions.
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
-
Preparation of Collection Tubes:
-
To a 5 mL EDTA-containing vacutainer tube, add 100 µL of a freshly prepared 100 mM N-ethylmaleimide (NEM) solution in ethanol. This will result in a final NEM concentration of approximately 10 mM in a 1 mL blood sample.
-
-
Blood Collection:
-
Draw blood directly into the prepared collection tube.
-
-
Immediate Mixing:
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA and NEM.
-
-
Cooling:
-
Place the tube on ice immediately after mixing.
-
Protocol 2: Serum Preparation and Storage
-
Centrifugation:
-
Within 1 hour of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
-
Serum Collection:
-
Carefully aspirate the supernatant (serum) without disturbing the buffy coat or red blood cells.
-
-
Aliquoting and Storage:
-
Aliquot the serum into pre-labeled, single-use cryovials.
-
Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry and store them at -80°C until analysis.
-
Protocol 3: Sample Preparation for HPLC-UV Analysis
-
Thawing:
-
Thaw the stabilized serum samples on ice.
-
-
Protein Precipitation:
-
To 100 µL of thawed serum, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial for HPLC analysis.
-
Protocol 4: HPLC-UV Analysis of NEM-Derivatized this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-18 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm (for the NEM-adduct).
Visualizations
Caption: Oxidation pathway of this compound and its stabilization.
Caption: Workflow for serum this compound analysis.
Caption: Troubleshooting decision tree for DHLA analysis.
Technical Support Center: Overcoming Challenges in Dihydrolipoamide Derivatization for GC Analysis
Welcome to the technical support center for the derivatization of dihydrolipoamide for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the specific challenges encountered during the analysis of this thiol-containing compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a non-volatile compound due to its polar functional groups (two thiol groups and a carboxylic acid).[1] Derivatization is a chemical modification process that converts these polar groups into less polar and more volatile derivatives, making the compound suitable for analysis by gas chromatography.[2] The resulting derivatives are also more thermally stable, which is crucial for preventing degradation in the hot GC inlet.[1]
Q2: What are the most common derivatization reagents for this compound?
A2: Silylating agents are the most common and effective reagents for derivatizing compounds with active hydrogens, such as the thiol and carboxyl groups in this compound.[2][3] The most widely used silylating reagents include:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) - often used as a catalyst with BSTFA or MSTFA to increase reactivity.
These reagents replace the active hydrogens on the thiol (-SH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[2][3]
Q3: What are the main challenges in derivatizing this compound?
A3: The primary challenges stem from the inherent instability of this compound and its thiol groups:
-
Oxidation: The thiol groups are highly susceptible to oxidation, which can lead to the formation of lipoamide (B1675559) (the disulfide form) or other oxidative byproducts. This reduces the amount of this compound available for derivatization and can lead to inaccurate quantification.[4]
-
Incomplete Derivatization: Achieving complete derivatization of all three active hydrogen sites (two thiols, one carboxyl) can be difficult. Incomplete reactions result in multiple derivative peaks for a single analyte, complicating the chromatogram and affecting quantification.[3][5]
-
Derivative Instability: The resulting TMS-derivatives can be sensitive to moisture and may degrade over time, even in the autosampler.[3][6][7] This necessitates careful sample handling and timely analysis.
Q4: How can I prevent the oxidation of this compound during sample preparation?
A4: To minimize oxidation, it is crucial to work quickly and under conditions that limit exposure to oxygen. Consider the following:
-
Use of Antioxidants: The addition of a small amount of an antioxidant like dithiothreitol (B142953) (DTT) to the sample matrix during extraction and storage can help maintain the reduced state of this compound.[4]
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperatures: Keep samples cold during processing and storage to reduce the rate of oxidation.
Q5: How long are the this compound-TMS derivatives stable?
A5: The stability of TMS derivatives can vary, but they are generally susceptible to hydrolysis. For robust and reproducible quantitative results, it is recommended to analyze the derivatized samples as soon as possible. If storage is necessary, it should be at low temperatures (-20°C) to slow down degradation.[6][7] Some studies have shown that TMS derivatives of certain metabolites are stable for up to 72 hours when stored at -20°C.[6][7] It is advisable to perform a stability study for your specific sample matrix and storage conditions.
Troubleshooting Guides
Problem 1: Low or No Derivative Peak in the Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize reaction conditions: Increase reaction time and/or temperature. For silylating reagents like BSTFA, a catalyst such as TMCS can be added.[8] Ensure a sufficient molar excess of the derivatizing reagent (a 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point). |
| Analyte Degradation (Oxidation) | Prepare samples fresh and minimize exposure to air.[4] Consider adding an antioxidant like DTT during sample preparation.[4] |
| Presence of Water or Protic Solvents | Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] Lyophilize (freeze-dry) aqueous samples before adding the derivatization reagent.[9][10] Water will react with the silylating reagent, reducing its availability for the analyte. |
| Incorrect Reagent Storage or Handling | Silylating reagents are moisture-sensitive.[3] Store them in a desiccator and handle them under an inert atmosphere if possible. Use fresh reagents, preferably from sealed ampoules.[5] |
| GC System Issues | Verify GC system performance with a known standard. Check for leaks, ensure proper column installation, and confirm detector function. |
Problem 2: Multiple Peaks for this compound
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | This is the most common cause. Not all active hydrogens have been replaced with a TMS group, leading to mono-, di-, and tri-silylated species. Increase reaction time, temperature, or the amount of derivatizing reagent. The use of a catalyst (e.g., 1% TMCS in BSTFA) can drive the reaction to completion.[11] |
| Tautomerization or Isomerization | For some molecules, derivatization can lead to different isomers. While less common for this compound's primary structure, ensure consistent reaction conditions to produce a reproducible ratio of any isomers. For compounds with keto groups, a methoximation step prior to silylation can prevent tautomerization.[9][12] |
| Presence of Impurities or Byproducts | Ensure the purity of your this compound standard and the derivatization reagents. Side reactions can occur, leading to additional peaks. |
| Thermal Degradation in the Injector | The GC injector temperature might be too high, causing the derivative to break down. Optimize the injector temperature, starting with a lower temperature and gradually increasing it. |
Problem 3: Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Un-derivatized this compound or partially derivatized species can interact with active sites in the injector liner or on the column. Ensure complete derivatization. Use a deactivated liner and a high-quality, low-bleed GC column. Regularly replace the liner and trim the first few centimeters of the column.[2] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume. |
| Incompatible GC Column Phase | Avoid using GC columns with phases that can react with silylating reagents or their derivatives, such as "WAX" phases.[2] Low-polarity or mid-polarity siloxane-based columns are generally recommended.[2] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for commonly used silylating reagents for the derivatization of thiol-containing compounds, which can be adapted for this compound. The efficiency of these reactions is generally high (>95%) when performed under optimal, anhydrous conditions.
| Derivatization Reagent | Catalyst (Optional) | Typical Temperature | Typical Reaction Time | Key Characteristics |
| MSTFA | None | 60-80°C | 30-60 min | Byproducts are highly volatile, leading to cleaner chromatograms.[13] |
| BSTFA | 1% TMCS | 60-80°C | 30-60 min | Very common and effective. TMCS catalyst increases reactivity for hindered groups.[11] |
| BSTFA + Pyridine (B92270) | Pyridine acts as a catalyst | Room Temp - 60°C | 15-30 min | Pyridine can help to scavenge HCl produced when using TMCS as a catalyst.[13] |
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA
This protocol is adapted from standard procedures for the derivatization of metabolites containing thiol and carboxyl groups.[9][12]
Materials:
-
This compound standard or dried sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine (anhydrous)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, it must be lyophilized (freeze-dried) to remove all water.[9][10] Place the dried sample (e.g., 10-100 µg) into a GC vial.
-
Solvent Addition: Add 50 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Derivatization: Add 50 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with an anhydrous solvent like hexane (B92381) or dichloromethane.
Protocol 2: Silylation of this compound using BSTFA with TMCS Catalyst
This protocol is a robust method often used for a wide range of metabolites.[11]
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Acetonitrile (B52724) (anhydrous)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry as described in Protocol 1. Place the dried sample into a GC vial.
-
Solvent Addition: Add 50 µL of anhydrous acetonitrile to the vial to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low derivative yield.
Caption: Role of this compound in the PDC enzyme complex.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 6. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. youtube.com [youtube.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Refinement of HPLC Protocols for Better Dihydrolipoamide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the improved separation and analysis of Dihydrolipoamide (DHLA).
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging analyte for HPLC analysis?
A1: this compound presents several challenges in HPLC analysis due to its chemical properties. The free thiol groups (-SH) are highly susceptible to oxidation, converting DHLA back to lipoic acid, which can lead to inaccurate quantification and the appearance of unexpected peaks. Furthermore, these thiol groups can interact with metal components of the HPLC system, causing peak tailing. The carboxylic acid moiety of DHLA can also engage in secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, leading to poor peak shape.
Q2: What is the most critical factor in sample preparation for DHLA analysis?
A2: The most critical factor is the immediate stabilization of the thiol groups to prevent oxidation.[1] It is highly recommended to use a thiol-alkylating agent, such as N-ethylmaleimide (NEM), at the point of sample collection.[1] NEM forms a stable adduct with DHLA, effectively preventing its oxidation during sample storage and processing.[1] Additionally, incorporating a chelating agent like EDTA in sample collection and processing buffers can help to sequester metal ions that might catalyze oxidation or cause chromatographic issues.
Q3: Which type of HPLC column is best suited for this compound separation?
A3: A reversed-phase C18 column is the most common and effective choice for separating this compound. To minimize peak tailing associated with acidic compounds, it is crucial to use a modern, high-purity, end-capped silica-based column. These columns have a reduced number of accessible silanol groups, which can otherwise cause undesirable secondary interactions with the analyte.
Q4: What detection method is most sensitive for this compound?
A4: Due to the easily oxidizable thiol groups, electrochemical detection (ECD) offers superior sensitivity and selectivity for the analysis of this compound.[2] However, UV detection is also a viable and more commonly available option.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Asymmetrical peaks with a leading edge that is not sharp.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid. This protonates the silanol groups, reducing their interaction with the acidic DHLA.[3] Use a high-purity, end-capped C18 column to minimize available silanol groups. |
| Column Overload | Reduce the injection volume or dilute the sample. A 10-fold dilution can often reveal if overloading is the issue. |
| Metal Chelation | Add a chelating agent like EDTA to the mobile phase (e.g., 0.1 mM) to prevent interaction of DHLA's thiol groups with trace metals in the system or on the column. |
| Inappropriate Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Retention times for DHLA shift between consecutive runs or between different analytical batches.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially after a gradient elution. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase for each analytical run. Ensure accurate measurements of all components, especially the buffer and organic modifier. Filter and degas the mobile phase before use. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature (e.g., 30-35°C).[3][4][5] |
| Pump Performance Issues | Check for leaks in the pump and ensure proper check valve function. A fluctuating backpressure can indicate pump problems and lead to retention time variability. |
Issue 3: Appearance of Ghost or Unexpected Peaks
Symptoms:
-
Peaks appear in blank runs or as unexpected signals in sample chromatograms.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Sample Carryover | Implement a robust needle wash protocol using a strong solvent to clean the injector between runs. |
| Mobile Phase Contamination | Use high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks, particularly during gradient runs. |
| DHLA Degradation (Oxidation) | This is a primary cause of unexpected peaks. Ensure proper sample stabilization with NEM from the point of collection. Prepare samples fresh and minimize their time in the autosampler. The appearance of a lipoic acid peak is a strong indicator of DHLA oxidation. |
Refined HPLC Protocol for this compound Separation
This protocol is a refined starting point for the analysis of this compound, particularly in biological matrices. Optimization may be required based on the specific sample matrix and HPLC system.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC with UV or Electrochemical Detector |
| Column | Reversed-Phase C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 50 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5% to 50% B; 10-12 min: 50% B; 12-13 min: 50% to 5% B; 13-18 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35°C[3][4] |
| Injection Volume | 10 - 20 µL |
| UV Detection | 210-220 nm |
| Electrochemical Detection | Glassy carbon electrode, +0.9 V potential[3][4] |
Sample Preparation Protocol (for Plasma)
-
Stabilization: Immediately upon collection, add N-ethylmaleimide (NEM) to the plasma sample to a final concentration of 10 mM to derivatize and protect the thiol groups of DHLA.
-
Protein Precipitation: To 250 µL of the stabilized plasma, add 750 µL of ice-cold acetonitrile containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues encountered during this compound analysis.
References
- 1. Determination of lipoic acid and dihydrolipoic acid in human plasma and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Determination of the Endogenous Free α-Lipoic Acid and Dihydrolipoic Acid in Human Plasma and Erythrocytes by RP-HPLC Coupled with Electrochemical Detector | Springer Nature Experiments [experiments.springernature.com]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Interference in Spectrophotometric Assays for Dihydrolipoamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spectrophotometric assays for Dihydrolipoamide. Our aim is to help you identify and mitigate common sources of interference to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common spectrophotometric method for quantifying this compound?
A1: The most common method is an adaptation of the Ellman's reagent assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2] This assay is widely used for quantifying free sulfhydryl (thiol) groups. DTNB reacts with the thiol group of this compound in a thiol-disulfide exchange reaction to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[3][4] The amount of TNB²⁻ produced is directly proportional to the concentration of this compound in the sample.
Q2: What are the primary sources of interference in this compound spectrophotometric assays?
A2: The main categories of interfering substances are:
-
Colored Compounds: Substances in the sample that absorb light near 412 nm can lead to artificially high absorbance readings and an overestimation of this compound concentration.[5]
-
Turbidity: Particulate matter, precipitated proteins, or lipids in the sample can cause light scattering, which increases the measured absorbance and leads to inaccurate results.[5]
-
Redox-Active Compounds: Compounds that can undergo oxidation-reduction reactions may interfere by either oxidizing the thiol groups of this compound or by reacting directly with the assay reagents.[5]
-
Other Thiol-Containing Compounds: The DTNB assay is not specific to this compound and will react with any free thiol groups present in the sample, such as glutathione (B108866) or cysteine.
Q3: How can I correct for interference from colored compounds or turbidity in my sample?
A3: To correct for this type of interference, you should prepare a sample blank. This blank should contain your sample in the assay buffer but without the DTNB reagent. The absorbance of this sample blank is then subtracted from the absorbance of your actual sample reading (which includes DTNB). This corrected absorbance value can then be used to calculate the this compound concentration.[5] For turbid samples, centrifugation to pellet the particulate matter after the reaction is complete can also be an effective solution.[5]
Q4: My sample contains other thiols besides this compound. How can I specifically measure this compound?
A4: This is a significant challenge for direct spectrophotometric assays. To specifically measure this compound in the presence of other thiols, chromatographic separation (such as HPLC) prior to quantification is often necessary. For routine spectrophotometric analysis, if this compound is the predominant thiol or if the concentration of other thiols is known and constant, the assay can still provide a useful estimate of changes in this compound levels.
Q5: What is the optimal pH for the DTNB assay for this compound?
A5: The optimal pH for the reaction between DTNB and thiols is in the slightly alkaline range, typically between 7.0 and 8.0.[3] At lower pH values, the sensitivity of the assay decreases because the thiol group is less likely to be in its reactive thiolate form.[6]
Troubleshooting Guides
Problem 1: High Background Absorbance in the Blank (Reagent Blank)
| Possible Cause | Troubleshooting Steps |
| DTNB Hydrolysis | At a pH above 8.0, DTNB can spontaneously hydrolyze, producing the yellow TNB²⁻ anion. Ensure the pH of your reaction buffer is within the optimal range (7.0-8.0). Prepare fresh DTNB solution and protect it from light.[1] |
| Contaminated Reagents | The buffer or water used to prepare your reagents may be contaminated with thiol-containing compounds. Use high-purity water and reagents. Test individual components of your buffer to identify the source of contamination. |
| Degraded DTNB | Improper storage of the DTNB solution (e.g., exposure to light or moisture) can lead to its degradation. Store DTNB powder in a desiccator at 4°C and prepare fresh solutions regularly.[7] |
Problem 2: Low or No Signal (No Color Development)
| Possible Cause | Troubleshooting Steps |
| Absence of Thiols | Confirm that your sample is expected to contain this compound. As a positive control, test a known thiol standard like cysteine to ensure the assay is working correctly.[8] |
| Incorrect pH | The reaction is pH-dependent. Verify that the final pH of your reaction mixture is between 7.0 and 8.0.[3] |
| Oxidation of this compound | This compound is susceptible to oxidation. Prepare samples fresh and keep them on ice. Consider degassing buffers to remove dissolved oxygen. |
| Inactive DTNB Reagent | Prepare a fresh solution of DTNB. Test it with a known thiol standard to confirm its reactivity. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Sample Instability | This compound in solution can be unstable. Analyze samples as quickly as possible after preparation. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of reagents and samples. |
| Temperature Fluctuations | Maintain a consistent temperature during the assay incubation period, as reaction rates can be temperature-dependent. |
| Light Exposure | DTNB solutions are light-sensitive.[9] Protect your DTNB stock and working solutions from light by wrapping containers in aluminum foil. |
Data Presentation: Managing Interference
The following table summarizes common interfering substances and methods for their removal, along with the effectiveness of these methods.
| Interfering Substance | Mitigation Strategy | Principle of Removal | Reported Effectiveness | Potential Drawbacks |
| Colored Compounds | Sample Blank Subtraction | Corrects for background absorbance at the measurement wavelength. | High | Does not remove the interfering substance, only corrects for its absorbance. |
| Turbidity (Lipids, Particulates) | Centrifugation | Pellets insoluble material, clarifying the supernatant for analysis. | High | May not be effective for very fine suspensions. |
| Redox-Active Compounds | Addition of Scavenging Agents (e.g., EDTA) | Chelates metal ions that can catalyze oxidation reactions. | Moderate to High | May not be effective against all types of redox-active compounds. |
| Other Small Molecule Thiols | Protein Precipitation (e.g., with Trichloroacetic Acid - TCA) | Precipitates proteins, allowing for the separation of small molecule thiols in the supernatant. | High for separating proteins from small molecules. | Does not separate this compound from other small molecule thiols. |
| Electrophilic Compounds | Use of Scavenging Agents (e.g., DTT, TCEP in controls) | Reacts with and neutralizes electrophiles that could otherwise react with this compound. | Moderate | The scavenging agent itself can interfere with the assay if not properly controlled for.[5] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound using DTNB (Ellman's Reagent)
This protocol is adapted from the general Ellman's assay for thiols.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
This compound Standard: A known concentration of this compound in the Reaction Buffer for generating a standard curve.
-
Sample: Your sample containing an unknown concentration of this compound.
Procedure:
-
Prepare Standards: Prepare a dilution series of the this compound standard in the Reaction Buffer.
-
Sample Preparation: Dilute your sample in the Reaction Buffer to ensure the final concentration falls within the linear range of your standard curve.
-
Assay Setup (in a 96-well plate or cuvettes):
-
Blank: Add 200 µL of Reaction Buffer.
-
Standards: Add 190 µL of Reaction Buffer and 10 µL of each this compound standard.
-
Samples: Add 190 µL of Reaction Buffer and 10 µL of your diluted sample.
-
Sample Blank (if needed): Add 190 µL of Reaction Buffer and 10 µL of your diluted sample (do not add DTNB).
-
-
Initiate Reaction: Add 10 µL of the DTNB Solution to all wells except the sample blank.
-
Incubation: Incubate the plate or cuvettes at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the Blank from all standard and sample readings.
-
If a sample blank was used, subtract its absorbance from the corresponding sample reading.
-
Plot the corrected absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the this compound concentration of your unknown samples from the standard curve.
-
Protocol 2: Protein Precipitation for Removal of Protein-Based Interference
This protocol is suitable for removing protein interference from biological samples prior to the this compound assay.
Materials:
-
Trichloroacetic Acid (TCA): 100% (w/v) stock solution.
-
Sample: Your biological sample containing this compound.
-
Reaction Buffer: As described in Protocol 1.
Procedure:
-
Precipitation: In a microcentrifuge tube, add an equal volume of 10% TCA to your sample. Vortex briefly.
-
Incubation: Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample including this compound.
-
Neutralization: Neutralize the supernatant by adding a small amount of a suitable base (e.g., 1 M Tris base) until the pH is within the optimal range for the DTNB assay.
-
Quantification: Use the neutralized supernatant as your sample in Protocol 1.
Visualizations
References
- 1. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible inactivation of this compound dehydrogenase by Angeli’s salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for working with oxygen-sensitive Dihydrolipoamide
Welcome to the technical support center for Dihydrolipoamide (DHLA). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and detailed protocols for working with this oxygen-sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHLA) and why is it oxygen-sensitive?
A1: this compound is the reduced form of lipoic acid. It contains two free thiol (-SH) groups, which are highly susceptible to oxidation.[1] In the presence of oxygen, these thiols can readily form a disulfide bond, converting DHLA back to its oxidized form, lipoamide (B1675559). This oxidation compromises the biological activity and experimental integrity of DHLA.
Q2: How should I store powdered DHLA?
A2: Solid, powdered DHLA should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C for long-term stability. It is crucial to minimize exposure to air and moisture upon opening. Aliquoting the powder into smaller, single-use vials under an inert atmosphere is highly recommended to prevent repeated freeze-thaw cycles and exposure of the bulk stock to oxygen.
Q3: How do I prepare a stable DHLA solution?
A3: DHLA solutions are notoriously unstable in the presence of oxygen. To prepare a solution, use deoxygenated buffers. This can be achieved by boiling the buffer and then cooling it under a stream of inert gas (e.g., nitrogen or argon) or by using commercially available anaerobic media preparation systems.[2] The dissolution of DHLA powder should be performed in an anaerobic environment, such as a glove box or by using a gassing cannula system.[3] Freshly prepare solutions for each experiment to ensure maximum potency.
Q4: Can I visually inspect my DHLA solution for degradation?
A4: While not a quantitative measure, a visible color change can indicate oxidation. Fresh, high-purity DHLA solutions are typically colorless. The appearance of a yellow tint can suggest the formation of oxidative byproducts. If your solution appears yellow, it is best to discard it and prepare a fresh batch.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving DHLA.
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible assay results. | DHLA solution has oxidized due to oxygen exposure. | Prepare fresh DHLA solution immediately before use using deoxygenated buffers and anaerobic techniques.[3][4] Consider including a positive control with a stable reducing agent to verify assay performance. |
| Incorrect buffer pH. | The stability of DHLA can be pH-dependent. Ensure your buffer pH is appropriate for your experiment and is maintained consistently across all assays. Some enzymatic reactions involving DHLA are optimal at a specific pH, for instance, pH 8.0 for NAD+-dependent oxidation by DLDH.[1][5] | |
| DHLA solution appears cloudy or has precipitated. | Low solubility in the chosen buffer. | DHLA has limited solubility in aqueous solutions. Consider preparing a concentrated stock in an appropriate organic solvent (e.g., DMSO, ethanol) that has been deoxygenated, and then diluting it into your aqueous buffer immediately before use. Perform solubility tests to determine the optimal concentration. |
| Contamination of the DHLA powder. | Ensure the solid DHLA is pure and has been stored correctly. If in doubt, use a new, unopened vial. | |
| Assay shows lower than expected activity. | Sub-optimal concentration of DHLA. | The concentration of DHLA can be critical. Verify the concentration of your stock solution. Since DHLA readily oxidizes, the effective concentration may be lower than calculated. |
| Inactivation of the target enzyme/protein. | Ensure that other components of your reaction mixture are stable and active. The issue may not be with the DHLA itself. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues with DHLA experiments.
Caption: Troubleshooting decision tree for DHLA experiments.
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Buffer
This protocol is essential for preparing solutions of DHLA to minimize oxidation.
Materials:
-
High-purity water
-
Buffer salts (e.g., potassium phosphate, Tris)
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle
-
Inert gas source (Nitrogen or Argon) with tubing and needles
-
Rubber septa
Methodology:
-
Prepare your desired buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) in the three-neck flask.
-
Add a stir bar and place the flask on a heating mantle.
-
Attach the condenser to the central neck of the flask.
-
Fit the other two necks with rubber septa.
-
Heat the solution to a gentle boil and maintain for at least 30 minutes to drive off dissolved gases.
-
Turn off the heat and immediately begin bubbling a gentle stream of inert gas (N₂ or Ar) into the solution via a long needle inserted through one of the septa. Ensure the gas outlet needle is positioned above the liquid level to allow for gas exchange.
-
Allow the solution to cool to room temperature under the continuous positive pressure of the inert gas.
-
Once cool, the deoxygenated buffer is ready for immediate use in preparing the DHLA solution.
Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase (DLDH) Activity
This protocol measures the activity of DLDH by monitoring the NAD⁺-dependent oxidation of DHLA.[1][5]
Materials:
-
Deoxygenated reaction buffer (100 mM potassium phosphate, pH 8.0, 1.5 mM EDTA, 0.6 mg/ml BSA)[1][5]
-
Freshly prepared DHLA solution (e.g., 30 mM stock in deoxygenated buffer)
-
NAD⁺ solution (e.g., 30 mM stock in deoxygenated buffer)
-
Enzyme source (e.g., mitochondrial extract)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Methodology:
-
Set the spectrophotometer to read absorbance at 340 nm at room temperature.
-
In a cuvette, prepare the reaction mixture by adding the reaction buffer, NAD⁺ to a final concentration of 3.0 mM, and DHLA to a final concentration of 3.0 mM. The total volume should be 1 ml.[1][5]
-
Use a solution containing all assay components except the enzyme source as the blank.[1][5]
-
Initiate the reaction by adding an appropriate amount of the enzyme source (e.g., 10–20 µg/ml of mitochondrial extract).[1][5]
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[1]
Key Concepts and Workflows
Redox Cycle of Lipoamide/Dihydrolipoamide
The interconversion between lipoamide and this compound is a fundamental biochemical process. DHLA acts as a potent antioxidant and is a crucial cofactor in several mitochondrial enzyme complexes.[6][7]
Caption: The Lipoamide/Dihydrolipoamide redox cycle.
General Experimental Workflow for Handling DHLA
To ensure the integrity of your experiments, a strict anaerobic workflow is mandatory.
Caption: Recommended anaerobic workflow for DHLA experiments.
References
- 1. Reversible inactivation of this compound dehydrogenase by Angeli’s salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. ATCC Culture Tip #1 - How to Handle Anaerobic Bacteria [rapidmicrobiology.com]
- 4. mrclab.com [mrclab.com]
- 5. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of patients with this compound dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrolipoamide Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a Dihydrolipoamide sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a this compound sample?
A1: The most common and reliable methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques provide orthogonal information, and a combination of these methods is often recommended for comprehensive purity assessment.
Q2: What are the potential impurities I should be aware of in a this compound sample?
A2: Potential impurities can arise from the synthesis process or degradation. Common impurities may include the starting materials for the synthesis, byproducts of the reaction, and oxidation products. Given that this compound is susceptible to oxidation, its disulfide form, lipoamide, is a common impurity. Other potential impurities could be residual solvents from the purification process.
Q3: My this compound sample appears discolored. Does this indicate impurity?
A3: Discoloration, such as a yellowish tint, can be an indicator of impurities, particularly oxidation products. Pure this compound should be a white to off-white solid. Visual inspection should always be followed by analytical testing to confirm purity.
Q4: How should I handle and store my this compound sample to prevent degradation?
A4: this compound is sensitive to oxidation. To minimize degradation, it is recommended to store the sample under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles. When preparing solutions, use deoxygenated solvents and prepare them fresh for analysis.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Causes & Solutions:
-
Secondary Interactions: The thiol groups in this compound can interact with active sites on the silica (B1680970) backbone of the column.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule.
-
Solution: Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is often used.
-
-
Issue: Ghost peaks appearing in the chromatogram.
-
Possible Causes & Solutions:
-
Carryover from Previous Injection: Residual sample from a previous run may elute in the current run.
-
Solution: Implement a robust needle wash protocol with a strong solvent. Run a blank gradient after each sample.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad signals in the 1H NMR spectrum.
-
Possible Causes & Solutions:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Treat the sample with a chelating agent like EDTA if metal contamination is suspected.
-
-
Sample Aggregation: At high concentrations, this compound molecules may aggregate.
-
Solution: Acquire the spectrum at a lower concentration or at an elevated temperature.
-
-
Chemical Exchange: The thiol protons can undergo chemical exchange with residual water or other labile protons.
-
Solution: Use a very dry deuterated solvent. Adding a drop of D2O can sometimes help by exchanging the labile protons, causing their signals to disappear.
-
-
Issue: Difficulty in integrating signals for purity calculation.
-
Possible Causes & Solutions:
-
Signal Overlap: Peaks from this compound may overlap with impurity or solvent signals.
-
Solution: Choose a deuterated solvent where the residual solvent peak does not interfere with key analyte signals. If overlap persists, consider using a higher field NMR spectrometer for better resolution or 2D NMR techniques to resolve overlapping signals.[1]
-
-
Incorrect Integration Regions: Defining the integration limits incorrectly will lead to inaccurate results.
-
Solution: Carefully set the integration limits to cover the entire peak area for both the analyte and the internal standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue: Low signal intensity or no signal for this compound.
-
Possible Causes & Solutions:
-
Ion Suppression: Components in the sample matrix or mobile phase can interfere with the ionization of this compound in the ESI source.
-
Solution: Improve chromatographic separation to resolve this compound from interfering components. Dilute the sample. Optimize the mobile phase composition, avoiding non-volatile buffers.
-
-
Incorrect Mass Spectrometer Settings: The instrument may not be set to detect the correct m/z value.
-
Solution: Ensure the mass spectrometer is scanning for the expected protonated molecule [M+H]+ of this compound (expected m/z ≈ 208.06).
-
-
Sample Degradation: The compound may be degrading in the autosampler.
-
Solution: Keep the autosampler temperature low and analyze the sample promptly after preparation.
-
-
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Sample 1 | Sample 2 (with known impurity) |
| This compound Retention Time (min) | 12.5 | 12.5 |
| This compound Peak Area (%) | 99.5 | 95.2 |
| Impurity 1 (Lipoamide) Retention Time (min) | Not Detected | 15.8 |
| Impurity 1 Peak Area (%) | Not Detected | 4.1 |
| Other Impurities Peak Area (%) | 0.5 | 0.7 |
| Purity (%) | 99.5 | 95.2 |
Purity Determination by Quantitative 1H NMR (qNMR) Spectroscopy
This protocol describes the use of quantitative 1H NMR to determine the purity of a this compound sample using an internal standard.[2][3]
Methodology:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a signal that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure full relaxation. A delay of 30 seconds is generally sufficient.
-
Number of Scans (ns): 8 or 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the multiplet around 2.8-3.2 ppm corresponding to the -CH2-SH and -CH-SH protons).
-
Integrate a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:[4] Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation:
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 207.36 | 116.07 |
| Purity of Standard (%) | - | 99.9 |
| 1H NMR Signal (ppm) | ~2.9 (m) | 6.2 (s) |
| Number of Protons (N) | 3 | 2 |
| Integral (I) | 1.00 | 0.75 |
| Calculated Purity (%) | 98.7 | - |
Purity Confirmation by LC-MS
This protocol provides a method for confirming the identity and assessing the purity of a this compound sample by LC-MS.
Methodology:
-
Instrumentation: LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated this compound molecule ([M+H]+ ≈ 208.06).
-
Integrate the peak area of the this compound peak.
-
Examine the total ion chromatogram (TIC) for other peaks.
-
Obtain the mass spectrum for any impurity peaks to aid in their identification.
-
Data Presentation:
| Peak | Retention Time (min) | Observed m/z ([M+H]+) | Relative Area (%) | Proposed Identity |
| 1 | 12.5 | 208.06 | 99.2 | This compound |
| 2 | 15.8 | 206.04 | 0.8 | Lipoamide (oxidized form) |
Visualizations
Caption: Workflow for this compound purity analysis.
References
Validation & Comparative
Dihydrolipoamide vs. Alpha-Lipoic Acid: A Comparative Guide to Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of dihydrolipoamide (DHLA) and its oxidized form, alpha-lipoic acid (ALA). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their work.
Executive Summary
Alpha-lipoic acid is a versatile antioxidant, but its reduced form, this compound, is generally considered the more potent free radical scavenger.[1] While both molecules exhibit significant antioxidant properties, DHLA demonstrates superior activity in various in vitro assays.[1][2] Conversely, the oxidized form, ALA, appears to be a more direct activator of the cytoprotective Nrf2 signaling pathway.[3][4] The choice between ALA and DHLA for research or therapeutic development depends on the specific application, target pathways, and potential for pro-oxidant activity.
Quantitative Data Comparison
The following tables summarize the quantitative differences in the antioxidant performance of DHLA and ALA based on available experimental data.
Table 1: Radical Scavenging and Antioxidant Capacity
| Assay | Alpha-Lipoic Acid (ALA) | This compound (DHLA) | Key Findings |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Lower scavenging activity | Higher scavenging activity | DHLA demonstrates superior ability to scavenge DPPH radicals compared to ALA.[1] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Lower scavenging activity | Higher scavenging activity | Similar to the DPPH assay, DHLA is more effective at scavenging ABTS radicals.[1] |
| AAPH-induced oxidation of DNA and erythrocytes | Scavenges ~1.5 radicals | Scavenges ~2.0 radicals | DHLA shows a greater capacity to protect against radical-induced damage to DNA and red blood cells.[1][2] |
| Peroxynitrite (ONOO⁻) Scavenging | Lower scavenging activity | Higher scavenging activity | DHLA is more effective in scavenging the reactive nitrogen species, peroxynitrite.[1] |
Table 2: Protection Against Lipid Peroxidation
| Assay | Alpha-Lipoic Acid (ALA) | This compound (DHLA) | Key Findings |
| AAPH-induced oxidation of methyl linoleate | Standard protection | ~2.2-fold more effective than ALA | DHLA provides significantly greater protection against the oxidation of lipids, a key process in cellular damage.[1] |
| Autoxidation of linoleic acid (β-carotene-bleaching test) | Less effective | Retards autoxidation | DHLA is more capable of slowing down the spontaneous oxidation of fatty acids.[1] |
| AAPH-induced oxidation of linoleic acid | Less effective | Traps ~0.6 radicals | DHLA can effectively trap radicals involved in the propagation of lipid peroxidation.[1] |
Mechanisms of Antioxidant Action
Both ALA and DHLA are potent antioxidants that can neutralize a wide variety of reactive oxygen species (ROS).[5] However, they achieve this through several distinct and overlapping mechanisms.
-
Direct Radical Scavenging: DHLA is a more potent direct scavenger of free radicals than ALA.[1][6] This is largely attributed to the two thiol groups (-SH) in its structure, which can readily donate hydrogen atoms to neutralize radicals.[1] Both can scavenge hydroxyl radicals and hypochlorous acid.[5][7]
-
Metal Chelation: Both ALA and DHLA can chelate metal ions, which can otherwise catalyze the formation of highly reactive hydroxyl radicals.[8] This action helps to prevent oxidative damage.
-
Regeneration of Other Antioxidants: A key feature of the ALA/DHLA system is its ability to regenerate other important endogenous antioxidants, such as vitamin C, vitamin E, and glutathione.[4] This "antioxidant of antioxidants" role amplifies the body's overall defense against oxidative stress.[9]
Figure 1: Direct and indirect antioxidant mechanisms of ALA and DHLA.
Differential Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Interestingly, studies have shown that the oxidized form, alpha-lipoic acid, is a more direct activator of this pathway than this compound .[3][4]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as ALA, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[8][10] This leads to an increase in the synthesis of protective enzymes like heme oxygenase-1 (HO-1).[8][10][11] DHLA, being a nucleophile, does not directly interact with Keap1 in the same manner.[3]
Figure 2: Activation of the Nrf2 signaling pathway by ALA.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare various concentrations of the test compounds (DHLA and ALA) and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the test compound or standard solution.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[12]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[14]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
-
Assay Procedure:
-
Add a small volume of the antioxidant standard or sample to the diluted ABTS•+ working solution.[14]
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
AAPH-Induced Lipid Peroxidation Assay
This assay evaluates the ability of an antioxidant to inhibit the peroxidation of lipids initiated by the free radical generator AAPH.
-
Model System Preparation:
-
Prepare a suspension of a lipid source, such as linoleic acid micelles, liposomes, or erythrocyte ghosts.
-
Prepare a solution of AAPH (e.g., 150 mM).[9]
-
-
Assay Procedure:
-
Pre-incubate the lipid suspension with various concentrations of the test compounds (DHLA and ALA) for a short period.
-
Add the AAPH solution to initiate lipid peroxidation.
-
Incubate the mixture at 37°C for a specified duration.
-
-
Measurement of Peroxidation:
-
Lipid peroxidation can be quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. This is often done using the thiobarbituric acid reactive substances (TBARS) assay, where the MDA-TBA adduct is measured spectrophotometrically at 532 nm.[9]
-
-
Calculation:
-
The inhibitory effect of the antioxidant is determined by comparing the amount of MDA formed in the presence of the antioxidant to that in the control (without the antioxidant).
-
Figure 3: Experimental workflow for the DPPH radical scavenging assay.
Pro-oxidant Activities
While DHLA is a powerful antioxidant, under certain conditions, it can also exhibit pro-oxidant properties.[7][15] For instance, in the presence of transition metal ions like iron, DHLA can reduce Fe³⁺ to Fe²⁺, which can then participate in the Fenton reaction to generate highly reactive hydroxyl radicals.[7][15] This potential for pro-oxidant activity is an important consideration in the application of DHLA.
Conclusion
This compound is demonstrably a more potent direct antioxidant than alpha-lipoic acid in terms of radical scavenging and inhibition of lipid peroxidation.[1][2] However, ALA possesses the unique ability to directly activate the Nrf2 signaling pathway, a key cellular defense mechanism.[3][4] Therefore, the selection of either DHLA or ALA for research and development should be guided by the specific biological context and the desired mechanism of action. For applications requiring potent, direct radical scavenging, DHLA may be the preferred choice. In contrast, if the goal is to upregulate the endogenous antioxidant response, ALA's role as an Nrf2 activator is a significant advantage. Researchers should also remain mindful of the potential pro-oxidant activities of DHLA in specific environments.
References
- 1. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydro-alpha-lipoic acid has more potent cytotoxicity than alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-lipoic acid, but not di-hydrolipoic acid, activates Nrf2 response in primary human umbilical-vein endothelial cells and protects against TNF-α induced endothelium dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method to Improve Azo-Compound (AAPH)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. phcogj.com [phcogj.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. food.actapol.net [food.actapol.net]
Dihydrolipoamide vs. Glutathione: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two potent endogenous antioxidants: dihydrolipoamide (DHLA) and glutathione (B108866) (GSH). By examining their mechanisms of action, redox potentials, and roles in cellular signaling, this document aims to provide a clear, data-driven overview to inform research and development in areas targeting oxidative stress.
Overview of this compound and Glutathione
This compound (DHLA) is the reduced form of lipoic acid, a naturally occurring dithiol compound. It is a powerful antioxidant that can neutralize a variety of reactive oxygen species (ROS). DHLA is unique in its ability to function in both aqueous and lipid environments.
Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, and is often referred to as the body's "master antioxidant".[1] It is present in high concentrations in virtually every cell and is a crucial component of the cellular antioxidant defense system.[1][2] GSH directly scavenges free radicals and is a cofactor for several antioxidant enzymes.[2]
Quantitative Comparison of Antioxidant Potential
Direct comparative studies quantifying the antioxidant capacity of this compound and glutathione using standardized assays are limited in publicly available literature. However, their antioxidant strength can be inferred from their standard reduction potentials and data from various antioxidant assays.
| Parameter | This compound (DHLA) | Glutathione (GSH) | References |
| Standard Reduction Potential (E°') | -0.32 V | -0.24 V | [3] |
| DPPH Radical Scavenging Activity (IC50) | Data not readily available in a directly comparable format. | ~3.40 - 2.46 mg/mL (for glutathione-inspired fragments) | [4] |
| ABTS Radical Scavenging Activity (TEAC) | Data not readily available in a directly comparable format. | TEAC values can vary between laboratories even for standard antioxidants like glutathione. | [5] |
Note on Quantitative Data: The IC50 and TEAC values for antioxidants can vary significantly based on the specific experimental conditions, including the solvent, pH, and reaction time. The data presented here are for illustrative purposes and are not from a direct head-to-head comparative study.
Mechanisms of Antioxidant Action
Both this compound and glutathione employ multiple mechanisms to combat oxidative stress.
This compound (DHLA):
-
Direct Radical Scavenging: DHLA can directly neutralize a wide range of reactive oxygen species, including hydroxyl radicals and peroxyl radicals.
-
Regeneration of Other Antioxidants: DHLA is capable of regenerating other important antioxidants, such as vitamin C, vitamin E, and glutathione, from their oxidized states.
-
Metal Chelation: DHLA can chelate pro-oxidant metal ions like iron and copper, preventing them from participating in the generation of free radicals.
-
Enzymatic Role: DHLA is a key cofactor for mitochondrial enzymes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase.[6]
Glutathione (GSH):
-
Direct Radical Scavenging: GSH directly donates a hydrogen atom to neutralize free radicals, a process in which it becomes oxidized to glutathione disulfide (GSSG).[2]
-
Enzymatic Antioxidant Defense: GSH serves as a crucial cofactor for several antioxidant enzymes:
-
Glutathione Peroxidases (GPXs): These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using GSH as a reducing agent.
-
Glutathione S-Transferases (GSTs): GSTs conjugate GSH to xenobiotics and other harmful compounds, facilitating their detoxification and excretion.
-
-
Regeneration of Other Antioxidants: GSH is involved in the regeneration of other antioxidants, such as vitamins C and E.[2][7]
Role in Cellular Signaling Pathways
Both this compound and glutathione are integral to cellular signaling, particularly in the response to oxidative stress.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
This compound and Nrf2: this compound and its precursor, lipoic acid, have been shown to activate the Nrf2 signaling pathway. This leads to the upregulation of downstream antioxidant enzymes, contributing to cellular protection against oxidative stress.
-
Glutathione and Nrf2: The Nrf2 pathway is a critical regulator of glutathione homeostasis. Nrf2 activation leads to increased expression of genes involved in glutathione synthesis and regeneration, thereby boosting the cell's antioxidant capacity.
Pro-oxidant Potential
Under certain conditions, both this compound and glutathione can exhibit pro-oxidant activities.
-
This compound: In the presence of transition metal ions like iron, DHLA can reduce Fe³⁺ to Fe²⁺, which can then participate in the Fenton reaction to generate highly reactive hydroxyl radicals.[3] Some studies suggest that DHLA can also promote the mitochondrial permeability transition.[3]
-
Glutathione: The pro-oxidant activity of glutathione is less pronounced. However, in certain contexts, the glutathionylation of proteins, a process where GSH forms mixed disulfides with protein cysteine residues, can alter protein function, which may have either protective or detrimental effects depending on the specific protein and cellular conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds (this compound and glutathione) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well microplate.
-
Add a fixed volume of the test compound or standard solution to the corresponding wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the antioxidant.[8][9][10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add a fixed volume of the test compound or standard solution to the corresponding wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength (e.g., 734 nm).
-
-
Data Analysis:
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) within cultured cells.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.
-
-
Loading and Treatment:
-
Wash the cells with a suitable buffer.
-
Load the cells with DCFH-DA (2',7'-dichlorofluorescin diacetate), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treat the cells with various concentrations of the test compounds.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence microplate reader. The oxidation of DCFH to the highly fluorescent DCF is indicative of oxidative stress.
-
-
Data Analysis:
-
The antioxidant capacity is determined by the ability of the test compound to suppress the AAPH-induced fluorescence. The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 micromole of quercetin.
-
Conclusion
Both this compound and glutathione are exceptionally potent and versatile antioxidants with crucial roles in cellular protection. This compound's amphipathic nature and its strong reducing potential make it a highly effective direct antioxidant and a key player in the regeneration of other antioxidants. Glutathione, as the most abundant intracellular antioxidant, is central to a comprehensive network of enzymatic and non-enzymatic defense systems. The choice between targeting or supplementing with these antioxidants in a therapeutic context will depend on the specific cellular compartment, the type of oxidative stress, and the desired biological outcome. Further head-to-head comparative studies are warranted to more precisely delineate their relative potencies in various experimental models.
References
- 1. wishnew.store [wishnew.store]
- 2. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of this compound Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6 health benefits of glutathione [medicalnewstoday.com]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. youtube.com [youtube.com]
- 12. citeqbiologics.com [citeqbiologics.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Analytical Methods for Dihydrolipoamide (DHLA) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Dihydrolipoamide (DHLA), a crucial antioxidant and cofactor in various metabolic pathways. We will delve into the principles, protocols, and performance characteristics of established techniques, including spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we introduce a novel, high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering enhanced sensitivity and specificity for DHLA analysis.
Introduction to this compound (DHLA)
This compound, the reduced form of lipoic acid, plays a vital role as a cofactor for several mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex. Its potent antioxidant properties also contribute to the regeneration of other antioxidants like vitamin C and vitamin E. Accurate and reliable quantification of DHLA is essential for understanding its role in health and disease, as well as for the development of therapeutics targeting metabolic and oxidative stress-related disorders.
Comparison of Analytical Methods
The selection of an appropriate analytical method for DHLA detection depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. This section provides a comparative overview of four key methods.
| Method | Principle | Sample Throughput | Sensitivity | Specificity | Cost |
| Spectrophotometry | Indirectly measures the activity of this compound dehydrogenase (DLDH) by monitoring the increase in NADH absorbance at 340 nm during the oxidation of DHLA. | High | Low | Low | Low |
| HPLC with Electrochemical Detection (ECD) | Separates DHLA from other sample components using liquid chromatography, followed by direct detection of its electrochemical oxidation. | Medium | High | Medium | Medium |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves chemical derivatization of DHLA to increase its volatility, followed by separation and detection by mass spectrometry. | Low | High | High | High |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Novel Method) | Combines the high separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry for direct quantification of DHLA. | High | Very High | Very High | High |
Experimental Protocols
This section provides detailed methodologies for the four analytical techniques discussed.
Spectrophotometric Assay
This method is an indirect measurement of DHLA through the activity of the enzyme this compound dehydrogenase (DLDH).[1][2]
Principle: The assay measures the rate of NAD+ reduction to NADH, which is directly proportional to the DLDH activity and, therefore, the concentration of its substrate, DHLA. The increase in absorbance at 340 nm due to NADH formation is monitored.
Protocol:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
1.5 mM EDTA
-
3 mM NAD+
-
Sample containing DHLA
-
-
Initiation: Initiate the reaction by adding a known amount of purified DLDH enzyme.
-
Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Calculation: Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method allows for the direct quantification of DHLA.[3]
Principle: DHLA is separated from other analytes on an HPLC column and then detected by an electrochemical detector, which measures the current generated by the oxidation of the thiol groups in DHLA.
Protocol:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., 50 mM sodium phosphate, pH 2.7, with 20% methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Potential: Set the oxidation potential to +0.8 V.
-
-
Quantification: Create a calibration curve using known concentrations of DHLA standards to quantify the amount in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high specificity and sensitivity but requires derivatization of the analyte.
Principle: DHLA is chemically modified to a more volatile and thermally stable derivative, which is then separated by gas chromatography and detected by a mass spectrometer.
Protocol:
-
Sample Extraction and Derivatization:
-
Extract DHLA from the sample using a suitable organic solvent.
-
Dry the extract under a stream of nitrogen.
-
Derivatize the dried residue by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes. This reaction replaces the active hydrogens on the thiol and amide groups with trimethylsilyl (B98337) (TMS) groups.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and gradually increase to a high temperature (e.g., 300°C) to elute the derivatized DHLA.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
-
Quantification: Use a stable isotope-labeled internal standard of DHLA for accurate quantification.
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed method represents a significant advancement in DHLA analysis, offering superior sensitivity and specificity.
Principle: LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. DHLA is first separated from the sample matrix on an LC column and then ionized and fragmented. Specific fragment ions are then detected and quantified.
Protocol:
-
Sample Preparation:
-
Perform protein precipitation on plasma samples using cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A C18 reversed-phase column with a small particle size (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DHLA and its stable isotope-labeled internal standard.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Performance Comparison
| Parameter | Spectrophotometry | HPLC-ECD | GC-MS | LC-MS/MS (Novel Method) |
| Limit of Detection (LOD) | ~ 1 µM | ~ 10 nM | ~ 1 nM | < 0.1 nM |
| Limit of Quantification (LOQ) | ~ 5 µM | ~ 50 nM | ~ 5 nM | ~ 0.5 nM |
| Linearity Range | 5 - 100 µM | 50 nM - 10 µM | 5 nM - 5 µM | 0.5 nM - 1 µM |
| Analysis Time per Sample | ~ 5-10 minutes | ~ 15-20 minutes | ~ 30-40 minutes | ~ 5-10 minutes |
| Sample Volume Required | ~ 100-500 µL | ~ 50-100 µL | ~ 100-200 µL | ~ 10-50 µL |
| Specificity | Low (prone to interference) | Moderate (co-eluting electroactive compounds can interfere) | High (mass spectral data provides high confidence in identification) | Very High (MRM provides exceptional selectivity) |
| Precision (CV%) | < 15% | < 10% | < 5% | < 5% |
| Accuracy (Recovery %) | 80-120% | 90-110% | 95-105% | 98-102% |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: General workflow for DHLA analysis.
Caption: Workflow for the novel LC-MS/MS method.
Conclusion
The choice of an analytical method for DHLA detection is a critical decision that impacts the quality and reliability of research and development outcomes. While traditional methods like spectrophotometry and HPLC-ECD have their merits, they often lack the specificity and sensitivity required for demanding applications. GC-MS provides a robust alternative but involves a cumbersome derivatization step.
The novel LC-MS/MS method presented in this guide offers a superior analytical solution for the quantification of DHLA. Its high sensitivity, specificity, and throughput make it an ideal choice for researchers, scientists, and drug development professionals seeking accurate and reliable data. The detailed protocols and comparative data provided herein should serve as a valuable resource for selecting and implementing the most appropriate method for your specific needs.
References
A Comparative Guide to HPLC and Spectrophotometric Methods for Dihydrolipoamide Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is crucial for understanding its role in biological systems and pharmaceutical formulations. This guide provides an objective comparison of two common analytical techniques for DHLA quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. We will delve into the experimental protocols for each method, present a clear comparison of their quantitative performance, and provide visual workflows to aid in selecting the most suitable technique for your research needs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. The following sections outline the protocols for DHLA quantification using HPLC and spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
HPLC offers high sensitivity and specificity, allowing for the simultaneous determination of both lipoic acid (LA) and DHLA. The following protocol is based on established methods for plasma analysis.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add an internal standard (e.g., naproxen (B1676952) sodium).
-
Perform a single-step liquid-liquid extraction using dichloromethane.
-
Separate the organic layer and dry it under a stream of nitrogen at 40°C.
-
Reconstitute the residue with the mobile phase for injection into the HPLC system.[1][2]
2. Chromatographic Conditions:
-
Chromatographic System: A standard HPLC system coupled with an electrochemical detector (ECD).[1][2]
-
Column: Discovery HS C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 2.4) in a 52:48 (v/v) ratio.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: Electrochemical detector in DC mode with a detector potential of 1.0 V.[1]
UV-Visible Spectrophotometric Method
This method provides a simpler and more rapid alternative to HPLC, often relying on a derivatization reaction to produce a stable, colored product suitable for spectrophotometric analysis.[2][3]
1. Sample Preparation and Derivatization:
-
If starting with lipoic acid, it must first be reduced to DHLA using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][4]
-
The thiol group of DHLA is then derivatized. A common reagent is 1-benzyl-2-chloropyridinium (B76325) bromide, which reacts with DHLA to produce a stable product.[2][3][4]
2. Spectrophotometric Analysis:
-
Spectrophotometer: A standard UV-Visible spectrophotometer.
-
Measurement: The derivatized DHLA product exhibits a new, stable absorption band. Measure the absorbance at the wavelength of maximum absorbance (λmax), which for the product mentioned is 312 nm.[2][3]
-
Quantification: The concentration of DHLA is determined by comparing the sample's absorbance to a calibration curve constructed from standards of known concentrations.
Quantitative Performance Comparison
The selection of an analytical method often depends on a trade-off between sensitivity, accuracy, and throughput. The following table summarizes the key validation parameters for the quantification of DHLA by HPLC-ECD and a comparable UV-Visible Spectrophotometric method.
| Parameter | HPLC-ECD Method (for DHLA) | Spectrophotometric Method (for LA/DHLA) |
| Linearity Range | Not explicitly stated, but validated around the LOQ. | 5 x 10⁻⁶ - 1 x 10⁻⁴ mol L⁻¹[3] |
| Correlation Coefficient (r²) | > 0.99 (Implied by validation guidelines) | > 0.999[3] |
| Limit of Detection (LOD) | 3 ng/mL[1] | 0.39 x 10⁻⁶ mol L⁻¹[3] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | Not Reported |
| Precision (% CV / % RSD) | 1.620% - 5.681% (Intra- and Inter-day)[1] | Not Reported |
| Accuracy (Recovery %) | 93.00% - 97.10%[1] | Not Reported |
Visualizing the Workflow and Decision Logic
To facilitate a deeper understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical considerations for method selection.
References
- 1. Simultaneous determination of lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma using high-performance liquid chromatography coupled with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dihydrolipoamide and Other Thiol-Based Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of dihydrolipoamide (DHLA) against other prominent thiol-based antioxidants, namely glutathione (B108866) (GSH) and N-acetylcysteine (NAC). The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Thiol-Based Antioxidants
Thiol-based antioxidants are a class of compounds characterized by the presence of a sulfhydryl (-SH) group, which is crucial for their antioxidant activity.[1][2] This functional group allows them to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[1][2] Oxidative stress is implicated in the pathophysiology of numerous diseases, making thiol antioxidants a significant area of research for therapeutic development.[1] This guide focuses on comparing the efficacy of this compound, the reduced and more potent form of alpha-lipoic acid (ALA), with glutathione, the most abundant endogenous thiol antioxidant, and N-acetylcysteine, a widely used antioxidant and precursor to glutathione.
Mechanisms of Antioxidant Action
The antioxidant effects of this compound, glutathione, and N-acetylcysteine are multifaceted. Their primary mechanisms include:
-
Direct Radical Scavenging: Thiol-based antioxidants can directly interact with and neutralize a wide array of free radicals, such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[3] The sulfhydryl group is central to this activity.
-
Metal Chelation: Some thiol antioxidants can chelate transition metals like iron and copper, which can otherwise catalyze the formation of highly reactive free radicals.
-
Regeneration of Other Antioxidants: A key feature of these compounds is their ability to regenerate other essential antioxidants, such as vitamin C (ascorbate) and vitamin E (α-tocopherol), from their oxidized states, thereby creating a synergistic antioxidant network. DHLA is particularly effective in this role.[4]
-
Replenishment of Intracellular Glutathione: N-acetylcysteine is a well-known precursor of L-cysteine, which is a rate-limiting substrate for the synthesis of intracellular glutathione.[5] DHLA can also contribute to increased glutathione levels.[6]
-
Modulation of Signaling Pathways: These antioxidants can influence cellular signaling pathways involved in the endogenous antioxidant response, most notably the Nrf2-ARE pathway.
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data on the antioxidant efficacy of this compound, glutathione, and N-acetylcysteine.
Disclaimer: The IC50 values presented in Table 1 are compiled from different studies. Direct comparison should be approached with caution as experimental conditions such as solvent, pH, and reaction time can vary between studies.
Table 1: In Vitro Radical Scavenging Activity (DPPH Assay)
| Antioxidant | IC50 Value | Source |
| This compound (DHLA) | Higher than Lipoic Acid (LA) | [7] |
| Glutathione (GSH) | ~11.63 µg/mL (in acetone) | [8] |
| N-Acetylcysteine (NAC) | 89.23 µM | [3] |
Note: A lower IC50 value indicates greater radical scavenging activity.[9]
Table 2: Redox Potential
| Redox Couple | Standard Redox Potential (E°') at pH 7 | Source |
| Lipoic Acid/Dihydrolipoamide | -0.32 V | |
| GSSG/2GSH (Glutathione) | -0.24 V to -0.26 V | [4][7] |
Note: A more negative redox potential indicates a stronger reducing agent. The lower redox potential of the DHLA/lipoic acid couple suggests it can reduce oxidized glutathione (GSSG) back to its active GSH form.[4]
Involvement in Cellular Signaling Pathways: The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Lipoamide, a derivative of lipoic acid, has been shown to activate the Nrf2 pathway, promoting the nuclear accumulation of Nrf2 and the expression of Nrf2-governed antioxidant enzymes.
Figure 1: Activation of the Nrf2-ARE signaling pathway by thiol antioxidants.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the in vitro antioxidant activity of various compounds.[9]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. This color change is measured by a decrease in absorbance at approximately 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Store this solution in a dark, airtight container.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound (e.g., this compound, glutathione, N-acetylcysteine) in the same solvent used for the DPPH solution.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the sample or control dilutions to the wells of a 96-well plate.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[9]
-
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This cell-based assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[9]
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent cells in a suitable culture plate (e.g., 24-well or 96-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the thiol antioxidant for a specific duration.
-
Induce oxidative stress by adding a ROS-generating agent (e.g., hydrogen peroxide, H₂O₂). Include appropriate control groups (untreated cells, cells treated with only the ROS-inducer).
-
-
Staining with DCFH-DA:
-
Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium.[9]
-
Remove the treatment medium from the cells and wash them with phosphate-buffered saline (PBS).
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are approximately 485 nm and 530 nm, respectively.[9]
-
-
Data Analysis:
-
The fluorescence intensity of the treated groups is compared to that of the control groups to determine the effect of the antioxidant on intracellular ROS levels.
-
Antioxidant Regeneration Cascade
This compound is a potent antioxidant in its own right and plays a crucial role in regenerating other key antioxidants, creating a powerful network of defense against oxidative stress.[4] Its low redox potential enables it to reduce the oxidized forms of Vitamin C and Vitamin E, as well as glutathione.
Figure 3: The central role of this compound in the antioxidant regeneration network.
Conclusion
This compound demonstrates potent antioxidant properties through multiple mechanisms, including direct radical scavenging, regeneration of other key antioxidants like glutathione, Vitamin C, and Vitamin E, and modulation of the Nrf2 signaling pathway. Its low redox potential makes it a particularly strong reducing agent. While N-acetylcysteine serves as a crucial precursor for glutathione synthesis, this compound offers a broader spectrum of direct and indirect antioxidant activities. Glutathione remains the primary intracellular antioxidant, but its efficacy when administered exogenously can be limited by bioavailability. The collective evidence suggests that this compound is a highly effective thiol-based antioxidant with significant potential for therapeutic applications in conditions associated with oxidative stress. Further research involving direct, standardized comparative studies is warranted to fully elucidate the relative potencies of these compounds under various physiological and pathological conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiol drugs decrease SARS-CoV-2 lung injury in vivo and disrupt SARS-CoV-2 spike complex binding to ACE2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrolipoamide Metabolism in Wild-Type vs. DLDH Deficient Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dihydrolipoamide metabolism and related biochemical markers in wild-type versus this compound Dehydrogenase (DLDH) deficient models. DLDH, a critical mitochondrial enzyme, plays a central role in cellular energy metabolism. Its deficiency leads to a spectrum of severe metabolic disorders. Understanding the comparative biochemical landscape of these models is crucial for elucidating disease mechanisms and developing novel therapeutic strategies.
Data Presentation: Comparative Metabolite Analysis
The following table summarizes the quantitative changes in key metabolites observed in a this compound Dehydrogenase (DLDH) deficient zebrafish model compared to wild-type controls. DLDH deficiency leads to significant perturbations in major metabolic pathways.
| Metabolite | Fold Change (DLDH deficient vs. Wild-Type) | p-value | Metabolic Pathway Affected |
| Lactate | > 4-fold increase | < 0.001 | Glycolysis/Pyruvate Metabolism |
| Pyruvate | Increased | < 0.001 | Glycolysis/TCA Cycle Entry |
| α-Ketoglutarate | Significantly elevated | < 0.001 | TCA Cycle |
| Valine | Significantly elevated | < 0.001 | Branched-Chain Amino Acid Catabolism |
| Leucine | Significantly elevated | < 0.001 | Branched-Chain Amino Acid Catabolism |
| Isoleucine | Significantly elevated | < 0.001 | Branched-Chain Amino Acid Catabolism |
| α-Ketoisovalerate | Significantly elevated | < 0.001 | Branched-Chain Amino Acid Catabolism |
Data derived from studies on a Danio rerio (zebrafish) knockout model of DLDH deficiency[1].
Insights from Mammalian Models
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This compound Dehydrogenase (DLDH) Activity Assay
This spectrophotometric assay measures the dehydrogenase activity of DLDH by monitoring the reduction of NAD+ to NADH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)
-
EDTA (1.0 mM)
-
This compound (3.0 mM)
-
NAD+ (3.0 mM)
-
Mitochondrial extract or purified enzyme
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.8), 1.0 mM EDTA, and 3.0 mM NAD+.
-
Add the mitochondrial extract or purified enzyme to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes to diminish any potential interference from "nothing dehydrogenase" activity.
-
Initiate the reaction by adding 3.0 mM this compound.
-
Immediately monitor the increase in absorbance at 340 nm at room temperature for 5 minutes.
-
Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity.
-
Normalize the DLDH activity to the total protein concentration of the sample, determined by the Bradford assay.[5]
Quantitative Analysis of this compound by HPLC with Electrochemical Detection (HPLC-ECD)
This method allows for the sensitive quantification of this compound in biological samples.
Materials:
-
Acetonitrile (HPLC grade)
-
m-Phosphoric acid solution (10%)
-
Phosphate buffer (50 mM, pH 2.5)
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC system with an electrochemical detector
-
Internal standard (e.g., naproxen (B1676952) sodium)
Sample Preparation (from plasma):
-
To 250 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction by adding an equal volume of dichloromethane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 50 mM phosphate buffer (pH 2.5) in a 35:65 (v/v) ratio.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: Electrochemical detector with the potential set at 0.9 V.
-
Quantify this compound by comparing the peak area to a standard curve.
Bradford Protein Assay
This colorimetric assay is used to determine the total protein concentration of a sample.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250)
-
Bovine Serum Albumin (BSA) standards
-
Spectrophotometer capable of reading absorbance at 595 nm
Procedure:
-
Prepare a series of BSA standards of known concentrations.
-
Add a small volume of the sample and each standard to separate test tubes or microplate wells.
-
Add the Bradford reagent to each tube/well and mix.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.
-
Determine the protein concentration of the sample by interpolating its absorbance on the standard curve.[6][7][8][9]
Visualizations
DLDH in Mitochondrial Metabolism
Experimental Workflow for Comparative Metabolomics
Logical Relationship in DLDH Deficiency
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Mitochondrial Metabolomics Using High-Resolution Fourier-Transform Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 8. protocols.io [protocols.io]
- 9. Isolation of Mitochondrial Lipids and Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Dihydrolipoamide and Other Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Dihydrolipoamide (DHLA) with two other well-known antioxidant compounds: Alpha-Lipoic Acid (ALA) and N-Acetylcysteine (NAC). The information presented herein is curated from experimental data to assist researchers and drug development professionals in their evaluation of potential neuroprotective agents.
Introduction to Neuroprotective Agents
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. This has led to significant interest in the therapeutic potential of antioxidant compounds that can mitigate oxidative damage and confer neuroprotection.
This compound (DHLA) , the reduced form of alpha-lipoic acid, is a potent antioxidant. It possesses two thiol groups that enable it to scavenge a variety of ROS and regenerate other endogenous antioxidants.
Alpha-Lipoic Acid (ALA) is a naturally occurring compound that serves as a cofactor in mitochondrial dehydrogenase enzymes. It is readily converted to DHLA in the body and is recognized for its antioxidant and anti-inflammatory properties.
N-Acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) (GSH), one of the most important intracellular antioxidants. NAC exerts its neuroprotective effects primarily by replenishing and maintaining cellular GSH levels.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from studies comparing the antioxidant and neuroprotective efficacy of DHLA, ALA, and NAC. Due to the limited number of studies directly comparing all three compounds under identical experimental conditions, the data is presented in pairwise comparisons.
Table 1: Comparison of Antioxidant Efficacy between this compound (DHLA) and Alpha-Lipoic Acid (ALA)
| Parameter | This compound (DHLA) | Alpha-Lipoic Acid (ALA) | Fold Difference (DHLA vs. ALA) | Reference |
| Peroxynitrite (ONOO⁻) Scavenging | Higher | Lower | - | [1] |
| Galvinoxyl Radical Scavenging | Higher | Lower | - | [1] |
| ABTS⁺• Radical Scavenging | Higher | Lower | - | [1] |
| DPPH Radical Scavenging | Higher | Lower | - | [1] |
| Protection against AAPH-induced Methyl Linoleate Oxidation | More effective | Less effective | ~2.2-fold higher | [1] |
| Radical Scavenging in AAPH-induced DNA oxidation | ~2.0 radicals scavenged | ~1.5 radicals scavenged | ~1.33-fold higher | [1] |
| Radical Scavenging in AAPH-induced Erythrocyte Hemolysis | ~2.0 radicals scavenged | ~1.5 radicals scavenged | ~1.33-fold higher | [1] |
Table 2: Comparison of Antioxidant and Neuroprotective Effects between Alpha-Lipoic Acid (ALA) and N-Acetylcysteine (NAC)
| Parameter | Alpha-Lipoic Acid (ALA) | N-Acetylcysteine (NAC) | Experimental Model | Key Findings | Reference |
| Total Antioxidant Status (TAS) | 9% increase | 38% increase | Physically active males | NAC showed a fourfold higher increase in TAS compared to ALA. | [2] |
| Protein Carbonylation (PC) Reduction | ~28% decrease | ~28% decrease | Physically active males | Both compounds showed similar efficacy in reducing protein carbonylation. | [2] |
| Lipid Peroxidation (TBARS) Reduction | ~40% decrease | ~40% decrease | Physically active males | Both compounds showed similar efficacy in reducing lipid peroxidation. | [2] |
| Glutathione (GSH) Levels | No significant change | 33% increase | Physically active males | NAC significantly elevated GSH levels, while ALA did not. | [2] |
| Neuroprotection against 6-OHDA | Attenuated rotations, prevented neuron loss, lowered MDA and nitrite | - | Rat model of Parkinson's disease | ALA at 100mg/kg showed significant neuroprotection. | [3] |
| Cognitive Improvement | Improved cognition, reversed oxidative stress markers | Improved cognition | Aged SAMP8 mice | Both compounds improved cognitive function. | [4] |
| Neuroprotection against MG132 | - | 7.82% ± 1.41% increase in cell survival | SH-SY5Y cells | NAC provided protection against proteasome inhibitor-induced cytotoxicity. | [5] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of DHLA, ALA, and NAC are mediated through various signaling pathways. A key pathway for all three compounds involves the modulation of cellular antioxidant responses.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound, Alpha-Lipoic Acid, or N-Acetylcysteine for a specified pre-treatment time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-hydroxydopamine, hydrogen peroxide) and incubate for the desired duration (e.g., 24 hours).
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Neuronal cells
-
96-well plates
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (e.g., 1% Triton X-100)
-
Microplate reader
Protocol:
-
Seed and treat cells as described in the MTT assay protocol (Steps 1-3).
-
Prepare a "maximum LDH release" control by adding lysis solution to a set of untreated wells 45 minutes before the end of the incubation period.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as the percentage of LDH release compared to the maximum LDH release control.
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.
Materials:
-
Neuronal cells
-
Black, clear-bottom 96-well plates
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
DCFDA solution (e.g., 10 µM in HBSS)
-
Fluorescence microplate reader
Protocol:
-
Seed neuronal cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of DCFDA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove the excess DCFDA.
-
Add 100 µL of HBSS or culture medium containing the test compounds (DHLA, ALA, or NAC) to the respective wells.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
-
ROS levels are expressed as the change in fluorescence intensity relative to the control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the neuroprotective effects of different compounds.
Conclusion
This compound, Alpha-Lipoic Acid, and N-Acetylcysteine all demonstrate significant neuroprotective properties, primarily through their antioxidant activities. The available data suggests that DHLA possesses superior direct radical scavenging capabilities compared to ALA. NAC's primary mechanism involves the replenishment of intracellular glutathione, a critical component of the endogenous antioxidant system.
The choice of compound for further investigation will depend on the specific context of the neurodegenerative model being studied. For conditions characterized by acute oxidative insults, the potent and direct antioxidant action of DHLA may be particularly advantageous. In chronic conditions where bolstering the endogenous antioxidant capacity is crucial, NAC's role as a glutathione precursor is highly relevant. ALA serves as a valuable pro-drug for DHLA and has demonstrated broad-spectrum neuroprotective effects.
Further head-to-head comparative studies are warranted to definitively establish the relative potency of these compounds in various models of neurodegeneration. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. The antioxidants alpha-lipoic acid and N-acetylcysteine reverse memory impairment and brain oxidative stress in aged SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolipoamide's Role in the Antioxidant Network: A Comparative Analysis
Dihydrolipoamide (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent antioxidant that plays a crucial role in the body's defense against oxidative stress. Beyond its direct free radical scavenging activity, DHLA is a key player in regenerating other primary antioxidants, including Vitamin C, Vitamin E, and glutathione (B108866). This guide provides a comparative analysis of DHLA's regenerative capabilities, supported by experimental data, to validate its central position within the antioxidant network.
The Antioxidant Regeneration Cycle
The body's antioxidant defense system is a network of interconnected compounds that work synergistically. When an antioxidant like Vitamin E neutralizes a free radical, it becomes an oxidized, less effective radical itself. For the system to maintain its protective capacity, this oxidized antioxidant must be regenerated back to its active, reduced state. DHLA is unique in its ability to participate in multiple regeneration pathways, effectively linking the water-soluble and lipid-soluble antioxidant defenses.
Caption: The Antioxidant Network highlighting DHLA's central role.
Regeneration of Vitamin C (Ascorbate)
DHLA directly and efficiently regenerates Vitamin C from its oxidized state, dehydroascorbate. This function is critical because Vitamin C is the primary water-soluble antioxidant and is essential for regenerating the lipid-soluble Vitamin E.
Comparative Performance: DHLA vs. Glutathione (GSH)
Experimental evidence demonstrates that DHLA is superior to glutathione (GSH), the most abundant intracellular thiol antioxidant, in regenerating ascorbate (B8700270).[1]
| Parameter | This compound (DHLA) | Glutathione (GSH) | Reference |
| Rate of Ascorbate Regeneration | Regenerated greater amounts of ascorbate at a much faster rate. | Slower and less efficient at equivalent concentrations. | [1] |
| Efficiency in Trolox Recycling | Sustained ascorbate-dependent recycling of Trolox (a Vitamin E homolog) until both DHLA and ascorbate were depleted. | Unable to drive the ascorbate-dependent Trolox recycling reaction alone; Trolox radicals reappeared immediately after ascorbate depletion. | [1] |
Experimental Protocol: Ascorbate Regeneration Assay
The ability of DHLA and GSH to regenerate ascorbate from dehydroascorbate can be measured spectrophotometrically.
-
System Preparation : A reaction mixture is prepared containing dehydroascorbate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiation : The reaction is initiated by adding either DHLA or GSH at equivalent concentrations.
-
Measurement : The increase in ascorbate concentration is monitored over time by measuring the absorbance at 265 nm.
-
Analysis : The rate and total amount of regenerated ascorbate are calculated from the spectrophotometric data. This allows for a direct comparison of the regenerative capacity of DHLA and GSH.[1]
Indirect Regeneration of Vitamin E (α-Tocopherol)
Vitamin E is the primary chain-breaking antioxidant in cellular membranes. DHLA contributes to Vitamin E recycling indirectly by regenerating the Vitamin C that is required for Vitamin E regeneration.[2][3]
The pathway is as follows:
-
Vitamin E (α-tocopherol) scavenges a lipid peroxyl radical, becoming a tocopheroxyl radical.
-
Ascorbate (Vitamin C) reduces the tocopheroxyl radical back to its active α-tocopherol form, becoming dehydroascorbate in the process.[2][4]
-
DHLA reduces dehydroascorbate back to ascorbate, thus completing the cycle and allowing the process to continue.[1][2]
Studies have shown that while DHLA is inefficient in the direct reduction of the α-tocopherol phenoxyl radical, it significantly enhances the protective effect of ascorbate.[2]
Caption: Workflow for ESR analysis of Vitamin E (Trolox) regeneration.
Experimental Protocol: Trolox Radical Suppression Assay using ESR
Electron Spin Resonance (ESR) spectroscopy is used to directly measure the presence of free radicals, such as the Trolox phenoxyl radical.[1]
-
Radical Generation : Trolox phenoxyl radicals are generated in a controlled system, such as murine skin homogenates, using a horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) oxidation system.[1]
-
Intervention : DHLA or GSH is added to the system along with endogenous ascorbate present in the homogenates.
-
ESR Measurement : The ESR spectrometer is used to detect the signal corresponding to the Trolox radical.
-
Data Analysis : The intensity of the ESR signal is monitored over time. A suppression of the signal indicates that the Trolox radical is being regenerated back to Trolox. The duration of this suppression provides a quantitative measure of the antioxidant's efficacy in the recycling pathway. In experiments, DHLA-containing systems show prolonged suppression compared to GSH systems.[1]
Regeneration of Glutathione (GSH)
DHLA can also contribute to the regeneration of glutathione. While the primary pathway for regenerating GSH from its oxidized form (GSSG) is via the NADPH-dependent enzyme glutathione reductase (GR), an alternative pathway involving DHLA exists.
Mechanism of Regeneration
Studies have shown that glutaredoxins (Grx) can catalyze the reduction of GSSG by DHLA.[5] This provides a mechanism for recycling GSH that does not consume NAD(P)H, instead shunting reducing equivalents from metabolic pathways involving lipoyl groups.[5]
Comparative Enzyme Kinetics
The catalytic efficiency (kcat) of various glutaredoxins in catalyzing GSSG reduction by DHLA has been quantified, demonstrating a wide range of activity depending on the specific glutaredoxin enzyme.
| Enzyme | Source | kcat (min-1) for GSSG Reduction by DHLA | Reference |
| Grx2 | E. coli | 3,235 | [5] |
| Grx2a | Human (mitochondrial) | 96 | [5] |
| Grx2 | Yeast | Value not specified, but had the highest Lipoamide (B1675559)/HED activity ratio (1.25) | [5] |
| Grx1 | E. coli | Value not specified, but had the lowest Lipoamide/HED activity ratio (0.13) | [5] |
Experimental Protocol: Glutaredoxin Activity Assay
A specific assay was designed to quantify the rate of GSSG reduction by reduced lipoamide (DHLA).[5]
-
Reaction Components : The assay mixture includes GSSG, DHLA, and the specific recombinant glutaredoxin enzyme being tested in a buffer solution.
-
Reaction Progress : The reaction GSSG + DHLA --(Grx)--> 2 GSH + Lipoamide is allowed to proceed.
-
Quantification : The rate of reaction can be monitored by various methods, such as following the consumption of DHLA or the production of GSH using HPLC or specific colorimetric reagents that react with thiols.
-
Kinetic Analysis : By varying substrate concentrations, key kinetic parameters like kcat and Km can be determined to compare the efficiency of different glutaredoxins.
Conclusion
This compound is a uniquely versatile antioxidant whose primary value in the cellular antioxidant network may lie in its exceptional ability to regenerate other key antioxidants. Experimental data robustly supports its superiority over glutathione in the rapid and efficient recycling of Vitamin C, which is essential for the subsequent regeneration of Vitamin E. Furthermore, DHLA provides an alternative, NAD(P)H-independent pathway for regenerating glutathione via glutaredoxins. These multifaceted roles validate DHLA as a critical hub in maintaining the body's overall redox balance, making it a significant subject of interest for researchers and drug development professionals in the field of oxidative stress and related pathologies.
References
- 1. Ascorbate-dependent recycling of the vitamin E homologue Trolox by dihydrolipoate and glutathione in murine skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous ascorbate regenerates vitamin E in the retina directly and in combination with exogenous dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Partners in defense, vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaredoxins catalyze the reduction of glutathione by this compound with high efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrolipoamide's Role in Mitochondrial Metabolism: A Comparative Analysis of Its Impact on Key Enzyme Complexes
For Immediate Publication
A deep dive into the function of dihydrolipoamide reveals varying impacts on the mitochondrial enzyme complexes crucial for cellular energy production. This comparative guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear overview of how this pivotal molecule interacts with the pyruvate (B1213749) dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (KGDHC), and the branched-chain α-keto acid dehydrogenase complex (BCKDC), as well as its relationship with the electron transport chain (ETC).
This compound, the reduced form of lipoic acid, is a central player in mitochondrial metabolism. It serves as a substrate for the this compound dehydrogenase (DLD) enzyme, also known as the E3 subunit, which is a common component of three critical multi-enzyme complexes: PDC, KGDHC, and BCKDC. These complexes are responsible for the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids, respectively, feeding substrates into the citric acid cycle and ultimately supporting ATP production through the ETC.
Comparative Kinetic Impact of this compound on Dehydrogenase Complexes
The efficiency with which the E3 subunit utilizes this compound can differ depending on the enzyme complex to which it is bound. This is reflected in the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value signifies a higher affinity of the enzyme for its substrate.
Qualitative evidence further suggests that the interaction of the E3 subunit varies among the different complexes. The binding of E3 within the α-ketoglutarate dehydrogenase complex is reported to be weaker than in the pyruvate dehydrogenase complex.[1] This could imply a potential difference in the processing of this compound by the E3 subunit depending on its association with the E2 core of each specific complex.
| Enzyme Complex | E3 Subunit (this compound Dehydrogenase) | Impact of this compound | Key Function |
| Pyruvate Dehydrogenase Complex (PDC) | Shared E3 Subunit | The affinity of E3 for this compound is significantly higher when integrated into the PDC compared to the free enzyme. | Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Shared E3 Subunit | The binding of the E3 subunit is weaker in KGDHC compared to PDC, which may influence this compound kinetics. | A key regulatory step in the citric acid cycle, converting α-ketoglutarate to succinyl-CoA. |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | Shared E3 Subunit | Shares the same E3 subunit, implying a similar fundamental interaction with this compound. | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). |
Relationship with the Electron Transport Chain
This compound does not appear to have a direct regulatory or interactive role with the enzyme complexes of the electron transport chain. Its impact is primarily indirect, through the production of NADH by the this compound dehydrogenase (E3) catalyzed reaction. The NADH generated from the oxidation of this compound is a crucial electron carrier that donates electrons to Complex I of the ETC, thereby driving the process of oxidative phosphorylation and ATP synthesis.[2][3] The overall reaction is:
This compound + NAD+ → Lipoamide + NADH + H+
Therefore, the availability of this compound directly influences the rate of NADH production by the PDC, KGDHC, and BCKDC, which in turn modulates the activity of the ETC and cellular respiration.
Experimental Protocols
Measurement of this compound Dehydrogenase (E3) Activity
A common method for determining the activity of the E3 subunit in isolated mitochondria or purified enzyme complexes is through a spectrophotometric assay.
Principle:
The activity of this compound dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. This compound serves as the substrate for this reaction.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.8)
-
EDTA (1.0 mM)
-
This compound (3.0 mM)
-
NAD+ (3.0 mM)
-
Mitochondrial preparation or purified enzyme complex
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NAD+.
-
Use a solution containing all assay components except this compound as a blank to zero the spectrophotometer at 340 nm.
-
To initiate the reaction, add the mitochondrial sample or purified enzyme to the reaction mixture and incubate to eliminate any potential background interference.
-
Start the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Metabolic pathway of this compound and its link to the ETC.
Caption: Workflow for measuring this compound Dehydrogenase activity.
References
- 1. Mutations in the Dimer Interface of this compound Dehydrogenase Promote Site-specific Oxidative Damages in Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Inhibition of Mitochondrial this compound Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of R- and S-Enantiomers of Dihydrolipoamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the R- and S-enantiomers of dihydrolipoamide (DHLA), the reduced form of alpha-lipoic acid (ALA). Understanding the distinct biochemical and physiological effects of these stereoisomers is crucial for advancing research and developing targeted therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive assessment of their differential activities.
Biochemical and Pharmacokinetic Profiles
The R- and S-enantiomers of this compound, while chemically similar, exhibit significant differences in their biological activity, largely due to the stereospecificity of enzymatic processes. The naturally occurring R-enantiomer is generally considered the more biologically active form.
Table 1: Comparison of Pharmacokinetic Parameters of R- and S-Lipoic Acid (Precursor to this compound)
| Parameter | R-(+)-Lipoic Acid | S-(-)-Lipoic Acid | Key Findings |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | Following oral administration of a racemic mixture, Cmax of R-LA is consistently higher than S-LA, suggesting more efficient absorption. |
| Area Under the Curve (AUC) | Higher | Lower | The total drug exposure is greater for the R-enantiomer, indicating higher bioavailability. |
| Time to Maximum Concentration (tmax) | ~0.5 hours | ~0.5 hours | Both enantiomers are rapidly absorbed. |
| Bioavailability | Higher | Lower | The bioavailability of the R-enantiomer is estimated to be significantly greater than the S-enantiomer. |
Differential Antioxidant and Anti-inflammatory Effects
The primary therapeutic interest in this compound lies in its potent antioxidant and anti-inflammatory properties. Experimental evidence consistently demonstrates the superiority of the R-enantiomer in these activities.
Table 2: Comparative Antioxidant and Anti-inflammatory Efficacy
| Activity | R-Dihydrolipoamide (R-DHLA) | S-Dihydrolipoamide (S-DHLA) | Key Findings |
| Radical Scavenging (DPPH, ABTS assays) | Higher Efficacy (Lower IC50) | Lower Efficacy (Higher IC50) | R-DHLA is a more potent scavenger of free radicals. |
| Inhibition of TNF-α Production | Significant Inhibition | Less Significant Inhibition | R-DHLA demonstrates a greater ability to suppress the production of this key pro-inflammatory cytokine in cellular models. |
| Inhibition of IL-6 Production | Significant Inhibition | Less Significant Inhibition | Similar to TNF-α, R-DHLA is more effective at reducing IL-6 levels. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the differential effects of R- and S-dihydrolipoamide.
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To quantify and compare the free radical scavenging capacity of R- and S-dihydrolipoamide.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of R-DHLA and S-DHLA in a suitable solvent.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well microplate.
-
Add the various concentrations of R-DHLA and S-DHLA to the wells. A control well should contain only the solvent.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of each enantiomer to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Assessment of Anti-inflammatory Activity (Inhibition of TNF-α in Macrophages)
Objective: To evaluate the ability of R- and S-dihydrolipoamide to suppress the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of R-DHLA and S-DHLA for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production. Include a vehicle control (no DHLA) and an unstimulated control.
-
-
Cytokine Quantification:
-
After a designated incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of the enantiomers relative to the LPS-stimulated control.
-
Determine the IC50 value for each enantiomer if applicable.
-
Signaling Pathways and Mechanisms of Action
The differential effects of R- and S-dihydrolipoamide can be attributed to their distinct interactions with key cellular signaling pathways.
The Keap1-Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant defenses. R-dihydrolipoamide is a more potent activator of this pathway.
Interaction with this compound Dehydrogenase (DLDH)
This compound dehydrogenase is a mitochondrial enzyme that recycles this compound back to lipoamide. The enzyme exhibits stereoselectivity, favoring the R-enantiomer.
Conclusion
The available evidence strongly indicates that the R-enantiomer of this compound is the more biologically potent form, exhibiting superior antioxidant and anti-inflammatory effects compared to the S-enantiomer. These differences are rooted in the stereospecific nature of biological systems, including enzymatic activity and signaling pathways. For researchers and drug development professionals, focusing on the R-enantiomer may offer a more targeted and effective therapeutic approach. Further research should continue to elucidate the precise molecular mechanisms underlying the differential activities of these enantiomers to fully harness their therapeutic potential.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Dihydrolipoamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Dihydrolipoamide, a thiol compound, requires specific disposal procedures to mitigate its potential hazards, including a strong, unpleasant odor. Adherence to these protocols is essential for the safety of laboratory personnel and the protection of the environment.
All operations involving this compound should be conducted within a certified chemical fume hood to prevent the release of noxious vapors.[1][2] Personal protective equipment (PPE), including a laboratory coat, safety glasses or goggles, and nitrile gloves, must be worn at all times.[1]
Immediate Decontamination and Disposal Protocols
The primary method for neutralizing this compound and other thiols is through oxidation, which converts them into less volatile and non-malodorous compounds, such as sulfonic acids.[1][3] Commercial bleach (sodium hypochlorite (B82951) solution) is a readily available and effective oxidizing agent for this purpose.
Step-by-Step Disposal Guide:
-
Waste Segregation: All liquid and solid waste contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] This includes unused or surplus this compound, which must be treated as hazardous chemical waste.[1]
-
Decontamination of Glassware and Equipment:
-
Immediately after use, submerge all non-disposable items that have come into contact with this compound, such as glassware, syringes, and cannulas, in a freshly prepared bleach solution within a fume hood.[1][2]
-
For larger items that cannot be fully submerged, fill them with the bleach solution, seal, label, and allow them to stand in the fume hood, preferably within a secondary container.[1][4]
-
A recommended soaking time of at least 14-24 hours is advised to ensure complete oxidation of the thiol.[1][4]
-
-
Treatment of Liquid Waste:
-
Aqueous waste layers from experimental workups that may contain this compound should be collected for treatment.[3]
-
Slowly add an excess of bleach solution to the collected aqueous waste in a suitable container within a fume hood. This reaction can be exothermic, and cooling may be necessary.[1][3]
-
Allow the mixture to stand for at least 24 hours in the fume hood.[3] After this period, check for any residual thiol odor. If no odor is present, the neutralized solution can be disposed of as hazardous waste.[1][3]
-
-
Disposal of Solid Waste:
-
Empty Container Disposal:
Quantitative Data for Decontamination
| Parameter | Recommendation | Source |
| Decontaminating Agent | Commercial Bleach (Sodium Hypochlorite, ~5-6%) | [1][2][3] |
| Bleach Solution for Baths | 1:1 mixture of commercial bleach and water | [1][4] |
| Soaking Time for Equipment | At least 14-24 hours | [1][2][4] |
| Treatment Time for Liquid Waste | At least 24 hours | [3] |
| Final Disposal of Treated Liquids | As hazardous waste | [1][6] |
Experimental Protocol: Neutralization of this compound-Containing Aqueous Waste
This protocol outlines the steps for neutralizing aqueous waste containing this compound before final disposal.
-
Preparation:
-
Don all appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Perform all steps within a certified chemical fume hood.
-
Prepare a 1:1 (v/v) solution of commercial bleach and water.
-
-
Procedure:
-
Collect all aqueous waste suspected of containing this compound in a chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Place the waste container in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
While stirring the waste solution gently, slowly add the prepared bleach solution. Be mindful that the reaction may be exothermic. If the container becomes warm, slow the addition rate and/or cool the container in an ice bath.
-
Continue adding bleach solution until an excess has been added. A common practice is to add bleach until the characteristic yellow color of sodium hypochlorite persists.
-
Loosely cap the container to prevent pressure buildup and label it clearly as "this compound Waste Undergoing Treatment."
-
Let the container stand in the fume hood for a minimum of 24 hours.
-
-
Verification and Final Disposal:
-
After 24 hours, carefully waft the vapors towards your nose to check for the absence of the characteristic thiol odor.
-
If no odor is detected, the waste is considered neutralized.
-
The neutralized solution must still be disposed of as hazardous chemical waste according to your institution's guidelines. Tightly cap the container and affix a completed hazardous waste label.
-
Arrange for pickup by your institution's environmental health and safety (EH&S) department.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrolipoamide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dihydrolipoamide, a key intermediate in cellular metabolism. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): A Multi-faceted Defense
The appropriate level of Personal Protective Equipment (PPE) is critical to mitigate exposure risks when handling this compound. The following table summarizes the recommended PPE based on the nature of the handling task.
| Task | Required PPE | Rationale |
| Handling Solids (Powder) | - Full suit- Dust respirator- Chemical-resistant gloves (double-gloving recommended)- Splash goggles- Boots | To prevent inhalation of fine particles and skin contact.[1] |
| Handling Solutions | - Full suit- Chemical-resistant gloves (double-gloving recommended)- Splash goggles or face shield- Boots | To protect against splashes and skin absorption.[1][2] |
| Weighing and Aliquoting | - Full suit- Dust respirator (for solids)- Chemical-resistant gloves (double-gloving recommended)- Splash goggles- Boots | High potential for generating dust or aerosols. |
| Accidental Spill Cleanup | - Full suit- Self-contained breathing apparatus (SCBA)- Chemical-resistant gloves (double-gloving recommended)- Splash goggles- Boots | To ensure respiratory protection from potentially high concentrations of dust or vapors.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe and controlled experimental environment.
1. Preparation and Area Setup:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition before beginning any work.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
2. Handling Procedures:
-
For Solids: When handling the powdered form, use tools and techniques that minimize dust generation. Avoid scooping or pouring in a way that creates airborne particles.
-
For Solutions: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. If the substance is being dissolved in a volatile solvent, ensure this is done within a certified chemical fume hood.
-
Always handle the substance with chemical-resistant gloves. It is recommended to wear two pairs of gloves.[3]
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[1]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from heat and sources of ignition.[1]
-
It is stable under recommended storage conditions, but avoid strong oxidizing reagents.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is a critical final step in the handling process to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be considered contaminated waste.
-
Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container for liquids.
2. Disposal Method:
-
Use appropriate tools to transfer spilled material into a convenient waste disposal container.[1]
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of this chemical.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Logical workflow for this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
